molecular formula C12H14Cl2N2O B3131965 4-(Pyridin-2-ylmethoxy)aniline dihydrochloride CAS No. 361551-42-0

4-(Pyridin-2-ylmethoxy)aniline dihydrochloride

Cat. No.: B3131965
CAS No.: 361551-42-0
M. Wt: 273.15 g/mol
InChI Key: RSWLROYSIJCXSW-UHFFFAOYSA-N
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Description

4-(Pyridin-2-ylmethoxy)aniline dihydrochloride is a useful research compound. Its molecular formula is C12H14Cl2N2O and its molecular weight is 273.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Pyridin-2-ylmethoxy)aniline dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Pyridin-2-ylmethoxy)aniline dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(pyridin-2-ylmethoxy)aniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O.2ClH/c13-10-4-6-12(7-5-10)15-9-11-3-1-2-8-14-11;;/h1-8H,9,13H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSWLROYSIJCXSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)COC2=CC=C(C=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

361551-42-0
Record name 4-(2-Pyridylmethoxy)aniline dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0361551420
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-Pyridylmethoxy)aniline dihydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2PV44KV58
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Architectural Mastery in Targeted Therapeutics: A Technical Whitepaper on 4-(Pyridin-2-ylmethoxy)aniline Dihydrochloride (CAS 361551-42-0)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of small-molecule kinase inhibitors requires precision-engineered building blocks that can simultaneously satisfy pharmacodynamic binding requirements and pharmacokinetic solubility profiles[1]. One such critical intermediate is 4-(Pyridin-2-ylmethoxy)aniline dihydrochloride (CAS 361551-42-0). This bifunctional scaffold combines a highly reactive nucleophilic aniline with a versatile pyridin-2-ylmethoxy tail, making it a cornerstone in the synthesis of quinoline and quinazoline-based targeted therapeutics[2].

As a Senior Application Scientist, I have structured this guide to move beyond basic properties, providing you with the mechanistic causality behind its handling, structural significance, and self-validating synthetic protocols.

Physicochemical Profiling & Salt Selection

Understanding the physical and chemical properties of CAS 361551-42-0 is essential for optimizing reaction conditions. The free base form of this compound is electron-rich and highly susceptible to atmospheric oxidation, often degrading into highly colored polymeric impurities over time.

By isolating the compound as a dihydrochloride salt , both the primary amine and the pyridine nitrogen are protonated. This dual-protonation drastically lowers the HOMO (Highest Occupied Molecular Orbital) energy, conferring exceptional oxidative stability and significantly enhancing solubility in polar protic solvents[3].

Quantitative Data Summary
PropertyValue
IUPAC Name 4-(pyridin-2-ylmethoxy)aniline;dihydrochloride
CAS Number 361551-42-0
Molecular Formula C12H14Cl2N2O
Molecular Weight 273.15 g/mol
Exact Mass 272.048 Da
Topological Polar Surface Area (TPSA) 48.1 Ų
Physical Form Solid (White to pale yellow)

Data aggregated from standardized chemical databases[3],[4].

Structural Mechanics in Drug Design

In the context of multi-kinase inhibitors, the structural motifs of CAS 361551-42-0 serve distinct mechanistic purposes:

  • The Aniline Motif: Acts as the primary nucleophilic attachment point. Through nucleophilic aromatic substitution (SNAr) or amide coupling, it links to the core hinge-binding scaffold (e.g., a quinazoline or quinoline ring)[2].

  • The Pyridin-2-ylmethoxy Motif: Extends into the solvent-exposed region or interacts with specific allosteric pockets within the kinase domain. The pyridine nitrogen serves as a critical hydrogen-bond acceptor, improving the overall binding affinity and modulating the physicochemical properties (maintaining a low TPSA of 48.1 Ų) to enhance cellular permeability[3].

Synthetic Methodologies & Workflows

To ensure high purity for pharmaceutical applications, the synthesis of CAS 361551-42-0 must be rigorously controlled. The following step-by-step protocol outlines a self-validating synthetic route designed to prevent over-reduction and side reactions.

SynthesisWorkflow A Starting Materials 4-Nitrophenol + 2-(Chloromethyl)pyridine B Nucleophilic Substitution (K2CO3, DMF, 80°C) A->B Step 1 C Intermediate 2-((4-Nitrophenoxy)methyl)pyridine B->C D Nitro Reduction (Zn, NH4Cl, EtOH/H2O) C->D Step 2 E Free Base 4-(Pyridin-2-ylmethoxy)aniline D->E F Salt Formation (4M HCl in Dioxane) E->F Step 3 G Final Product CAS 361551-42-0 F->G

Fig 1: Step-by-step synthetic workflow and isolation protocol for CAS 361551-42-0.

Protocol 1: Synthesis of 4-(Pyridin-2-ylmethoxy)aniline Dihydrochloride

Step 1: Etherification (Nucleophilic Substitution)

  • Procedure: React 4-nitrophenol (1.0 eq) with 2-(chloromethyl)pyridine hydrochloride (1.1 eq) in N,N-Dimethylformamide (DMF) using anhydrous K2CO3 (3.0 eq) at 80°C for 8 hours.

  • Causality: DMF is chosen for its high dielectric constant, which solvates the potassium cation and leaves the phenoxide anion highly nucleophilic. An excess of K2CO3 is required to neutralize the hydrochloride salt of the starting material and drive the etherification.

  • Validation Checkpoint: TLC (Hexane:EtOAc 3:1) should show complete consumption of 4-nitrophenol. LC-MS will confirm the intermediate mass[M+H]+ = 231.1.

Step 2: Chemoselective Nitro Reduction

  • Procedure: Dissolve the intermediate in an EtOH/H2O mixture. Add Zinc powder (6.0 eq) and NH4Cl (3.0 eq). Stir at 60°C for 4 hours[4].

  • Causality: While catalytic hydrogenation (Pd/C, H2) is common, the pyridine ring can poison the palladium catalyst or undergo unwanted partial reduction. The Zn/NH4Cl system provides a mild, highly chemoselective reduction of the nitro group to the amine without cleaving the benzyl-like ether linkage[4].

  • Validation Checkpoint: The solution transitions from yellow to colorless. LC-MS confirms the free base [M+H]+ = 201.1.

Step 3: Dihydrochloride Salt Formation

  • Procedure: Extract the free base into ethyl acetate, dry over Na2SO4, and filter. Cool to 0°C and add 4M HCl in dioxane (2.5 eq) dropwise.

  • Causality: Using anhydrous HCl in dioxane prevents the hydrolysis of the ether bond that could occur with aqueous HCl. The dihydrochloride salt precipitates immediately due to its insolubility in ethyl acetate, driving the reaction to completion and self-purifying the product.

  • Validation Checkpoint: Filter the white precipitate. 1H NMR (DMSO-d6) should show a downfield shift of the pyridine protons and the presence of broad -NH3+ signals, confirming dual protonation.

Application in Kinase Inhibitor Development

CAS 361551-42-0 is frequently utilized to synthesize inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2)[5]. When coupled with a 4-chloroquinazoline core, the resulting molecule acts as a potent ATP-competitive inhibitor[2].

SignalingPathway L EGF / Ligand R EGFR / HER2 Receptor L->R Binds & Dimerizes K Tyrosine Kinase Domain (ATP Binding Pocket) R->K Activates P1 PI3K / AKT Pathway K->P1 Phosphorylation P2 RAS / MAPK Pathway K->P2 Phosphorylation I Inhibitor (CAS 361551-42-0 Derivative) I->K Blocks ATP Pocket C Tumor Cell Proliferation & Survival P1->C Promotes P2->C Promotes

Fig 2: Mechanism of EGFR/HER2 pathway inhibition by CAS 361551-42-0 derivatives.

Protocol 2: SNAr Coupling for Inhibitor Synthesis
  • Procedure: Suspend a 4-chloroquinazoline derivative (1.0 eq) and CAS 361551-42-0 (1.1 eq) in isopropanol. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Reflux at 85°C for 12 hours.

  • Causality: The dihydrochloride salt must be neutralized in situ. DIPEA is a sterically hindered, non-nucleophilic base that liberates the free aniline without competing for the electrophilic quinazoline carbon. Isopropanol stabilizes the polar transition state of the SNAr reaction through hydrogen bonding, accelerating the coupling[2].

  • Validation Checkpoint: Product precipitation upon cooling. Purity assessed by HPLC (>98% required for biological assays).

Analytical & Validation Protocols

To guarantee the scientific integrity of the synthesized building block before deploying it into expensive downstream drug discovery workflows, the following analytical suite is mandatory:

  • LC-MS (ESI+): Expected m/z for the parent ion is 201.1[M-2HCl+H]+. The absence of m/z 231.1 confirms the complete reduction of the nitro precursor[4].

  • 1H NMR (400 MHz, DMSO-d6): δ 8.65 (d, 1H, Py-H), 7.95 (t, 1H, Py-H), 7.60 (d, 1H, Py-H), 7.45 (m, 1H, Py-H), 7.30 (d, 2H, Ar-H), 7.10 (d, 2H, Ar-H), 5.25 (s, 2H, -CH2-). The integration of the methylene singlet at ~5.25 ppm is the critical marker for the intact ether linkage[4].

References

1.[3] Title: 4-(Pyridin-2-ylmethoxy)aniline dihydrochloride | PubChem Source: National Institutes of Health (nih.gov) URL: [Link]

4.[2] Title: WO2012030160A2 - Quinoline or quinazoline derivatives with apoptosis inducing activity on cells Source: Google Patents URL:

5.[1] Title: Recent Advances in the Development of Multi-Kinase Inhibitors Source: ResearchGate URL: [Link]

Sources

Technical Guide: Chemical Structure & Synthesis of 4-(2-Pyridylmethoxy)aniline Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(2-Pyridylmethoxy)aniline dihydrochloride (CAS: 361551-42-0 for 2HCl salt; 102137-46-2 for free base) is a critical bifunctional building block in medicinal chemistry.[1] Structurally, it consists of an aniline (phenylamine) core linked to a pyridine ring via a methoxy ether bridge at the para position.

This compound serves as a high-value intermediate in the synthesis of Tyrosine Kinase Inhibitors (TKIs) , particularly those targeting EGFR and VEGFR pathways. Its structural dualism—providing a nucleophilic aniline amine for coupling and a basic pyridine nitrogen for solubility/binding interactions—makes it essential for fragment-based drug design (FBDD).

Part 1: Structural Characterization & Physicochemical Properties

Molecular Architecture

The molecule features two distinct aromatic systems separated by a flexible oxymethylene linker (


). This flexibility allows the pyridine ring to adopt various conformations relative to the aniline ring, facilitating binding in enzyme pockets.
  • Core A (Aniline): Electron-rich aromatic ring. The primary amine (

    
    ) at position 1 is the primary reactive site for amide coupling or nucleophilic aromatic substitution (
    
    
    
    ).
  • Linker: The ether oxygen at position 4 donates electron density into the benzene ring (resonance effect), increasing the nucleophilicity of the aniline nitrogen.

  • Core B (Pyridine): The 2-pyridyl group acts as a hydrogen bond acceptor. In the dihydrochloride salt form, both the pyridine nitrogen and the aniline nitrogen are protonated.

Physicochemical Data Table
PropertyValue / Description
IUPAC Name 4-(pyridin-2-ylmethoxy)aniline dihydrochloride
Molecular Formula

Molecular Weight 273.16 g/mol (Salt); 200.24 g/mol (Free Base)
Appearance Off-white to pale yellow hygroscopic solid
Solubility High in Water, DMSO, Methanol; Low in DCM, Hexanes
pKa (Calculated) ~5.2 (Pyridine N), ~4.0 (Aniline N)
H-Bond Donors 3 (in salt form:

, Pyridinium-H)
H-Bond Acceptors 3 (Ether O, Free base nitrogens)

Part 2: Synthetic Pathway & Protocol

Expertise Note: The synthesis strategy prioritizes the formation of the ether linkage before the reduction of the nitrogen functionality to avoid side reactions with the free amine. We utilize a nitro-precursor approach for maximum yield and purity.

Reaction Scheme Diagram (Graphviz)

SynthesisPath SM1 2-(Chloromethyl) pyridine HCl Inter Intermediate: 2-((4-Nitrophenoxy) methyl)pyridine SM1->Inter Step 1: K2CO3, DMF 80°C, 4h (Ether Synthesis) SM2 4-Nitrophenol SM2->Inter Prod Free Base: 4-(2-Pyridylmethoxy) aniline Inter->Prod Step 2: H2, Pd/C or Fe/NH4Cl (Reduction) Salt Final Product: Dihydrochloride Salt Prod->Salt Step 3: 4M HCl in Dioxane

Figure 1: Step-wise synthetic workflow from commercial starting materials to the dihydrochloride salt.

Detailed Experimental Protocol
Step 1: Williamson Ether Synthesis

Objective: Coupling of 4-nitrophenol with 2-(chloromethyl)pyridine.

  • Reagents: Dissolve 4-nitrophenol (1.0 eq) and anhydrous

    
     (2.5 eq) in DMF.
    
  • Addition: Add 2-(chloromethyl)pyridine hydrochloride (1.1 eq) portion-wise to control exotherm.

  • Conditions: Heat to 80°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup: Pour into ice water. The nitro-intermediate precipitates as a yellow solid. Filter and wash with water.

    • Why this matters: Using the nitro precursor prevents N-alkylation side products that would occur if using 4-aminophenol directly.

Step 2: Nitro Reduction

Objective: Conversion of the nitro group to the primary aniline.

  • Catalysis: Suspend the intermediate in Ethanol/THF (1:1). Add 10% Pd/C (5 wt%).

  • Hydrogenation: Stir under

    
     balloon (1 atm) at RT for 12 hours.
    
  • Purification: Filter through Celite to remove Pd. Concentrate filtrate to obtain the off-white free base .

Step 3: Salt Formation (Dihydrochloride)

Objective: Stabilization and solubility enhancement.

  • Dissolution: Dissolve the free base in minimal dry Ethanol or Dioxane.

  • Acidification: Add 4M HCl in Dioxane (2.5 eq) dropwise at 0°C.

  • Isolation: A white precipitate forms immediately. Stir for 30 mins, filter, and wash with cold diethyl ether to remove excess acid.

  • Drying: Vacuum dry at 40°C.

Part 3: Analytical Validation (Self-Validating System)

To ensure the integrity of the compound, the following spectral fingerprints must be verified.

NMR Interpretation ( NMR, 400 MHz, DMSO- )
  • 
     8.60 (d, 1H):  Pyridine 
    
    
    
    -proton (deshielded by ring nitrogen).
  • 
     7.80 - 7.30 (m, 3H):  Remaining pyridine protons.
    
  • 
     6.90 (d, 2H) & 6.65 (d, 2H):  Characteristic AA'BB' system of the para-substituted benzene ring. The doublet at 6.65 ppm corresponds to protons ortho to the amine.
    
  • 
     5.15 (s, 2H):  Methoxy linker (
    
    
    
    ). This singlet is diagnostic; splitting indicates impurities.
  • 
     9.0 - 10.0 (br s):  Exchangeable protons from 
    
    
    
    and pyridinium (only seen in salt form).
Purity Check (HPLC)
  • Column: C18 Reverse Phase.

  • Mobile Phase: Gradient Acetonitrile/Water (with 0.1% TFA).

  • Detection: UV at 254 nm (aromatic) and 280 nm.

  • Acceptance Criteria: Purity > 98.0% area AUC.

Part 4: Applications in Drug Discovery[5][6]

This compound is a "privileged structure" precursor.[2] The aniline moiety is specifically designed to undergo nucleophilic attack on chloro-heterocycles to form kinase inhibitors.

Pharmacophore Integration Diagram

Applications Core 4-(2-Pyridylmethoxy)aniline Target1 EGFR Inhibitors (Gefitinib Analogs) Core->Target1 Reacts with 4-Chloroquinazoline Target2 VEGFR Inhibitors Core->Target2 Reacts with Chloro-pyridopyrimidine Mech Mechanism: ATP Competitive Binding Target1->Mech Target2->Mech

Figure 2: Application of the aniline scaffold in synthesizing ATP-competitive kinase inhibitors.

The pyridine ring in the final drug molecule often sits in the solvent-exposed region of the kinase ATP pocket, improving solubility and pharmacokinetic properties (ADME), while the aniline NH forms a crucial hydrogen bond with the hinge region of the kinase [1, 2].

References

  • PubChem. 4-(Pyridin-2-ylmethoxy)aniline dihydrochloride | C12H14Cl2N2O.[1] National Library of Medicine. Available at: [Link]

Sources

4-(Pyridin-2-ylmethoxy)aniline Dihydrochloride: A Privileged Scaffold in Targeted Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide & Whitepaper Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Chemical Identity

In the landscape of modern targeted oncology, the design of small-molecule tyrosine kinase inhibitors (TKIs) relies heavily on privileged molecular scaffolds that can precisely anchor into the ATP-binding pocket of target kinases. 4-(Pyridin-2-ylmethoxy)aniline dihydrochloride (PubChem CID 17839867)[1] has emerged as a critical building block in the synthesis of highly selective inhibitors targeting the Epidermal Growth Factor Receptor (EGFR), HER2, and the BCR-ABL fusion protein[2][3].

As a Senior Application Scientist, I emphasize that the selection of this specific intermediate is driven by its dual capacity: it provides an ideal spatial vector for hydrogen bonding within the kinase hinge region, while its dihydrochloride salt form ensures exceptional bench stability and controlled reactivity during complex multi-step syntheses.

Table 1: Physicochemical & Identification Data
PropertyValue
IUPAC Name 4-(pyridin-2-ylmethoxy)aniline;dihydrochloride
PubChem CID 17839867
CAS Registry Number 361551-42-0
Parent Free Base CAS 102137-46-2
Molecular Formula C₁₂H₁₄Cl₂N₂O
Molecular Weight 273.15 g/mol
Topological Polar Surface Area (TPSA) 48.1 Ų

Structural Rationale in Drug Design

The architecture of 4-(pyridin-2-ylmethoxy)aniline is meticulously suited for rational drug design. Understanding the causality behind its structural components is essential for optimizing lead compounds:

  • The Pyridine Ring (Hinge Binder): The nitrogen atom on the pyridine ring acts as a potent hydrogen bond acceptor. In the context of EGFR or BCR-ABL kinases, this nitrogen frequently interacts with the backbone amide of the kinase hinge region (e.g., Met793 in EGFR), anchoring the inhibitor within the ATP-binding cleft.

  • The Methoxy Linker (Conformational Flexibility): The -CH₂-O- linkage provides a critical degree of rotational freedom. This flexibility allows the pyridine ring to adopt an optimal dihedral angle, accommodating the dynamic conformational shifts of the kinase activation loop.

  • The Dihydrochloride Salt Form (Stability & Stoichiometric Control): Free anilines are notoriously susceptible to air oxidation, often degrading into dark, tarry impurities that ruin reaction yields. By utilizing the dihydrochloride salt, the primary amine is protonated, drastically reducing its electron density and preventing oxidative degradation. Furthermore, the salt form is highly crystalline, allowing for precise stoichiometric weighing during parallel library synthesis[4].

Synthetic Workflows & Experimental Protocols

The most common application of CID 17839867 is its coupling to a heterocyclic electrophile (such as a 4-chloroquinazoline or pyrimidine core) via a Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig amination.

Step-by-Step Methodology: SNAr Coupling Protocol

The following self-validating protocol ensures complete conversion while minimizing the formation of bis-alkylated or degraded byproducts.

Table 2: Reaction Parameters & Stoichiometry

Reagent MW ( g/mol ) Equivalents Function
Heterocyclic Core (e.g., 4-Chloroquinazoline) Variable 1.0 Electrophile
4-(Pyridin-2-ylmethoxy)aniline 2HCl 273.15 1.1 Nucleophile
N,N-Diisopropylethylamine (DIPEA) 129.24 3.0 Base / Acid Scavenger

| Isopropanol (Anhydrous) | 60.10 | 0.2 M | Polar Protic Solvent |

Procedure:

  • Preparation: Suspend 1.0 eq of the 4-chloroquinazoline core in anhydrous isopropanol (0.2 M concentration) under an inert nitrogen atmosphere.

  • Reagent Addition: Add 1.1 eq of 4-(pyridin-2-ylmethoxy)aniline dihydrochloride to the stirring suspension.

  • In Situ Free-Basing (Critical Step): Dropwise add 3.0 eq of DIPEA. Causality: The first two equivalents of DIPEA neutralize the dihydrochloride salt, liberating the highly nucleophilic free amine in situ. The third equivalent acts as an acid scavenger to neutralize the HCl generated during the SNAr reaction, preventing the reaction from stalling due to product protonation.

  • Thermal Activation: Heat the reaction mixture to 80–90 °C and reflux for 4–6 hours. Monitor progression via LC-MS.

  • Workup & Isolation: Upon completion, cool the mixture to 0 °C. The desired secondary amine product typically precipitates from the isopropanol. Filter the solid, wash with cold ethanol, and dry under vacuum to yield the target kinase inhibitor.

Workflow Electrophile Heterocyclic Core (e.g., 4-Chloroquinazoline) Reaction SNAr Reaction (Isopropanol, 80°C, 4h) Electrophile->Reaction Aniline 4-(Pyridin-2-ylmethoxy)aniline dihydrochloride Aniline->Reaction Base DIPEA (3.0 eq) Free-basing in situ Base->Reaction Product Target Kinase Inhibitor Reaction->Product

Fig 1: Synthetic workflow for SNAr coupling of the aniline intermediate.

Pharmacological Applications & Target Kinases

Derivatives synthesized from 4-(pyridin-2-ylmethoxy)aniline have demonstrated profound efficacy in modulating oncogenic signaling pathways.

Epidermal Growth Factor Receptor (EGFR) & HER2

Aminoquinazoline derivatives incorporating this aniline moiety function as potent, often irreversible, inhibitors of the pan-HER family[3]. By occupying the ATP-binding pocket, these compounds prevent the trans-autophosphorylation of the receptor's intracellular domain. This blockade effectively shuts down downstream survival (PI3K/AKT) and proliferation (RAS/MAPK) cascades, which is a critical mechanism in combating non-small cell lung cancer (NSCLC) and HER2+ breast cancers.

BCR-ABL Tyrosine Kinase

In the treatment of Chronic Myeloid Leukemia (CML), resistance to first-generation TKIs (like Imatinib) necessitates novel scaffolds. Compounds utilizing the 4-(pyridin-2-ylmethoxy)aniline fragment have been developed to target both wild-type and mutant (e.g., T315I) BCR-ABL kinases[2]. The flexibility of the methoxy linker allows the molecule to bypass steric clashes introduced by the "gatekeeper" mutation, restoring therapeutic efficacy.

G cluster_pathways Downstream Oncogenic Signaling Inhibitor Synthesized Kinase Inhibitor (CID 17839867 Derivative) Receptor Receptor Tyrosine Kinase (e.g., EGFR, HER2, BCR-ABL) Inhibitor->Receptor Competitive ATP Inhibition PI3K PI3K / AKT / mTOR Pathway (Cell Survival) Receptor->PI3K Phosphorylation RAS RAS / RAF / MEK / ERK Pathway (Cell Proliferation) Receptor->RAS Phosphorylation

Fig 2: Mechanism of action: Kinase inhibition blocking downstream oncogenic signaling.

References

  • PubChem Compound Summary for CID 17839867 (4-(Pyridin-2-ylmethoxy)aniline dihydrochloride). National Center for Biotechnology Information. Available at:[Link]

  • PubChem Compound Summary for CID 10442773 (4-(Pyridin-2-ylmethoxy)aniline). National Center for Biotechnology Information. Available at:[Link]

  • CN104119350B - Amino quinazoline derivatives as well as salts and application method thereof. Google Patents.
  • Heterocyclic Compounds as Bcr-Abl Tyrosine Kinase Inhibitors Against Chronic Myeloid Leukemia . ResearchGate. Available at:[Link]

  • WO2012030160A2 - Quinoline or quinazoline derivatives with apoptosis inducing activity on cells. Google Patents.

Sources

The Strategic Application of 4-(Pyridin-2-ylmethoxy)aniline in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of contemporary drug discovery, the identification and optimization of privileged scaffolds are of paramount importance. The 4-(Pyridin-2-ylmethoxy)aniline core is one such scaffold, emerging as a versatile and strategically significant building block in medicinal chemistry. Its unique combination of a flexible ether linkage, a hydrogen-bond-accepting pyridine ring, and a reactive aniline moiety provides a rich platform for the synthesis of a diverse array of bioactive molecules. This technical guide provides an in-depth exploration of the medicinal chemistry applications of 4-(Pyridin-2-ylmethoxy)aniline, with a particular focus on its role in the development of targeted therapies such as kinase inhibitors. We will dissect its synthesis, explore its derivatization into potent pharmaceutical agents, and analyze the structure-activity relationships that govern its biological effects. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable scaffold in their own discovery programs.

The 4-(Pyridin-2-ylmethoxy)aniline Scaffold: A Privileged Substructure

The 4-(Pyridin-2-ylmethoxy)aniline molecule, with the chemical formula C12H12N2O, is a bifunctional organic compound that has garnered significant interest in the field of medicinal chemistry.[1] Its structure is characterized by a pyridine ring linked to an aniline ring through a methoxy bridge. This arrangement is not merely a random assortment of functional groups; it is a carefully orchestrated combination that imparts desirable pharmacological properties.

The pyridine nucleus is a well-established "privileged scaffold" in drug design.[2][3] The nitrogen atom within the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for binding to biological targets.[2][3] Furthermore, its basicity can enhance the aqueous solubility of the parent molecule, a favorable characteristic for drug candidates.[2][4] The aniline portion of the molecule provides a reactive handle for a variety of chemical transformations, allowing for the facile introduction of diverse substituents to explore structure-activity relationships (SAR).[2]

Synthesis of the Core Scaffold

The synthesis of 4-(Pyridin-2-ylmethoxy)aniline is typically achieved through a nucleophilic substitution reaction. A common and effective method involves the reaction of 4-aminophenol with 2-(chloromethyl)pyridine.

Experimental Protocol: Synthesis of 4-(Pyridin-2-ylmethoxy)aniline

Objective: To synthesize the 4-(Pyridin-2-ylmethoxy)aniline core scaffold.

Materials:

  • 4-Aminophenol

  • 2-(Chloromethyl)pyridine hydrochloride

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of 4-aminophenol in DMF, add potassium carbonate.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-(chloromethyl)pyridine hydrochloride to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir for 12 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-(Pyridin-2-ylmethoxy)aniline.

Causality Behind Experimental Choices:

  • Potassium carbonate: Acts as a base to deprotonate the hydroxyl group of 4-aminophenol, making it a more potent nucleophile.

  • DMF: A polar aprotic solvent that is well-suited for SN2 reactions.

  • Heating: Increases the reaction rate to ensure completion within a reasonable timeframe.

Below is a diagram illustrating the general synthetic workflow.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A 4-Aminophenol F 4-(Pyridin-2-ylmethoxy)aniline A->F B 2-(Chloromethyl)pyridine B->F C Base (e.g., K2CO3) C->F D Solvent (e.g., DMF) D->F E Heat E->F

Caption: General Synthesis of 4-(Pyridin-2-ylmethoxy)aniline.

Application in the Synthesis of Kinase Inhibitors

One of the most significant applications of 4-(Pyridin-2-ylmethoxy)aniline is its use as a key intermediate in the synthesis of kinase inhibitors.[2] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The aniline nitrogen of 4-(Pyridin-2-ylmethoxy)aniline is a versatile nucleophile that can be readily reacted with various electrophilic heterocyclic systems, such as chloropyrimidines and chloroquinazolines, to generate a library of potential kinase inhibitors.[2][5]

Case Study: Synthesis of a Pyrimidine-Based Kinase Inhibitor

The general workflow for synthesizing a pyrimidine-based kinase inhibitor from 4-(Pyridin-2-ylmethoxy)aniline is depicted below. This process typically involves a nucleophilic aromatic substitution reaction.

G A 4-(Pyridin-2-ylmethoxy)aniline (Starting Material) C Nucleophilic Aromatic Substitution (e.g., Buchwald-Hartwig Coupling) A->C B Substituted Chloropyrimidine (Electrophile) B->C D Purification and Isolation (e.g., Chromatography) C->D E Final Kinase Inhibitor (Anilinopyrimidine derivative) D->E

Caption: Derivatization Workflow for Kinase Inhibitor Synthesis.

Structure-Activity Relationship (SAR) Insights

The derivatization of the 4-(Pyridin-2-ylmethoxy)aniline scaffold has yielded potent inhibitors of several kinases. For example, derivatives have shown inhibitory activity against Mer tyrosine kinase (MerTK) and c-Met, both of which are implicated in cancer progression.[3] The 2-substituted anilinopyrimidine moiety is often crucial for this activity, with different substitutions on the aniline ring leading to varied potencies.[3] This highlights the importance of the aniline portion of the parent molecule as a key site for modification to optimize biological activity.

The development of 4-anilinoquinazolines and 4-anilinopyrimidines as kinase inhibitors is a well-established strategy in medicinal chemistry.[5][6] These compounds often function as ATP-competitive inhibitors, where the anilinopyrimidine or anilinoquinazoline core mimics the adenine ring of ATP, binding to the ATP-binding pocket of the kinase.

The diagram below illustrates a simplified signaling pathway involving a receptor tyrosine kinase (RTK) and how an inhibitor derived from 4-(Pyridin-2-ylmethoxy)aniline can block its activity.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) (e.g., c-Met, MerTK) ATP ATP RTK->ATP Binds ATP Substrate Substrate Protein RTK->Substrate Catalyzes Phosphorylation ATP->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Downstream Ligand Growth Factor (Ligand) Ligand->RTK Binds and Activates Inhibitor Anilinopyrimidine Inhibitor Inhibitor->RTK Blocks ATP Binding

Sources

Technical Guide: Solubility & Handling of 4-(Pyridin-2-ylmethoxy)aniline Dihydrochloride

[1]

Part 1: Executive Summary & Chemical Identity

In drug development workflows, 4-(Pyridin-2-ylmethoxy)aniline dihydrochloride (CAS: 361551-42-0) serves as a critical building block and bioactive intermediate.[1] Its solubility profile is dictated by its dual-nitrogen protonation state.[1] Unlike its lipophilic free base counterpart, the dihydrochloride salt form is engineered specifically to enhance aqueous solubility.[1]

However, the choice between Water and DMSO is not merely about "dissolving" the compound; it is about stability, pH control, and assay compatibility .[1]

Core Chemical Properties
PropertySpecification
Molecular Formula C₁₂H₁₄Cl₂N₂O
Molecular Weight 273.16 g/mol
Salt Stoichiometry 2 HCl : 1 Parent (Dicationic in solution)
Key Functional Groups Primary Aniline (pKa ~4.6), Pyridine Nitrogen (pKa ~5.[1][2][3][4]2)
Physical State Hygroscopic crystalline solid (often off-white to pale brown)

Part 2: Solubility Profile – Water vs. DMSO[1]

The solubility behavior of this compound is governed by the lattice energy of the dihydrochloride crystal versus the solvation energy provided by the solvent.

Solubility in Water (Aqueous Systems)[1]
  • Solubility Status: High (>50 mM expected) .[1]

  • Mechanism: The presence of two hydrochloride equivalents ensures that both the aniline and pyridine nitrogens are protonated.[1] This dicationic state creates strong ion-dipole interactions with water molecules, overcoming the crystal lattice energy.[1]

  • Critical Caveat (The pH Drop): Dissolving this compound releases 2 equivalents of protons (

    
    ).[1]
    
    • Result: A 10 mM solution in unbuffered water can drop the pH to ~2.0–3.0.[1]

    • Risk:[1][5][6][7] This acidity can be cytotoxic in cell-based assays or incompatible with pH-sensitive proteins before buffering.[1]

Solubility in DMSO (Dimethyl Sulfoxide)
  • Solubility Status: High (>100 mM typical) .[1]

  • Mechanism: DMSO is a polar aprotic solvent with high dielectric constant (

    
    ).[1] It effectively solvates the cationic organic core and the chloride counter-ions without participating in proton exchange.
    
  • Stability Advantage: DMSO prevents the hydrolytic stress and oxidation often seen in aqueous aniline solutions.[1] It is the gold standard for stock solution storage .[1]

Comparative Analysis Table
FeatureWater (Milli-Q)DMSO (Anhydrous)
Solubility Limit High (Ionic solvation)Very High (Polar aprotic solvation)
pH Impact Acidifies solution (pH < 4)Neutral (No proton release)
Stability (Storage) Poor (Oxidation risk: Aniline browning)Excellent (Protect from light/air)
Freeze/Thaw SafeHygroscopic (Absorbs water if opened cold)
Recommended Use Immediate working dilutionLong-term Stock (Store at -20°C)

Part 3: Mechanistic Visualization

The following diagram illustrates the solvation pathways and the critical protonation states that dictate solubility.

SolubilityMechanismcluster_WaterAqueous Solvation (Water)cluster_DMSOOrganic Solvation (DMSO)SolidSolid Crystal(Dihydrochloride Salt)Dissoc_WDissociationSolid->Dissoc_WAdd H2ODissoc_DSolvation ShellSolid->Dissoc_DAdd DMSOIon_PyPyridine-H+Dissoc_W->Ion_PyIon_AnAniline-H+Dissoc_W->Ion_AnCl_Ion2 Cl- (Free)Dissoc_W->Cl_IonAciditypH Drop(Excess H+)Ion_Py->AcidityEquilibriumIon_An->AcidityStableStable Stock(No Hydrolysis)Dissoc_D->StableStore -20°C

Figure 1: Solvation dynamics of 4-(Pyridin-2-ylmethoxy)aniline dihydrochloride.[1] Note the generation of acidity in water versus the stability in DMSO.[1]

Part 4: Recommended Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution (DMSO)

Purpose: Long-term storage and high-concentration dosing.[1]

  • Calculate Mass: For 1 mL of 100 mM stock, weigh 27.32 mg of the dihydrochloride salt.[1]

  • Solvent Addition: Add 1 mL of Anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).

  • Mixing: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath at room temperature for 2 minutes.

    • Note: The solution should be clear and colorless to pale yellow.[1] Dark brown indicates aniline oxidation.

  • Storage: Aliquot into amber glass vials (to prevent photodegradation). Store at -20°C .

    • Precaution: DMSO is hygroscopic.[1][6] Allow vials to reach room temperature before opening to prevent condensation.

Protocol B: Preparation of Aqueous Working Solution

Purpose: Immediate use in biological assays (e.g., cell culture, kinase assays).[1]

  • Starting Material: Use the DMSO stock prepared in Protocol A.

  • Buffer Selection: Do NOT dilute directly into unbuffered water.[1] Use a strong buffer (e.g., PBS, HEPES, or Tris, pH 7.4).

    • Reasoning: The acidic protons from the dihydrochloride salt must be neutralized to maintain physiological pH.[1]

  • Dilution Step:

    • Add 10 µL of 100 mM DMSO stock to 990 µL of pre-warmed PBS (pH 7.4).

    • Final Concentration: 1 mM.[1]

    • Final DMSO: 1% (Generally tolerated by most cell lines; validate for your specific assay).[1]

  • Observation: Check for precipitation. At 1 mM, the compound should remain soluble. If precipitation occurs (cloudiness), the free base may be crashing out due to high pH.

    • Troubleshooting: If precipitation occurs at neutral pH, lower the concentration to 100 µM or add a solubilizing agent like cyclodextrin.[1]

Part 5: Troubleshooting & Stability

ObservationCauseCorrective Action
Solution turns brown/black Oxidation of the aniline moiety.[1][5]Discard. Prepare fresh stock. Use argon/nitrogen headspace for storage.[5]
Cloudiness upon water dilution "Salting out" or Free Base precipitation.[1]Ensure DMSO concentration is <1%.[8] Vortex immediately upon addition. Reduce concentration.
Cell toxicity in control wells Acidic shock from high compound load.[1]Measure pH of the final media. Ensure buffering capacity (HEPES) is sufficient to neutralize the HCl salt.[1]

References

  • PubChem. 4-(Pyridin-2-ylmethoxy)aniline dihydrochloride | C12H14Cl2N2O.[1][3] National Library of Medicine. [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

Navigating the Safety Profile of 4-(Pyridin-2-ylmethoxy)aniline dihydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

This technical guide offers an in-depth analysis of the safety data sheet (SDS) for 4-(Pyridin-2-ylmethoxy)aniline dihydrochloride (CAS No: 361551-42-0).[1] Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety information, handling protocols, and emergency procedures to ensure safe and compliant laboratory practices.

Chemical Identity and Physical Properties

4-(Pyridin-2-ylmethoxy)aniline dihydrochloride is a dihydrochloride salt form of the parent compound 4-(pyridin-2-ylmethoxy)aniline. Understanding its fundamental properties is the first step in safe handling.

PropertyValueSource
Molecular Formula C12H14Cl2N2OPubChem[1]
Molecular Weight 273.15 g/mol PubChem[1]
IUPAC Name 4-(pyridin-2-ylmethoxy)aniline;dihydrochloridePubChem[1]
CAS Number 361551-42-0PubChem[1]
Physical Form Solid (presumed)General chemical knowledge
Storage Temperature Keep in a dark place, inert atmosphere, room temperature.Sigma-Aldrich

Hazard Identification and GHS Classification

GHS Pictograms (based on parent compound):



Signal Word: Warning[2]

Hazard Statements (based on parent compound): [2]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements (recommended): [3][4]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Workflow: Safe Handling and Storage Protocol

Adherence to a strict handling protocol is paramount to mitigate the risks associated with 4-(Pyridin-2-ylmethoxy)aniline dihydrochloride. The following workflow is a self-validating system designed to ensure user safety.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Disposal prep1 Review SDS and Establish Emergency Procedures prep2 Don Personal Protective Equipment (PPE) prep1->prep2 handle1 Weigh Compound in a Vented Enclosure prep2->handle1 handle2 Prepare Solutions in a Fume Hood handle1->handle2 handle3 Label all Containers Clearly handle2->handle3 store1 Store in a Tightly Sealed Container in a Cool, Dry Place handle3->store1 dispose1 Dispose of Waste According to Institutional and Local Regulations handle3->dispose1 store2 Segregate from Incompatible Materials store1->store2

Caption: Workflow for the safe handling and storage of 4-(Pyridin-2-ylmethoxy)aniline dihydrochloride.

First-Aid Measures: An Emergency Response Framework

In the event of accidental exposure, immediate and appropriate first-aid is crucial. The following measures are recommended.

cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion exposure Exposure Event inhale1 Move to Fresh Air exposure->inhale1 skin1 Remove Contaminated Clothing Immediately exposure->skin1 eye1 Rinse Cautiously with Water for Several Minutes exposure->eye1 ingest1 Do NOT Induce Vomiting exposure->ingest1 inhale2 Seek Medical Attention if Breathing is Difficult inhale1->inhale2 skin2 Wash Skin with Plenty of Soap and Water skin1->skin2 eye2 Remove Contact Lenses eye1->eye2 eye3 Seek Medical Attention eye2->eye3 ingest2 Rinse Mouth ingest1->ingest2 ingest3 Seek Immediate Medical Attention ingest2->ingest3

Sources

Whitepaper: Strategic Utilization of 4-(Pyridin-2-ylmethoxy)aniline Dihydrochloride in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of targeted therapeutics, particularly Tyrosine Kinase Inhibitors (TKIs), the selection and handling of pharmaceutical intermediates dictate both synthetic efficiency and final compound efficacy. 4-(Pyridin-2-ylmethoxy)aniline dihydrochloride is a highly versatile pharmacophore building block. While its free base form is widely recognized, field-proven insights dictate that the dihydrochloride salt offers superior physicochemical stability, making it the preferred reagent for high-yield electrophilic coupling reactions in drug discovery workflows.

This technical guide provides an in-depth analysis of the nomenclature, mechanistic utility, and self-validating synthetic protocols associated with this critical intermediate.

Nomenclature, Synonyms, and Trade Identifiers

As an upstream pharmaceutical intermediate, this compound is not dispensed to consumers and therefore lacks a retail "trade name" (such as Aspirin or Tylenol). Instead, it is cataloged globally under specific chemical identifiers and is a direct structural precursor to advanced clinical candidates (e.g., its chlorinated analog is the primary intermediate for the trade-name drug Nerlynx/Neratinib)[1].

To ensure precision in procurement and literature reviews, it is critical to distinguish between the free base and the dihydrochloride salt.

Quantitative Data & Identifiers
Property4-(Pyridin-2-ylmethoxy)aniline dihydrochloride4-(Pyridin-2-ylmethoxy)aniline (Free Base)
CAS Number 361551-42-0102137-46-2
Molecular Formula C12H14Cl2N2OC12H12N2O
Molecular Weight 273.15 g/mol 200.24 g/mol
UNII U2PV44KV58EP94VFP2ZG
PubChem CID 1783986710442773
Physical State Crystalline SolidSolid / Semi-solid
Solubility High in polar protic solvents (H2O, MeOH)Soluble in organic solvents (DCM, EtOAc)
Common Synonyms 4-[(pyridin-2-yl)methoxy]aniline dihydrochloride; Benzenamine, 4-(2-pyridinylmethoxy)-, hydrochloride (1:2)4-(2-pyridinylmethoxy)phenylamine; Benzenamine, 4-(2-pyridinylmethoxy)-

Data sourced from authoritative chemical databases[2],[3],[4].

Mechanistic Role in Pharmacophore Design

The structural architecture of 4-(Pyridin-2-ylmethoxy)aniline is explicitly designed to exploit the ATP-binding pocket of receptor tyrosine kinases (such as EGFR and HER2).

  • The Pyridine Ring: Acts as a potent hydrogen-bond acceptor. In the kinase hinge region, the nitrogen atom interacts with the backbone amides of the kinase, anchoring the inhibitor in the active site.

  • The Ether Linkage: Provides crucial dihedral flexibility. Unlike rigid carbon-carbon bonds, the oxygen bridge allows the pyridine and aniline rings to adopt a non-planar conformation, navigating the steric constraints of the binding pocket.

  • The Aniline Moiety: Serves as the synthetic attachment point (nucleophile) for coupling with core heterocyclic scaffolds, such as quinazolines or pyrimidines, which occupy the adenine-binding region of the kinase.

EGFRPathway Ligand EGF / Ligand Receptor EGFR / HER2 (Tyrosine Kinase) Ligand->Receptor Binds Ras Ras / Raf / MEK Receptor->Ras Phosphorylates PI3K PI3K / AKT / mTOR Receptor->PI3K Phosphorylates TKI Synthesized TKI (from CAS 361551-42-0) TKI->Receptor Blocks ATP Pocket Proliferation Cell Proliferation & Survival Ras->Proliferation Activates PI3K->Proliferation Activates

Inhibition of the EGFR/HER2 signaling pathway by TKIs derived from the intermediate.

Causality in Material Selection: Why the Dihydrochloride Salt?

Novice chemists often default to purchasing the free base (CAS 102137-46-2) for direct coupling. However, as an application scientist, I strongly advocate for the dihydrochloride salt (CAS 361551-42-0) [2] due to the following causal relationships:

  • Prevention of Autoxidation: Free electron-rich anilines are notoriously susceptible to autoxidation in atmospheric oxygen, rapidly degrading into dark azo/azoxy impurities. The dihydrochloride salt protonates the primary amine (and the pyridine nitrogen), drastically lowering the HOMO energy level and rendering the molecule inert to oxidative degradation.

  • Gravimetric Precision: The free base often presents as a hygroscopic semi-solid or oil, making accurate stoichiometric weighing difficult. The dihydrochloride salt is a highly crystalline, free-flowing powder, ensuring precise molar equivalents during reaction setup.

Self-Validating Experimental Protocol: TKI Synthesis

To synthesize a functional kinase inhibitor, the dihydrochloride salt must be coupled to an electrophilic core (e.g., a 4-chloroquinazoline) via Nucleophilic Aromatic Substitution (SNAr). The following protocol is engineered as a self-validating system , ensuring that each step proves its own success before the workflow continues.

Step 1: In Situ Base Neutralization
  • Procedure: Suspend 1.0 equivalent of 4-(Pyridin-2-ylmethoxy)aniline dihydrochloride in anhydrous isopropanol (IPA). Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It strips the HCl from the intermediate to liberate the nucleophilic free amine without competing for the electrophile. IPA is chosen because its boiling point (82°C) provides optimal thermal energy for the subsequent SNAr reaction without degrading the ether linkage.

  • Validation Checkpoint: The reaction mixture must transition from a heterogeneous suspension to a clear solution, visually confirming the dissolution of the salt. A pH spot-check on wet indicator paper must read >8, validating that the amine is fully deprotonated.

Step 2: Electrophilic Coupling (SNAr)
  • Procedure: Add 1.05 equivalents of the electrophilic core (e.g., 4-chloroquinazoline). Heat the reaction to 80°C under a nitrogen atmosphere for 4–6 hours.

  • Causality: The slight excess of the electrophile ensures complete consumption of the valuable aniline intermediate. The nitrogen atmosphere prevents high-temperature oxidation.

  • Validation Checkpoint: Monitor via LC-MS. The system validates the step when the aniline precursor peak (

    
     201 for 
    
    
    
    ) completely disappears, replaced by the target product mass.
Step 3: Workup and Isolation
  • Procedure: Cool the mixture to room temperature and pour it into ice-cold water. Filter the resulting precipitate and wash with cold water and minimal cold diethyl ether.

  • Causality: The synthesized TKI is typically highly lipophilic and insoluble in water, whereas the DIPEA hydrochloride byproduct is highly water-soluble. The aqueous crash-out drives the product out of solution while simultaneously washing away the salt impurities.

  • Validation Checkpoint: Perform

    
    H-NMR on the dried solid. The presence of a singlet near 
    
    
    
    5.2 ppm (integrating to 2H) confirms the structural integrity of the
    
    
    ether bridge, proving it survived the thermal coupling intact.

TKISynthesis A 4-(Pyridin-2-ylmethoxy)aniline dihydrochloride (CAS 361551-42-0) B Base Neutralization (e.g., DIPEA / TEA) A->B Step 1 C Free Base Intermediate (CAS 102137-46-2) B->C Yields D Electrophilic Coupling (e.g., Quinazoline core) C->D Step 2 E Crude TKI Product D->E Yields F Purification & LC-MS Validation E->F Step 3 G Purified Kinase Inhibitor F->G Validates

Workflow for synthesizing tyrosine kinase inhibitors using the dihydrochloride intermediate.

References

Sources

Methodological & Application

Protocol for Synthesizing Kinase Inhibitors Using 4-(Pyridin-2-ylmethoxy)aniline: A Modular Approach to Scaffolding

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Discovery Professionals

Authored by: Gemini, Senior Application Scientist

Abstract: Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of many diseases, most notably cancer.[1][2] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. This application note provides a detailed protocol and scientific rationale for the synthesis of kinase inhibitors utilizing 4-(Pyridin-2-ylmethoxy)aniline , a versatile and strategically designed building block. We present a robust and modular synthetic workflow centered on the palladium-catalyzed Buchwald-Hartwig amination, a cornerstone of modern medicinal chemistry for its reliability and broad substrate scope.[3][4] This guide is intended for researchers, chemists, and drug development professionals seeking to generate novel kinase inhibitor libraries based on proven pharmacophoric scaffolds.

Introduction: The Rationale for 4-(Pyridin-2-ylmethoxy)aniline in Kinase Inhibitor Design

The ATP-binding site of protein kinases contains a highly conserved "hinge region" that serves as an anchoring point for many Type I and Type II inhibitors.[2][5] A common strategy in inhibitor design is to incorporate a heterocyclic motif, such as a pyridine ring, capable of forming one or more critical hydrogen bonds with the backbone amides of this hinge region.[6]

4-(Pyridin-2-ylmethoxy)aniline is a "privileged" building block that masterfully integrates two key functionalities for this purpose:

  • The Pyridine Moiety: The nitrogen atom of the pyridine ring acts as a potent hydrogen bond acceptor, providing the crucial anchor into the kinase hinge.[6]

  • The Aniline Moiety: The primary amine serves as a versatile chemical handle for coupling to various heterocyclic core structures (e.g., quinazolines, pyrimidines), which form the main body of the inhibitor.[7][8] The ether linkage provides flexibility and optimal spacing for the pyridine to achieve the desired vector into the active site.

This modular design allows for the rapid generation of diverse chemical entities where the core scaffold can be varied to tune selectivity and pharmacokinetic properties, while the 4-(pyridin-2-ylmethoxy)aniline fragment consistently provides the hinge-binding interaction.

Synthetic Strategy: C-N Cross-Coupling as the Key Transformation

The central synthetic challenge is the formation of a carbon-nitrogen (C-N) bond between the aniline nitrogen of our building block and an electrophilic heterocyclic core. Modern organometallic chemistry offers powerful solutions for this transformation. This protocol will focus on the Buchwald-Hartwig amination due to its high efficiency and functional group tolerance.[4][9] An alternative, the copper-catalyzed Ullmann condensation , will also be presented.[10][11]

For this protocol, we will use 4-chloroquinazoline as the coupling partner, as the resulting 4-anilinoquinazoline scaffold is a well-established and highly successful core for numerous kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR).[7][8][12]

G cluster_0 Starting Materials cluster_1 Core Reaction cluster_2 Final Product A 4-(Pyridin-2-ylmethoxy)aniline C Buchwald-Hartwig C-N Cross-Coupling A->C B 4-Chloroquinazoline B->C D 4-((4-(Pyridin-2-ylmethoxy)phenyl)amino)quinazoline (Kinase Inhibitor Scaffold) C->D Purification & Characterization

Figure 1: High-level synthetic workflow for the kinase inhibitor scaffold.

Detailed Experimental Protocols

Primary Method: Palladium-Catalyzed Buchwald-Hartwig Amination

This reaction creates the target C-N bond under relatively mild conditions, facilitated by a palladium catalyst and a specialized phosphine ligand. The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[4]

Table 1: Reagents and Stoichiometry

ReagentMol. Wt. ( g/mol )EquivalentsAmount (for 1 mmol scale)
4-(Pyridin-2-ylmethoxy)aniline200.24[13]1.0200 mg
4-Chloroquinazoline164.591.1181 mg
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))915.720.0437 mg
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)578.680.0846 mg
Sodium tert-butoxide (NaOtBu)96.101.4135 mg
Anhydrous Toluene--5 mL

Step-by-Step Protocol:

  • Inert Atmosphere Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-(Pyridin-2-ylmethoxy)aniline (1.0 eq), 4-chloroquinazoline (1.1 eq), Pd₂(dba)₃ (0.04 eq), Xantphos (0.08 eq), and sodium tert-butoxide (1.4 eq).

  • Evacuation and Backfilling: Seal the tube with a septum. Evacuate the atmosphere inside the tube using a vacuum pump and backfill with an inert gas (high-purity nitrogen or argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction Execution: Place the sealed tube in a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by periodically taking a small aliquot (via syringe) and analyzing it by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting aniline is a key indicator of completion.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL).

  • Filtration: Filter the mixture through a short pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (10 mL).

  • Purification: Concentrate the combined filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes, followed by a small percentage of methanol in dichloromethane if the product is polar.

  • Characterization: Combine the pure fractions, evaporate the solvent, and dry the final product under high vacuum. Confirm the identity and purity of the compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Alternative Method: Copper-Catalyzed Ullmann Condensation

The Ullmann reaction is a classical method for C-N bond formation that uses a copper catalyst.[10] While often requiring higher temperatures than palladium-catalyzed methods, modern ligand systems have made it a viable alternative.[14][15]

Table 2: Comparison of Cross-Coupling Methodologies

FeatureBuchwald-Hartwig AminationUllmann Condensation
Catalyst Palladium (e.g., Pd₂(dba)₃)Copper (e.g., CuI)
Ligand Bulky phosphines (e.g., Xantphos, RuPhos)Diamines (e.g., N,N'-dimethylethylenediamine)
Temperature 80 - 120 °C100 - 210 °C (often higher)[10]
Pros High yields, broad functional group tolerance, milder conditions.[4]Lower cost catalyst, effective for certain substrates.
Cons Expensive catalyst and ligands, air-sensitive.Harsher conditions, potentially lower functional group tolerance.[10]

Condensed Protocol:

In a procedure analogous to the one above, combine 4-(Pyridin-2-ylmethoxy)aniline (1.0 eq), an aryl halide (e.g., 4-iodoquinazoline, 1.2 eq), Copper(I) iodide (CuI, 0.1-0.2 eq), a ligand such as N,N'-dimethylethylenediamine (0.2 eq), and a base like potassium phosphate (K₃PO₄, 2.0 eq) in an anhydrous polar solvent like DMF or 1,4-dioxane. Heat the mixture at 120-150 °C and monitor for completion. The work-up and purification steps are similar.

Mechanism and Biological Interaction

The synthesized 4-anilinoquinazoline derivative is designed to fit into the ATP-binding pocket of a target kinase. The core interactions are visualized below.

G cluster_0 Kinase ATP-Binding Site cluster_1 Inhibitor Scaffold hinge Hinge Region (e.g., Met769) gatekeeper Gatekeeper Residue back_pocket Hydrophobic Back Pocket quinazoline Quinazoline Core quinazoline:e->hinge:w H-Bond (N1 of Quinazoline) aniline_linker Aniline Linker aniline_linker:e->back_pocket:w van der Waals Interactions pyridine_moiety Pyridinylmethoxy Group pyridine_moiety:e->hinge:w H-Bond (Pyridine N)

Figure 2: Key binding interactions of the inhibitor within the kinase active site.

The quinazoline core itself often forms a hydrogen bond with the hinge region (e.g., with the backbone NH of Met769 in EGFR).[7] The pyridinylmethoxy group attached to the aniline is positioned to form an additional, crucial hydrogen bond, significantly enhancing binding affinity and potentially influencing selectivity.[6] The aniline ring projects into a hydrophobic pocket, providing a site for further modification to optimize potency and drug-like properties.[1]

Conclusion and Future Directions

This application note provides a robust, modular, and reliable protocol for the synthesis of kinase inhibitors using 4-(Pyridin-2-ylmethoxy)aniline. The Buchwald-Hartwig amination serves as the key step, enabling the efficient coupling of this privileged hinge-binding fragment to a versatile heterocyclic core. The resulting 4-anilinoquinazoline scaffold is a validated starting point for further optimization. By modifying the aniline substitution pattern or replacing the quinazoline core with other heterocycles, researchers can rapidly generate libraries of novel compounds for screening against a wide array of kinase targets, accelerating the path toward new therapeutic agents.

References

  • Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC. (2015, November 16).
  • Design, synthesis and characterization of “clickable” 4-anilinoquinazolinekinase inhibitors - Molecular BioSystems (RSC Publishing). Royal Society of Chemistry.
  • 4-(2-Pyrimidinyloxy)aniline - Chem-Impex.
  • 4-(Pyridin-2-ylmethoxy)aniline | C12H12N2O | CID 10442773 - PubChem.
  • Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors - PubMed. (2012, July 27).
  • Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Amino-3-chloropyridazine - Benchchem. BenchChem.
  • Ullmann condensation - Wikipedia.
  • (pyridin-4-yl)aniline: A Key Intermediate in Modern Drug Discovery - Benchchem. BenchChem.
  • The Versatile Building Block: 4-(Furan-2-ylmethoxy)aniline in Medicinal Chemistry - Benchchem. BenchChem.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4). Beilstein Journal of Organic Chemistry.
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI. (2022, January 18). MDPI.
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. (2020, September 24). MDPI.
  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC - NIH. (2024, December 12).
  • Ullmann Reaction - Organic Chemistry Portal. Organic Chemistry Portal.
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry - ACS Publications. (2021, October 8). American Chemical Society.
  • Ullman Methoxylation in the Presence of a 2,5-Dimethylpyrrole-Blocked Aniline: Preparation of 2-Fluoro-4-Methoxyaniline | Request PDF - ResearchGate. (2025, August 6).
  • Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase - ePrints Soton. (2017, March 16). University of Southampton.

Sources

Optimization of Solubilization and Handling of 4-(Pyridin-2-ylmethoxy)aniline Dihydrochloride for Cellular Assays

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This Application Note details the standardized protocol for dissolving and handling 4-(Pyridin-2-ylmethoxy)aniline dihydrochloride (CAS: 361551-42-0) in biological assays. As a dihydrochloride salt (


), this compound presents specific challenges regarding acidity and solubility equilibrium. Improper handling can lead to solvent-induced cytotoxicity  (due to pH shock) or compound precipitation  (due to premature neutralization). This guide provides a self-validating workflow to ensure data integrity in cell-based models.

Physicochemical Profile & Mechanistic Insight

Before handling, it is critical to understand the ionic behavior of the compound. The dihydrochloride form renders the molecule highly polar and water-soluble in its acidic state. However, the free base (the aniline form) is significantly less polar.

Table 1: Compound Specifications
PropertyDetailImplication for Assays
Compound Name 4-(Pyridin-2-ylmethoxy)aniline dihydrochlorideActive Agent
CAS Number 361551-42-0Verification Key
Formula

Stoichiometry
Molecular Weight ~273.16 g/mol Calculation Basis
Salt Form Dihydrochloride (

)
Releases 2 eq.

upon dissolution
Solubility (Water) High (at acidic pH)Stable in water only if acidic
Solubility (DMSO) High (>50 mM)Preferred Stock Solvent
The "Acidic Salt" Paradox

When dissolved in water, the


 salt dissociates, lowering the pH of the solution significantly.


  • Risk 1 (Acid Shock): Adding a high concentration aqueous stock directly to cells can overwhelm the culture media's buffer capacity.

  • Risk 2 (Precipitation): If you attempt to neutralize a concentrated aqueous stock (e.g., with NaOH) to pH 7.4, the compound converts to its hydrophobic free base and may precipitate ("crash out") immediately.

Strategic Solution: Use DMSO for the stock solution to maintain solubility without ionization issues, then rely on the massive dilution factor in culture media to safely neutralize the acid equivalents.

Protocol A: Preparation of Master Stock Solution (DMSO)

Recommended for long-term storage and maximum stability.

Reagents & Equipment[4][5][6][7]
  • Solvent: Dimethyl sulfoxide (DMSO), Cell Culture Grade (anhydrous,

    
    99.9%).
    
  • Vessel: Amber glass vials (borosilicate) with PTFE-lined caps.

  • Filtration: 0.22 µm PTFE syringe filter (optional, DMSO is usually sterile).

Step-by-Step Procedure
  • Calculate Mass: Determine the mass required for a 50 mM stock concentration.

    • Example: To prepare 1 mL of 50 mM stock:

      
      
      
  • Weighing: Weigh ~13.7 mg of powder into the amber vial. Record the exact mass.

  • Dissolution: Add the calculated volume of DMSO.

    • Technique: Pipette directly onto the solid. Vortex vigorously for 30 seconds.

    • Observation: The solution should be clear and colorless to pale yellow. If particles remain, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquot & Storage:

    • Dispense into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Protocol B: Preparation of Aqueous Stock (Alternative)

Use ONLY if DMSO is strictly contraindicated by the specific cell line.

Critical Warning

Do NOT use Phosphate Buffered Saline (PBS) for the initial dissolution. The buffering action may raise the pH enough to precipitate the free base at high concentrations. Use sterile ultrapure water .

Step-by-Step Procedure
  • Dissolution: Dissolve the powder in sterile ultrapure water (Milli-Q) to reach 10 mM.

    • Note: The pH of this solution will be acidic (~pH 2-3). This is necessary for stability.

  • Filtration: Sterilize immediately using a 0.22 µm PES (Polyethersulfone) syringe filter.

  • Storage: Use immediately. Aqueous solutions of aniline salts are prone to oxidation (turning brown) and hydrolysis over time. Do not store.

Protocol C: Dilution for Cell Culture (The "Safe" Method)

This workflow prevents "pH shock" and precipitation.

The Intermediate Dilution Step

Directly adding 100% DMSO stock to cells can cause local cytotoxicity before mixing. We use an "Intermediate Dilution" in media.

Target Assay Concentration: 10 µM Stock Concentration: 50 mM (DMSO)

  • Prepare Intermediate Solution (10x):

    • Dilute the 50 mM Stock 1:500 into complete culture media (e.g., DMEM + 10% FBS).

    • Mix: 2 µL Stock + 998 µL Media.

    • Result: 100 µM compound in 0.2% DMSO.

    • Check: Verify the media color (Phenol Red). It should remain red/pink. If it turns yellow, the acid load is too high (unlikely at this dilution).

  • Final Treatment (1x):

    • Add the Intermediate Solution (100 µM) to the cell wells at a 1:10 ratio.

    • Example: Add 10 µL Intermediate to 90 µL cells in well.

    • Final Concentration: 10 µM compound, 0.02% DMSO.

Table 2: Dilution Scheme & Buffer Capacity Check
StepConc. of CompoundSolvent MatrixH+ EquivalentsBuffer Impact (DMEM)
Stock 50 mM100% DMSON/A (Aprotic)None
Intermediate 100 µMMedia + 0.2% DMSO200 µM

Negligible (<0.5% of

)
Final Well 10 µMMedia + 0.02% DMSO20 µM

None (Physiological pH maintained)

Visualization: Solubilization Decision Tree

G cluster_legend Key Principles Start Start: Solid 4-(Pyridin-2-ylmethoxy) aniline 2HCl CheckSens Is Cell Line DMSO Sensitive? Start->CheckSens DMSO_Stock Protocol A: Dissolve in DMSO (Stock: 50 mM) CheckSens->DMSO_Stock No (Standard) Water_Stock Protocol B: Dissolve in Water (Stock: 10 mM, Acidic pH) CheckSens->Water_Stock Yes (Rare) Dilution Intermediate Dilution (1:500) in Culture Media DMSO_Stock->Dilution Prevents Precipitation FinalWell Add to Cells (Final DMSO < 0.1%) Dilution->FinalWell Safe pH & Conc Filter Sterile Filter (0.22 µm) Water_Stock->Filter PrecipCheck Check for Precipitate (Do NOT neutralize stock) Filter->PrecipCheck PrecipCheck->FinalWell Dilute immediately Info DMSO Stock = Stability Water Stock = Risk of Hydrolysis Media Buffers Acid Load

Figure 1: Decision logic for solvent selection. The DMSO pathway is prioritized for stability and solubility assurance.

Quality Control & Troubleshooting

Precipitation "Crash" Test

Before running a large plate, perform a mock dilution in a clear tube:

  • Prepare the highest intended assay concentration in media.

  • Incubate at 37°C for 1 hour.

  • Inspect under a microscope or measure absorbance at 600 nm (turbidity).

  • Pass Criteria: Solution remains clear; OD600 < 0.01 above background.

pH Verification

If using high concentrations (>100 µM final):

  • Prepare a mock well with media + compound.

  • Compare color to a control well (Media + DMSO only).

  • Yellow Shift: Indicates acidification. The media's bicarbonate buffer is overwhelmed.

    • Correction: Add HEPES buffer (10-25 mM, pH 7.4) to the culture media to boost buffering capacity.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 17839867, 4-(Pyridin-2-ylmethoxy)aniline dihydrochloride. Retrieved from [Link]

  • Industrial Chemicals Environmental Assessment. Aniline and its salts - Evaluation statement. Australian Government Dept of Health. Retrieved from [Link]

Application Note: Optimized Reaction Conditions for the Amide Coupling of 4-(Pyridin-2-ylmethoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Process Scientists in Drug Development. Document Type: Technical Application Note & Standard Operating Protocol (SOP).

Introduction & Mechanistic Context

The synthesis of targeted kinase inhibitors (e.g., EGFR, HER2, and BCR-ABL inhibitors) frequently utilizes 4-(pyridin-2-ylmethoxy)aniline (and its halogenated derivatives, such as 3-chloro-4-(pyridin-2-ylmethoxy)aniline) as a critical building block [1]. Coupling this specific aniline with carboxylic acids presents unique chemoselective and physicochemical challenges that require precise optimization.

The "Why": Substrate Profiling and Causality

Standard aliphatic amide coupling protocols often fail or produce low yields with this substrate due to three competing factors:

  • Attenuated Nucleophilicity: The aniline nitrogen is conjugated with the aromatic ring, reducing its nucleophilicity compared to aliphatic amines. If electron-withdrawing groups (e.g., a 3-chloro substituent) are present, the nucleophilicity is further dampened [2].

  • Pyridine Interference: The pyridine nitrogen (pKa ~5.2) can coordinate with metal-based catalysts or hydrogen-bond with coupling intermediates, potentially sequestering reagents. Furthermore, its basicity dictates that acidic workups—typically used to remove unreacted amines—will inadvertently extract the target product into the aqueous phase.

  • Ether Linkage Sensitivity: While generally stable, the pyridin-2-ylmethoxy ether bridge can be sensitive to harsh Lewis acids or prolonged exposure to strong mineral acids at elevated temperatures.

To overcome these barriers, highly efficient acyl-transfer mechanisms must be employed. The use of phosphonium/uronium salts (HATU) or carbodiimides enhanced by strongly nucleophilic catalysts (EDC/DMAP) is strictly required to drive the aminolysis of the activated ester [3].

Comparative Reagent Efficacy

The selection of a coupling reagent dictates the reaction kinetics, the degree of epimerization (if chiral centers are present on the carboxylic acid), and the scalability of the workflow. Below is a comparative matrix of field-validated conditions for this specific substrate.

Coupling SystemActivation IntermediateTypical YieldReaction TimeScalability / CostByproduct Removal
HATU / DIPEA HOAt-Ester85–95%2–6 hLow (High cost)Aqueous wash (Water-soluble urea)
EDC / HOBt / DMAP Acylpyridinium / HOBt75–90%12–18 hHigh (Low cost)Aqueous wash (Water-soluble urea)
T3P / Pyridine Acyl-T3P80–95%12–24 hHigh (Low cost)Aqueous wash (Water-soluble phosphates)
Acid Chloride (SOCl₂) Acyl Chloride60–80%2–4 hMedium (Harsh)Evaporation / Basic wash

Table 1: Quantitative comparison of amide coupling methodologies for 4-(pyridin-2-ylmethoxy)aniline derivatives.

Reaction Pathway Visualization

The following diagram illustrates the mechanistic workflow of the two most successful coupling strategies, highlighting the divergence in the activation step but convergence at the aminolysis event.

G cluster_activation Activation Pathways RCOOH Carboxylic Acid (Substrate) HATU HATU + DIPEA (Fast, High Yield) RCOOH->HATU Base-mediated EDC EDC + HOBt + DMAP (Scalable, Cost-Effective) RCOOH->EDC Acid Activation OAt OAt-Activated Ester (Highly Reactive) HATU->OAt OBt OBt-Activated Ester (Moderately Reactive) EDC->OBt Product Target Amide (Kinase Inhibitor Scaffold) OAt->Product Aminolysis OBt->Product Aminolysis (DMAP Catalyzed) Aniline 4-(Pyridin-2-ylmethoxy)aniline (Nucleophile) Aniline->Product Nucleophilic Attack

Fig 1: Mechanistic pathways for the amide coupling of 4-(pyridin-2-ylmethoxy)aniline.

Experimental Protocols

Protocol A: High-Efficiency Coupling using HATU/DIPEA (Milligram to Gram Scale)

This protocol is self-validating: the intense yellow color of the HOAt anion serves as a visual indicator of active ester formation.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • 4-(Pyridin-2-ylmethoxy)aniline (1.05 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (0.1–0.2 M)

Step-by-Step Methodology:

  • Pre-activation: Dissolve the carboxylic acid in anhydrous DMF under an inert atmosphere (N₂ or Ar). Add DIPEA (3.0 equiv) and stir for 5 minutes.

  • Ester Formation: Add HATU (1.2 equiv) in one portion. The solution will typically turn a distinct yellow color, indicating the formation of the uronium intermediate and subsequent OAt-ester. Stir at room temperature for 15–30 minutes.

  • Aminolysis: Dissolve 4-(pyridin-2-ylmethoxy)aniline (1.05 equiv) in a minimal amount of DMF and add it dropwise to the activated ester solution.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor via LC-MS or TLC. Complete consumption of the aniline typically occurs within 2–6 hours. Causality note: Heating is rarely required and should be avoided to prevent epimerization.

  • Specialized Workup (Critical):

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc) (10 volumes).

    • Do NOT wash with 1M HCl. The pyridine ring will protonate, dragging the product into the aqueous layer.

    • Instead, wash the organic layer sequentially with 5% aqueous Citric Acid (pH ~3.5, 2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography if trace HOAt remains.

Protocol B: Scalable Coupling using EDC/HOBt/DMAP (Multi-Gram Scale)

This protocol utilizes DMAP as a highly efficient acyl-transfer catalyst, which is mandatory when coupling electron-deficient anilines via OBt-esters[4].

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • 4-(Pyridin-2-ylmethoxy)aniline (1.0 equiv)

  • EDC·HCl (1.5 equiv)

  • HOBt hydrate (1.2 equiv)

  • DMAP (0.5 to 1.0 equiv)

  • Anhydrous DCM or DMF (0.2 M)

Step-by-Step Methodology:

  • Reagent Assembly: To a round-bottom flask containing the carboxylic acid and 4-(pyridin-2-ylmethoxy)aniline in anhydrous DCM, add HOBt and DMAP.

  • Initiation: Cool the mixture to 0 °C using an ice bath. Add EDC·HCl (1.5 equiv) portion-wise. Causality note: EDC is added at 0 °C to prevent the formation of the inactive N-acylurea byproduct, which occurs rapidly at higher temperatures.

  • Propagation: Allow the reaction to slowly warm to room temperature and stir for 12–18 hours. DMAP reacts with the OBt-ester to form a highly electrophilic acylpyridinium intermediate, which is rapidly intercepted by the weakly nucleophilic aniline.

  • Workup:

    • Dilute with additional DCM.

    • Wash with saturated aqueous NH₄Cl (to remove DMAP and unreacted EDC without fully protonating the product's pyridine ring).

    • Wash with saturated aqueous NaHCO₃ and brine.

    • Dry over Na₂SO₄, concentrate, and crystallize the product from EtOAc/Hexanes or Ethanol.

Troubleshooting & Field Insights

  • Incomplete Conversion: If the aniline remains unreacted after 24 hours, do not simply add more coupling reagent. The carboxylic acid may have formed a symmetrical anhydride or an unreactive N-acylurea. Verify the intermediate via LC-MS. If unreactive, switch to the T3P protocol (50% solution in EtOAc) with pyridine as the base, refluxing at 60 °C.

  • Product Loss During Workup: The most common failure point with 4-(pyridin-2-ylmethoxy)aniline derivatives is over-acidification during the aqueous wash. Always verify the pH of the aqueous layer; it should not drop below pH 4. If product is lost to the aqueous layer, basify the aqueous layer to pH 8 with solid Na₂CO₃ and back-extract with DCM or 2-MeTHF.

References

  • Michalczyk, A., et al. "Structural insights into how irreversible inhibitors can overcome drug resistance in EGFR." Bioorganic & Medicinal Chemistry, 16(7), 3482-3488 (2008). Available at:[Link][1]

  • Hjørringgaard, C. U., et al. "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates." Organic & Biomolecular Chemistry, 13(43), 10667-10670 (2015). Available at:[Link][2]

  • Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 20(2), 140-177 (2016). Available at:[Link][3]

  • Srinivas, K., et al. "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents." NIH Public Access / Bioorganic & Medicinal Chemistry Letters, 30(15) (2020). Available at:[Link][4]

Sources

Technical Guide: Optimized Amide Coupling Strategies for 4-(Pyridin-2-ylmethoxy)aniline Dihydrochloride

[1][2]

Executive Summary & Chemical Context

4-(Pyridin-2-ylmethoxy)aniline is a privileged pharmacophore often found in kinase inhibitors (e.g., VEGFR/PDGFR targets) and GPCR ligands.[1][2] However, it is frequently supplied as the dihydrochloride salt (2HCl) to enhance stability and shelf-life.[1][2]

The presence of two equivalents of HCl presents a specific synthetic challenge: Nucleophile Latency .[1][2] The aniline nitrogen is protonated (

1211
Key Chemical Properties
PropertyDataCritical Implication
Compound Name 4-(Pyridin-2-ylmethoxy)aniline dihydrochlorideCAS: 361551-42-0
MW 273.16 g/mol Calculate stoichiometry based on salt weight.[1][2]
pKa (Aniline) ~4.6 (Conjugate Acid)Weak base; requires complete deprotonation to react.[1][2]
pKa (Pyridine) ~5.2 (Conjugate Acid)Will compete for protons; buffers the reaction mixture.[1][2]
Solubility High: Water, DMSO, MeOHLow: DCM, Et2ORecommended Solvent: DMF or DMAc to ensure salt solubility.[2]

Strategic Considerations: The "2HCl" Factor

The most common failure mode with this building block is under-basification .[1][2] Standard protocols often prescribe 1.5–2.0 equivalents of base.[1] For a dihydrochloride salt, this is insufficient.[1]

The Stoichiometry Math:

  • Neutralize Aniline HCl: 1.0 eq Base

  • Neutralize Pyridine HCl: 1.0 eq Base

  • Neutralize Carboxylic Acid: 1.0 eq Base (if using free acid)

  • Catalytic Excess: 1.0–2.0 eq Base Total Base Requirement: 4.0–5.0 Equivalents [1][2]

Failure to add

1

Experimental Protocols

Protocol A: The "Gold Standard" (HATU/DIPEA)

Best for: High-value substrates, convergent synthesis, and ensuring maximum yield.[2]

Reagents:

  • Carboxylic Acid (1.0 eq)[2]

  • 4-(Pyridin-2-ylmethoxy)aniline 2HCl (1.0 eq)[1][2]

  • HATU (1.2 eq)[2]

  • DIPEA (N,N-Diisopropylethylamine) (5.0 eq )[2]

  • Solvent: Anhydrous DMF (Concentration: 0.1 M - 0.2 M)[1][2]

Step-by-Step Methodology:

  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq).[1][2] Stir at Room Temperature (RT) for 5–10 minutes.

    • Why? Pre-activation forms the reactive O-At active ester.[1][2] The solution should turn slightly yellow.[1]

  • Salt Preparation: In a separate vial, dissolve 4-(Pyridin-2-ylmethoxy)aniline 2HCl (1.0 eq) in minimum DMF. Add DIPEA (3.0 eq).[1][2][3]

    • Observation: You may see a transient precipitate (amine salts) that redissolves or a color change.[1][2] This step liberates the free aniline.[1]

  • Coupling: Transfer the Amine/Base solution into the Activated Acid solution.

  • Reaction: Stir at RT. Monitor by LCMS at 1 hour.

    • Endpoint: Conversion of the active ester (M+H of acid + 135 Da for HOAt adduct) to Product.

  • Workup: Dilute with EtOAc. Wash 3x with 5% LiCl (aq) or Water (to remove DMF), 1x Sat.[2]

    
    , 1x Brine.[1] Dry over 
    
    
    .[1][2][3][4]
Protocol B: Scalable & Green (T3P - Propylphosphonic Anhydride)

Best for: Scale-up (>5g), low epimerization, and easy workup.[2]

Reagents:

  • Carboxylic Acid (1.0 eq)[2]

  • Amine 2HCl (1.1 eq)[2]

  • T3P (50% w/w in EtOAc or DMF) (1.5 eq)[2]

  • Base: Pyridine or N-Methylmorpholine (NMM) (5.0 eq )[1][2]

  • Solvent: EtOAc or DMF (if solubility is limited in EtOAc).[1][2]

Methodology:

  • Combine: Charge Acid, Amine 2HCl, and Solvent into the reactor.

  • Base Addition: Add Base (5.0 eq) dropwise.[1][2]

    • Note: The mixture may be a slurry if using EtOAc.[1][2] This is acceptable.

  • Coupling: Add T3P solution dropwise over 5 minutes.

    • Exotherm Check: T3P coupling is exothermic.[1][2] On large scale, cool to 0°C during addition.[1]

  • Reaction: Stir at RT for 2–12 hours.

  • Workup: Quench with water. Separate layers. Wash organic layer with 0.5M HCl (to remove excess pyridine/aniline), then

    
    .[2]
    

Visualization: Mechanism & Workflow

Diagram 1: The "2HCl" Neutralization Logic

This diagram illustrates the proton transfer hierarchy required to activate the nucleophile.[1]

Gcluster_0Starting Material (Inactive)cluster_1Base Action (DIPEA)cluster_2Reactive SpeciesSaltAniline-2HCl Salt(Protonated -NH3+, Py-H+)Base11st Eq Base:Neutralizes Pyridine-H+Salt->Base1 Add DIPEABase22nd Eq Base:Neutralizes Aniline-NH3+Base1->Base2FreeBaseFree Aniline(Nucleophilic -NH2)Base2->FreeBase LiberationBase33rd Eq Base:Neutralizes Carboxylic AcidActiveEsterActivated Ester(O-At / O-P)Base3->ActiveEster ActivationProductAmide ProductFreeBase->Product Nucleophilic AttackActiveEster->Product

Caption: Proton transfer cascade. Note that 3 equivalents of base are consumed before the catalytic cycle effectively begins.

Diagram 2: Decision Tree for Protocol Selection

DecisionTreeStartStart: Amide Couplingwith Aniline 2HClScaleWhat is the Scale?Start->ScaleSmall< 100 mg(Discovery)Scale->Small DiscoveryLarge> 1 gram(Process/Scale-up)Scale->Large ProcessSolubilityIs Acid Soluble in DMF?Small->SolubilityProtocolBProtocol B: T3P/Pyridine(Easy Workup, No Epimerization)Large->ProtocolB PreferredProtocolAProtocol A: HATU/DIPEA(High Yield, Reliable)Solubility->ProtocolA YesProtocolCProtocol C: Acid Chloride(For Sterically Hindered Acids)Solubility->ProtocolC No / Steric Bulk

Caption: Selection logic based on scale and substrate properties.[1][2]

The Self-Validating System (Troubleshooting)

To ensure trustworthiness, incorporate these checkpoints into your workflow:

  • The Vapor Test (pH Check):

    • After adding the base and mixing the amine salt, hold a wet pH strip above the open vial.

    • Pass: The strip turns dark blue/purple (indicating volatile amine/base vapor).[1][2]

    • Fail: No color change.[1][2] Action: Add more DIPEA until the solution is explicitly basic (pH > 8).

  • The Dissolution Check:

    • The 2HCl salt is a solid.[1][2] Upon adding DMF and Base, it should eventually dissolve.[1] If a thick precipitate remains (likely amine salts), ensure the stirring is vigorous. If the starting material (aniline) is not in solution, it cannot react.

  • LCMS Diagnosis:

    • Peak at M+H (201): Free aniline (Reaction hasn't started).[1][2]

    • Peak at M+H (Acid + 135): Active Ester (Activation worked, coupling failed). Cause: Amine is likely still protonated or sterically hindered.[1][2] Fix: Add 2 more eq. of Base or heat to 50°C.

References

  • PubChem. 4-(Pyridin-2-ylmethoxy)aniline dihydrochloride (Compound Summary). National Library of Medicine.[1][2] Available at: [Link][2]

  • Dunetz, J. R., et al. (2011).[1][2][5] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][2][6] Organic Process Research & Development.[1][2] (General reference for T3P and HATU usage in process chemistry). Available at: [Link][2]

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents.[1] Chemical Society Reviews.[1][2] Available at: [Link]

Protocol: Controlled Neutralization of Anilinium Salts for Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Context

Aniline salts (hydrochlorides and dihydrochlorides) are the preferred storage form for aromatic amines due to their resistance to oxidative degradation ("browning") and enhanced crystallinity. However, the protonated anilinium species (


) is non-nucleophilic and unsuitable for key transformations such as Buchwald-Hartwig cross-couplings, amide couplings, or nucleophilic substitutions.

This Application Note provides a definitive guide to neutralizing these salts. Unlike aliphatic amines, anilines are prone to rapid oxidation upon liberation. Therefore, this protocol emphasizes oxidative mitigation strategies alongside stoichiometric precision.

Scope: This guide covers the neutralization of:

  • Aniline Hydrochloride (Mono-salts of simple anilines).[1]

  • Phenylenediamine Dihydrochloride (Di-salts of diamines, often colloquially referred to as "aniline dihydrochlorides").

Chemical Theory & Thermodynamics

The neutralization process is governed by the difference in pKa between the anilinium ion and the conjugate acid of the neutralizing base.

The Equilibrium


pKa Considerations

To drive the equilibrium to the right (free base formation), the neutralizing base must have a conjugate acid with a pKa significantly higher than that of the anilinium ion.

SpeciesApproximate pKa (Conjugate Acid)Suitability as Neutralizer
Anilinium Ion (

)
~4.6 Target for deprotonation
Pyridine5.2Poor (Equilibrium exists)
Bicarbonate (

)
10.3Excellent (Mild, generates

)
Carbonate (

)
10.3Excellent (Standard inorganic base)
Triethylamine (

)
10.75Good (Organic soluble)
Hydroxide (

)
15.7Aggressive (Risk of hydrolysis if functional groups present)

Critical Insight: Because the pKa of the anilinium ion is relatively low (~4.6), you do not need strong bases like NaOH. Weak bases like


 are sufficient and preferred to avoid side reactions (e.g., hydrolysis of esters/nitriles on the ring).

Protocol A: Biphasic Extraction (The Standard)

Best for: Bulk preparation of free base for immediate use.

Reagents
  • Aniline Salt (Start: 10 mmol)

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Base: Saturated aqueous

    
     (preferred) or 1M NaOH.
    
  • Drying Agent: Anhydrous

    
    .[2]
    
Workflow Diagram

The following diagram illustrates the critical path, emphasizing the phase separation and drying steps to prevent hydrolysis in downstream chemistry.

BiphasicNeutralization cluster_prevention Oxidation Prevention Start Aniline Salt (Solid) Dissolve Dissolve/Suspend in Organic Solvent (DCM or EtOAc) Start->Dissolve AddBase Add Aqueous Base (Sat. NaHCO3) Dissolve->AddBase Mix Vigorous Agitation (Equilibrium Shift) AddBase->Mix CO2 evolution Sep Phase Separation Mix->Sep AqLayer Aqueous Layer (Discard Salts) Sep->AqLayer Top (if DCM) OrgLayer Organic Layer (Contains Free Base) Sep->OrgLayer Bottom (if DCM) Dry Dry over Na2SO4 & Filter OrgLayer->Dry Conc Concentrate in Vacuo (Keep < 40°C) Dry->Conc Product Free Aniline Base (Use Immediately) Conc->Product

Caption: Figure 1. Biphasic neutralization workflow. Note that if using DCM, the organic layer is on the bottom; if using EtOAc, it is on the top.

Step-by-Step Procedure
  • Preparation: Sparge the organic solvent (DCM or EtOAc) with Nitrogen/Argon for 10 minutes prior to use. Reason: Anilines oxidize rapidly in solution.

  • Suspension: Suspend the aniline salt in the organic solvent (approx. 5-10 mL per gram of salt). It may not dissolve completely.

  • Neutralization: Slowly add saturated

    
     solution (1.5 molar equivalents relative to Cl).
    
    • Note: If using a Dihydrochloride (e.g., phenylenediamine), ensure you use

      
       equivalents of base.
      
  • Agitation: Stir vigorously for 15 minutes. The solid salt should disappear as it converts to the organic-soluble free base.

  • Separation: Transfer to a separatory funnel. Isolate the organic layer.[2]

  • Extraction: Extract the aqueous layer once more with fresh solvent to recover residual aniline.

  • Drying: Combine organic layers and dry over anhydrous

    
     for 10 minutes.
    
  • Concentration: Filter and concentrate under reduced pressure. Do not heat above 40°C to prevent thermal degradation.

Protocol B: In-Situ Neutralization

Best for: Palladium-catalyzed cross-couplings (Buchwald-Hartwig) where isolation is unnecessary.

In many modern workflows, isolating the unstable free base is counter-productive. Instead, the salt is neutralized directly in the reaction vessel.

Reagents & Stoichiometry[3][4]
  • Base: Inorganic bases are preferred due to insolubility in the organic phase, which acts as a slow-release mechanism for the free amine.

    • Cesium Carbonate (

      
      ):  Standard for Pd-catalysis.
      
    • Potassium Phosphate (

      
      ):  Excellent for base-sensitive substrates.
      
  • Stoichiometry:

    • Mono-HCl salt: 2.5 - 3.0 equivalents of base.

    • Di-HCl salt: 4.0 - 5.0 equivalents of base.

Procedure
  • Add the Aniline Salt, Aryl Halide, Catalyst (e.g.,

    
    ), and Ligand (e.g., Xantphos) to the reaction vial.
    
  • Add the solid inorganic base (

    
    ).
    
  • Evacuate and backfill with Inert Gas (

    
    /Ar) three times.
    
  • Add the anhydrous solvent (e.g., Dioxane, Toluene) via syringe.

  • Mechanism: As the reaction heats, the aniline salt slowly exchanges with the inorganic base at the solid-liquid interface, releasing the free amine which immediately enters the catalytic cycle.

    • Advantage:[1] This keeps the concentration of free aniline low, reducing oxidation and catalyst poisoning.

Quality Control & Troubleshooting

Verification of Free Base
  • TLC: The free base will typically have a higher

    
     value than the salt (which often stays at the baseline in non-polar eluents). The free base spot will often fluoresce or turn brown upon standing on the plate.
    
  • NMR:

    • Salt: Protons on nitrogen appear as broad peaks often

      
       ppm (or invisible due to exchange).
      
    • Free Base:[3] Protons appear as a broad singlet typically between

      
       ppm (solvent dependent).
      
Common Issues
ProblemDiagnosisSolution
Dark/Purple Oil Oxidation of the aniline.[2][3][4]Distill the free base under vacuum immediately or use "Protocol B" (In-Situ). Always store under Argon.
Emulsion Surfactant-like behavior of the salt.Add brine (saturated NaCl) to the aqueous layer to increase ionic strength. Filter through a Celite pad if solids persist.
Low Yield Incomplete neutralization or water solubility.Check aqueous pH (must be > 8). For highly polar anilines (e.g., amino-phenols), use continuous extraction or n-Butanol/DCM mixtures.

Safety & References

Safety Warning

Anilines are toxic by inhalation and skin absorption.[1] Aniline salts are potential sensitizers.[1]

  • Cyanosis: Absorption can cause methemoglobinemia (blue skin/lips).

  • Handling: Always handle in a fume hood. Double glove (Nitrile).

References
  • pKa Data & Theory

    • Determination of pKa values of anilinium ions. Scifinder/CAS Common Chemistry.

    • Basicity of Aniline vs. Cyclohexylamine.[5] University of Texas Organic Chemistry Notes.

  • In-Situ Protocols

    • Buchwald-Hartwig Amination Guides. Sigma-Aldrich / Merck Application Notes.

    • Cross-Coupling of Ammonium Salts.Journal of the American Chemical Society.
  • General Practical Organic Chemistry

    • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry.
    • BenchChem.[1][2] Handling Air-Sensitive Aniline Compounds.

Sources

Application Note: Handling, Isolation, and Characterization of Hygroscopic Dihydrochloride Salts in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Basis

In medicinal chemistry, salt formation is the primary tool for modifying the physicochemical properties of an Active Pharmaceutical Ingredient (API). The dihydrochloride (2HCl) salt form is frequently selected to maximize aqueous solubility for basic compounds containing two protonatable nitrogen centers. However, this gain in solubility often comes at the cost of hygroscopicity —the tendency to sorb atmospheric moisture.

The Mechanism of Failure

Hygroscopicity in 2HCl salts is not merely a nuisance; it is a thermodynamic inevitability driven by the enthalpy of hydration.

  • Crystal Lattice Instability: The introduction of two chloride counterions can disrupt the crystal packing efficiency compared to a mono-salt or free base, leaving voids that water molecules can occupy.

  • Critical Relative Humidity (CRH): Every salt has a specific CRH. If the ambient relative humidity (RH) exceeds the CRH, the salt will absorb water until it dissolves in its own sorbed moisture (deliquescence). For many 2HCl salts, the CRH is remarkably low (<30% RH), making them unstable in standard laboratory air.

  • Stoichiometric Drift: Excessive drying to counteract hygroscopicity can lead to the loss of HCl gas, converting a 2HCl salt back to a 1.5HCl or mono-HCl form, thereby altering potency calculations and biological data.

Strategic Workflow

The following decision tree outlines the logic for handling these sensitive materials, ensuring that physical stability does not compromise biological data integrity.

G Start Candidate Identification (Dibasic Compound) SaltScreen Salt Screening (Target: 2HCl) Start->SaltScreen HygroCheck Hygroscopicity Assessment (DVS / Visual) SaltScreen->HygroCheck Decision Is CRH < 40%? HygroCheck->Decision RouteA Route A: Engineering Control (Strict Handling Protocol) Decision->RouteA Yes (Must use 2HCl) RouteB Route B: Salt Switching (Mesylate/Tosylate) Decision->RouteB No (Too unstable) Isolation Isolation: Lyophilization (t-BuOH/H2O) RouteA->Isolation Handling Handling: Glove Bag/Box Weighing by Difference Isolation->Handling Storage Storage: Desiccated Amber Vials + Parafilm Handling->Storage

Figure 1: Decision matrix for the selection and management of hygroscopic dihydrochloride salts.

Protocol 1: Synthesis & Isolation (Lyophilization)

Standard rotary evaporation is often insufficient for hygroscopic 2HCl salts, resulting in "gummy" oils or foams that trap solvent and moisture. Lyophilization (Freeze-Drying) is the gold standard for isolating a handleable, amorphous or semi-crystalline powder.

Reagents
  • Solvent System: tert-Butanol (t-BuOH) and Water (Milli-Q).

    • Why: t-BuOH freezes at 25°C and sublimes efficiently. It forms a eutectic with water that prevents "melt-back" during drying.

  • Acid Source: 4M HCl in Dioxane or Aqueous HCl (titrated).

Step-by-Step Methodology
  • Dissolution: Dissolve the free base in a minimum amount of t-BuOH/Water (1:1 v/v). If the compound is not soluble, increase the water fraction, but do not exceed 80% water (risk of slow sublimation).

  • Acidification: Add exactly 2.05 - 2.10 equivalents of HCl.

    • Note: A slight excess (2-5%) ensures full protonation, but large excesses must be avoided to prevent trapping HCl gas in the lattice.

  • Freezing: Flash freeze the solution in a shell-freezer or by rotating the flask in a dry ice/acetone bath.

    • Critical: Create a thin shell of ice on the flask walls to maximize surface area.

  • Primary Drying: Connect to the lyophilizer (Condenser < -50°C, Vacuum < 0.1 mbar). Maintain for 24-48 hours.

  • Secondary Drying: If the equipment allows, raise the shelf temperature to 25°C under vacuum for 4 hours to remove bound water.

  • Breaking Vacuum: Backfill the lyophilizer with dry Nitrogen or Argon , NOT ambient air. Rapidly stopper the flask or transfer to a desiccator immediately.

Protocol 2: Handling & Weighing (The "Difference" Method)

Weighing hygroscopic salts on an open balance leads to continuous weight gain (drifting), resulting in under-dosing of the API. The Weighing by Difference technique is mandatory.

Equipment
  • Analytical Balance (4 decimal places).

  • Anti-static gun (ZeroStat).

  • Glove bag or Nitrogen-purged glove box (Ideal RH < 10%).

  • Sealable weighing boat or vial with cap.[1]

Procedure
  • Preparation: Place the bulk 2HCl salt and a spatula inside the glove bag/box.

  • Taring: Place a capped empty vial on the balance. Tare (Zero) the balance.

  • Transfer: Inside the controlled environment, transfer an approximate amount of salt into the vial and cap it tightly.

  • Initial Weighing: Place the capped vial (with salt) on the balance. Record the weight (

    
    ).
    
  • Dispensing: Quickly open the vial, pour/spatulate the required amount into the reaction vessel, and immediately recap the vial.

  • Final Weighing: Weigh the capped vial (now with less salt). Record the weight (

    
    ).[2]
    
  • Calculation:

    
    
    
    • Validation: This method eliminates error from moisture uptake during the reading settling time, as the balance reads a closed system.

Protocol 3: Analytical Characterization

You must validate that the salt is dry and that it is still a dihydrochloride (i.e., you haven't lost HCl).

Data Summary Table: Analytical Techniques
TechniquePurposeCritical Observation for 2HCl Salts
DVS (Dynamic Vapor Sorption)Hygroscopicity ProfileDetermine CRH (Critical Relative Humidity). Identify if hysteresis (hydrate formation) occurs.[3][4]
TGA (Thermogravimetric Analysis)Volatiles ContentDistinguish between surface water (gradual weight loss <100°C) and bound hydrates (stepwise loss).
IC (Ion Chromatography) or Titration Counter-ion StoichiometryConfirm Cl⁻ content is ~2.0 equivalents. Common failure: 1.6 - 1.8 eq due to HCl loss.
pXRD (Powder X-Ray Diffraction)CrystallinityCheck for "halo" (amorphous) vs. sharp peaks (crystalline). Amorphous salts are significantly more hygroscopic.
DVS Workflow Visualization

The following diagram illustrates how to interpret a DVS isotherm for a hygroscopic salt.

DVS Sample Dry Sample (0% RH) Sorption Sorption Phase (0% -> 90% RH) Sample->Sorption Mass Gain Desorption Desorption Phase (90% -> 0% RH) Sorption->Desorption Equilibrium check Analysis Hysteresis Gap? Desorption->Analysis Compare curves ResultA Surface Adsorption (Reversible) Analysis->ResultA Curves Overlap ResultB Hydrate Formation (Irreversible/Lattice Change) Analysis->ResultB Gap Present

Figure 2: Interpretation logic for Dynamic Vapor Sorption (DVS) isotherms.

Protocol 4: Storage & Logistics

Proper storage is the only way to maintain the shelf-life of 2HCl salts.

  • Primary Container: Amber glass vial (Type I borosilicate). Plastic allows moisture permeation over months.

  • Sealing: Screw cap with Teflon (PTFE) liner. Parafilm is insufficient for long-term storage; use electrical tape or heat-shrink bands for better seals.

  • Secondary Container: Place the primary vial inside a larger jar containing a sachet of activated silica gel or molecular sieves.

  • Temperature: Store at -20°C.

    • Warning: Before opening a -20°C vial, allow it to warm to room temperature in a desiccator. Opening a cold vial in humid air causes immediate condensation inside the vial (the "cold soda can" effect).

Troubleshooting & Alternatives

If the 2HCl salt is deliquescent at <30% RH despite all precautions, the form is likely unviable for development.

  • Alternative 1: Salt Switching. Switch to counter-ions with lower lattice energy disruption or non-hygroscopic nature.

    • Recommendations: Fumarate (often non-hygroscopic), Tosylate, or Mesylate.

  • Alternative 2: Co-crystals. Use neutral co-formers (e.g., proline, saccharin) to stabilize the lattice without relying on proton transfer.

References

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Link

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[5] (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[5] Link

  • FDA Guidance for Industry. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Link

  • Surface Measurement Systems. (n.d.). Dynamic Vapor Sorption (DVS) Introduction and Theory. Link

Sources

Application Note & Protocol: Preparation of High-Integrity Stock Solutions for 4-(Pyridin-2-ylmethoxy)aniline 2HCl

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This document provides a comprehensive guide for the preparation, handling, and storage of stock solutions of 4-(Pyridin-2-ylmethoxy)aniline dihydrochloride (2HCl). The protocols herein are designed for researchers, scientists, and drug development professionals who require accurate and stable solutions for experimental use. Moving beyond a simple recitation of steps, this note explains the critical rationale behind solvent selection, handling procedures, and storage conditions, ensuring the generation of high-integrity, reproducible stock solutions. The methodologies are grounded in established principles of laboratory practice and chemical stability to ensure self-validating and reliable outcomes.

Compound Profile: 4-(Pyridin-2-ylmethoxy)aniline 2HCl

4-(Pyridin-2-ylmethoxy)aniline 2HCl is a dihydrochloride salt of an organic base, a structural motif common in pharmaceutical research. The presence of aniline and pyridine rings suggests potential sensitivity to oxidation and pH, while the dihydrochloride form significantly influences its solubility characteristics.[1][2] Understanding these properties is fundamental to preparing stable and effective solutions.

PropertyValueSource
IUPAC Name 4-(pyridin-2-ylmethoxy)aniline;dihydrochloridePubChem[3]
Molecular Formula C₁₂H₁₄Cl₂N₂OPubChem[3]
Molecular Weight 273.15 g/mol PubChem[3]
CAS Number 361551-42-0PubChem[3]
Physical Form Solid, semi-solid, or liquidSigma-Aldrich[4]
Storage Temp. Room temperature (as solid), in a dark place under an inert atmosphereSigma-Aldrich[4]

Critical Safety & Handling Precautions

As a prerequisite to any laboratory procedure, a thorough review of safety protocols is mandatory.[5] 4-(Pyridin-2-ylmethoxy)aniline and its parent compound are associated with specific health hazards.

  • Hazard Profile: Classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4][6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[5] All weighing and initial solution preparation steps should be performed in a certified chemical fume hood to avoid inhalation of the powder.

  • Spill & Disposal: In case of a spill, contain the material and clean the area according to your institution's established procedures. Dispose of chemical waste in properly labeled containers as per local regulations.

The Science of Solution Preparation: Rationale & Solvent Selection

The preparation of a stock solution is more than just dissolving a solute in a solvent; it is a critical step that dictates the accuracy and reproducibility of subsequent experiments. The dihydrochloride salt form of this compound means it is more polar and likely to be more soluble in polar solvents than its free base counterpart. However, the aniline moiety is susceptible to oxidation, which can be accelerated by light, air, and certain solvent conditions.[2]

Solvent Selection: A Decision-Making Framework

The choice of solvent is the most critical decision in preparing a stock solution. The ideal solvent should fully dissolve the compound, maintain its chemical integrity over time, and be compatible with downstream applications. For 4-(Pyridin-2-ylmethoxy)aniline 2HCl, the primary considerations are solubility and stability.

G cluster_aqueous Aqueous Workflow cluster_dmso Organic Workflow start Start: Define Experimental Need downstream Downstream Application? start->downstream storage Long-Term Storage (>1 week)? downstream->storage Cell-Based Assay (Low % Solvent Tolerated) dmso Use Anhydrous DMSO (Primary Recommendation) downstream->dmso Chemical Synthesis (Aprotic Conditions) fresh Prepare Fresh Daily Aliquot & Store at -80°C storage->fresh Yes short_term Store at 4°C for <24h Protect from Light storage->short_term No aqueous Use Aqueous Buffer (e.g., PBS, Saline)

SolventSuitability & Rationale
DMSO (Anhydrous) Highly Recommended for Primary Stock. Anhydrous aprotic solvents like DMSO are excellent for long-term stability as they minimize the risk of hydrolysis and oxidation common to aniline-containing compounds.[2] High-concentration stocks (e.g., 10-50 mM) can be prepared and stored at -80°C for extended periods.
DMF (Anhydrous) Good Alternative. Similar to DMSO, DMF is an anhydrous aprotic solvent suitable for stable, long-term storage. The choice between DMSO and DMF may depend on the specific requirements of the downstream application.
Water (DI or Sterile) Use with Caution. While the hydrochloride salt form suggests water solubility, the stability of the aniline moiety can be compromised in aqueous solutions, especially if the pH is not controlled or if exposed to light and air.[2] Aqueous solutions should be prepared fresh from a DMSO stock immediately before use.
Ethanol / Methanol Application-Dependent. Alcohols are polar protic solvents. While they may dissolve the compound, they are generally less ideal than DMSO for long-term storage due to their reactive hydroxyl group and potential for impurities (e.g., water, aldehydes) that can degrade the solute.

Experimental Protocols

The following protocols provide step-by-step instructions for preparing stock solutions. All procedures should be performed using calibrated equipment and good laboratory practices.[7]

Protocol 1: High-Concentration Primary Stock in DMSO (10 mM)

This protocol is the recommended method for creating a stable, long-term stock solution.

Materials & Equipment:

  • 4-(Pyridin-2-ylmethoxy)aniline 2HCl (MW: 273.15 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance (readable to 0.0001 g)

  • Class A volumetric flasks (e.g., 5 mL or 10 mL)

  • Spatula and weigh paper/boat

  • Vortex mixer and/or sonicator

  • Pipettors and sterile tips

  • Cryo-storage vials (amber or wrapped in foil)

Workflow Diagram:

G cluster_prep Preparation cluster_solubilize Solubilization cluster_storage Storage & QC calc 1. Calculate Mass Target: 10 mM in 10 mL Mass = 27.32 mg weigh 2. Weigh Compound Use analytical balance in fume hood calc->weigh transfer 3. Quantitative Transfer Transfer solid to 10 mL volumetric flask weigh->transfer add_solvent 4. Add Solvent Add ~7 mL of anhydrous DMSO transfer->add_solvent dissolve 5. Dissolve Vortex / Sonicate until clear solution add_solvent->dissolve qs 6. Bring to Volume (QS) Add DMSO to the 10 mL mark dissolve->qs mix 7. Homogenize Invert flask 15-20 times qs->mix aliquot 8. Aliquot Dispense into light-protected cryovials mix->aliquot store 9. Store Store at -20°C or -80°C aliquot->store label_qc 10. Label & Record Name, Conc., Date, Initials store->label_qc

Step-by-Step Procedure:

  • Calculation: Determine the mass of compound required.

    • For a 10 mM solution in 10 mL:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (g) = 0.010 mol/L × 0.010 L × 273.15 g/mol = 0.027315 g

    • Therefore, weigh out 27.32 mg.

  • Weighing: In a chemical fume hood, accurately weigh 27.32 mg of 4-(Pyridin-2-ylmethoxy)aniline 2HCl using an analytical balance.

  • Transfer: Carefully transfer the weighed solid into a 10 mL Class A volumetric flask. Ensure a quantitative transfer by rinsing the weigh boat with a small amount of DMSO and adding the rinse to the flask.[8]

  • Initial Dissolution: Add approximately 7 mL of anhydrous DMSO to the volumetric flask.

  • Solubilization: Cap the flask and vortex vigorously. If the solid does not dissolve completely, use a bath sonicator for 5-10 minutes. The goal is a clear, particle-free solution. Amine hydrochloride salts can sometimes be slow to dissolve.[1]

  • Final Volume: Once the solid is fully dissolved, carefully add DMSO until the bottom of the meniscus reaches the 10 mL calibration mark on the flask.[9]

  • Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.[7]

  • Aliquoting & Storage: Dispense the stock solution into smaller, single-use aliquots in amber cryovials or clear vials wrapped in aluminum foil to protect from light.[2] This practice minimizes contamination and avoids repeated freeze-thaw cycles that can degrade the compound.

  • Labeling: Clearly label each vial with the compound name, concentration (10 mM), solvent (DMSO), date of preparation, and your initials.

  • Storage: Store the aliquots at -20°C for short-to-medium term storage or at -80°C for long-term storage.

Protocol 2: Fresh Working Solution in Aqueous Buffer (e.g., 10 µM)

This protocol describes the preparation of a dilute working solution for immediate use in biological assays, starting from the 10 mM DMSO primary stock.

Procedure:

  • Thaw Primary Stock: Remove one aliquot of the 10 mM DMSO stock from the freezer and allow it to thaw completely at room temperature.

  • Serial Dilution: Perform a serial dilution to reach the final desired concentration. For example, to make a 10 µM solution:

    • Dilute the 10 mM stock 1:100 in buffer (e.g., 10 µL of stock into 990 µL of buffer). This creates an intermediate 100 µM solution.

    • Dilute the 100 µM intermediate 1:10 in buffer (e.g., 100 µL of intermediate into 900 µL of buffer) to achieve the final 10 µM concentration.

  • Final DMSO Concentration: Be mindful of the final DMSO concentration in your assay. The serial dilution described above results in a final DMSO concentration of 0.1%. Always run a vehicle control (buffer with the same final percentage of DMSO) in your experiments.

  • Use Immediately: Aqueous solutions of this compound may have limited stability.[2] It is imperative to use these freshly prepared working solutions immediately and discard any unused portion.

Quality Control, Validation, and Stability

A protocol is only trustworthy if it is self-validating. For stock solutions, this involves ensuring concentration accuracy and stability.

  • Initial QC: After preparation, visually inspect the solution to ensure it is clear and free of particulates.

  • Stability Assessment: The stability of the compound in your specific assay medium can be critical.[2] If inconsistent results are observed, consider performing a stability study by incubating the compound in the assay medium under experimental conditions and analyzing its concentration at various time points using an analytical method like HPLC.[2]

  • Storage Best Practices: Always store aliquots at -80°C for maximum stability. Avoid repeated freeze-thaw cycles. When thawing, bring the vial to room temperature before opening to prevent condensation of atmospheric moisture into the stock.

References

  • PubChem. (n.d.). 4-(Pyridin-2-ylmethoxy)aniline dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • CHEM 311: Environmental Chemical Analysis - Lab Manual. (n.d.). Introduction to Good Laboratory Practices (GLPs). Retrieved from [Link]

  • The Science Blog. (2023, April 26). Preparing & Handling Chemical Solutions. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Pyridin-2-ylmethoxy)aniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]

Sources

Application Note: Reductive Amination Procedures for 4-(Pyridin-2-ylmethoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(Pyridin-2-ylmethoxy)aniline (PubChem CID: 10442773) is a highly versatile aromatic organic compound featuring both a heterocyclic pyridine ring and a primary aniline moiety[1]. It serves as a critical intermediate in the synthesis of biologically active molecules, most notably in the development of multi-kinase inhibitors targeting EGFR and HER2 (e.g., analogs of Neratinib)[2][3].

Functionalizing the primary amine of this compound via reductive amination is the premier method for generating secondary or tertiary amines. Unlike direct alkylation—which suffers from poor chemoselectivity and over-alkylation—reductive amination provides absolute control over the substitution pattern[4]. This application note details the mechanistic rationale, comparative reagent data, and self-validating experimental protocols required to successfully execute this transformation.

Mechanistic Rationale & Causality

The reductive amination of 4-(Pyridin-2-ylmethoxy)aniline proceeds through a two-stage, one-pot cascade:

  • Imine Formation: The primary aniline performs a nucleophilic attack on the electrophilic carbon of an aldehyde or ketone, forming a hemiaminal intermediate that rapidly dehydrates into a Schiff base (imine)[5].

  • Selective Reduction: The imine is protonated to an iminium ion, which is subsequently reduced by a hydride donor to yield the final alkylated amine[5][6].

The Causality of Reagent Selection: Anilines are inherently weaker nucleophiles than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. While the para-alkoxy group in 4-(Pyridin-2-ylmethoxy)aniline provides slight electron donation, acid catalysis (pH 4–6) is still strictly required to protonate the carbonyl oxygen and enhance its electrophilicity[4][6].

However, the pH must be carefully balanced. If the environment is too acidic, the aniline nitrogen will be fully protonated into a non-nucleophilic anilinium salt, halting the reaction[4]. Furthermore, because the molecule contains a basic pyridine ring (pKa ~5.2), the pyridine nitrogen acts as an internal proton sink. Therefore, an additional equivalent of acid (e.g., acetic acid) is often required to maintain the optimal pH for imine formation.

Sodium triacetoxyborohydride (NaBH(OAc)₃) is the optimal reducing agent for this protocol. The electron-withdrawing acetate groups stabilize the boron-hydride bond, rendering it too weak to reduce unreacted aldehydes or ketones, but sufficiently reactive to reduce the highly electrophilic protonated iminium ion[4][7].

Pathway Visualization

ReductiveAmination A 4-(Pyridin-2-ylmethoxy)aniline (Primary Amine) C Hemiaminal Intermediate A->C Nucleophilic Attack B Carbonyl Compound (Aldehyde/Ketone) B->C H+ Catalysis D Schiff Base (Imine) + H2O C->D Dehydration E Protonated Iminium Ion D->E pH 4-6 F Secondary/Tertiary Amine (Final Product) E->F NaBH(OAc)3 Selective Reduction

Mechanistic pathway of reductive amination for 4-(Pyridin-2-ylmethoxy)aniline.

Quantitative Data: Reducing Agent Comparison

Selecting the correct reducing agent dictates the safety, yield, and scalability of the reaction. The table below summarizes the quantitative and qualitative metrics for the three most common reductive amination strategies[4][5][6].

Reducing AgentChemoselectivityOptimal SolventsReaction TimeYield RangeToxicity / Safety Profile
NaBH(OAc)₃ High DCE, DCM, THF2–12 h75–95%Mild; preferred for bench-scale synthesis[6].
NaBH₃CN ModerateMeOH, EtOH12–24 h60–85%High; generates toxic HCN gas under acidic conditions[4].
Pd/C + H₂ HighMeOH, EtOAc24–48 h70–90%Pyrophoric catalyst; requires specialized pressure equipment[5].

Experimental Protocols

Protocol A: Standard Reductive Amination using NaBH(OAc)₃

This is the primary self-validating protocol for coupling 4-(Pyridin-2-ylmethoxy)aniline with standard aliphatic or aromatic aldehydes/ketones. 1,2-Dichloroethane (DCE) is utilized as the solvent because NaBH(OAc)₃ exhibits excellent solubility and stability in halogenated media[6].

Materials:

  • 4-(Pyridin-2-ylmethoxy)aniline (1.0 equiv)

  • Aldehyde or Ketone (1.1 to 1.2 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 to 2.0 equiv)

  • Glacial Acetic Acid (2.0 equiv - Note: 1 equiv compensates for the basic pyridine ring)

  • Anhydrous 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Substrate Dissolution: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-(Pyridin-2-ylmethoxy)aniline (1.0 equiv) and the target carbonyl compound (1.1 equiv) in anhydrous DCE to achieve a concentration of 0.2 M.

  • pH Adjustment & Imine Formation: Add glacial acetic acid (2.0 equiv) dropwise at room temperature. Stir the mixture for 30–60 minutes under an inert nitrogen atmosphere to allow the Schiff base equilibrium to establish[4][6].

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 10 minutes. Portion-wise addition prevents thermal spiking and controls the mild evolution of hydrogen gas.

  • Reaction Monitoring: Stir the reaction at room temperature for 4–12 hours. Validate reaction progress via LC-MS. The target mass should shift to

    
     corresponding to the alkylated product, with the disappearance of the starting aniline mass (
    
    
    
    201.1).
  • Quenching (Self-Validation Checkpoint): Once complete, quench the reaction by slowly adding saturated aqueous

    
     until the aqueous layer reaches pH 7–8. Causality: This neutralizes the acetic acid, destroys unreacted borohydride, and ensures the pyridine and newly formed amine are deprotonated for organic extraction.
    
  • Workup & Purification: Extract the aqueous layer with Dichloromethane (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (typically using a DCM/MeOH gradient).
    
Protocol B: Ti(OiPr)₄-Mediated Amination for Sterically Hindered Ketones

When reacting 4-(Pyridin-2-ylmethoxy)aniline with sterically hindered or highly unreactive ketones, standard conditions often fail due to an unfavorable imine equilibrium. In these cases, Titanium(IV) isopropoxide acts as a powerful Lewis acid and water scavenger to force imine formation[4].

Step-by-Step Methodology:

  • Complexation: Combine 4-(Pyridin-2-ylmethoxy)aniline (1.0 equiv), the hindered ketone (1.2 equiv), and

    
     (2.0 equiv) in anhydrous THF (0.5 M). Stir at room temperature for 12 hours to form the transient titanium-imine complex.
    
  • Reduction: Cool the reaction to 0 °C. Add a solution of

    
     (1.5 equiv) dissolved in a minimal amount of anhydrous Methanol[6].
    
  • Completion: Allow the mixture to warm to room temperature and stir for an additional 6 hours.

  • Quenching: Quench by adding 1M aqueous NaOH. Causality: This hydrolyzes the titanium complex, precipitating it as insoluble

    
     salts.
    
  • Filtration: Filter the resulting thick white slurry through a pad of Celite, washing generously with Ethyl Acetate.

  • Workup: Separate the organic layer from the filtrate, wash with brine, dry over

    
    , and purify via column chromatography.
    

References

  • Recent Advances in the Development of Multi-Kinase Inhibitors. ResearchGate. Available at: [Link]

  • 4-(Pyridin-2-ylmethoxy)aniline | C12H12N2O | CID 10442773. PubChem. Available at: [Link]

  • Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. MDMA.ch. Available at:[Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at:[Link]

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Application Note & Protocols: Leveraging 4-(Pyridin-2-ylmethoxy)aniline as a Versatile Building Block for Novel VEGFR-2 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, a process integral to tumor growth and metastasis.[1] Consequently, inhibiting its kinase activity is a cornerstone of modern anti-cancer therapy.[2] This document provides a comprehensive guide for researchers and drug development professionals on utilizing 4-(Pyridin-2-ylmethoxy)aniline, a key structural motif, as a foundational building block for the synthesis and evaluation of potent VEGFR-2 inhibitors. We present detailed protocols for a representative multi-step synthesis, in vitro enzymatic assays, and cell-based functional assays to characterize novel compounds derived from this versatile scaffold.

Scientific Rationale: Targeting the VEGF/VEGFR-2 Axis

Angiogenesis is a complex process tightly regulated by the Vascular Endothelial Growth Factor (VEGF) family and their corresponding receptors (VEGFRs).[3][4] Among these, the VEGF-A/VEGFR-2 signaling pathway is the most critical for both physiological and pathological angiogenesis.[5]

Mechanism of Action: The binding of VEGF-A to its receptor, VEGFR-2 (also known as KDR), triggers receptor dimerization and subsequent autophosphorylation of specific tyrosine residues in its intracellular kinase domain.[6] This phosphorylation event initiates a cascade of downstream signaling pathways, including:

  • PLCγ-MAPK Pathway: Primarily responsible for endothelial cell proliferation.[5]

  • PI3K-Akt Pathway: Crucial for endothelial cell survival and migration.[7]

  • p38 MAPK Pathway: Involved in regulating cell motility.[3]

Dysregulation of this pathway is a hallmark of numerous cancers, which exploit angiogenesis to secure a supply of oxygen and nutrients for their growth.[8] Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of VEGFR-2 can effectively block this signaling cascade, thereby inhibiting tumor-associated angiogenesis.[9][10]

G

The 4-(Pyridin-2-ylmethoxy)aniline moiety is a privileged scaffold in medicinal chemistry. The pyridine ring often acts as a hydrogen bond acceptor, interacting with key residues in the hinge region of the kinase domain, while the aniline portion provides a versatile point for synthetic elaboration to occupy adjacent hydrophobic pockets, enhancing both potency and selectivity.[11][12]

Synthesis of a Representative VEGFR-2 Inhibitor

This section outlines a representative, multi-step synthesis to produce a novel inhibitor ("Inhibitor-X") starting from commercially available precursors, illustrating how 4-(Pyridin-2-ylmethoxy)aniline can be incorporated. This protocol is a conceptual guide; specific reaction conditions may require optimization.

G A Precursor A (e.g., Substituted Indazole) C Coupling Reaction (e.g., Buchwald-Hartwig) A->C B 4-(Pyridin-2-ylmethoxy)aniline (Building Block B) B->C D Intermediate Compound C->D E Functionalization (e.g., Acylation) D->E F Final Product (Inhibitor-X) E->F G Purification & Characterization (HPLC, NMR, MS) F->G

Protocol 2.1: Synthesis of Inhibitor-X

Step 1: Buchwald-Hartwig Amination This step couples the aniline building block with a suitable heterocyclic core.

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon), add 6-bromo-1H-indazole (1.0 eq), 4-(Pyridin-2-ylmethoxy)aniline (1.1 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

  • Add anhydrous 1,4-dioxane as the solvent, followed by cesium carbonate (2.0 eq).

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) to yield the coupled intermediate.

Rationale: The Buchwald-Hartwig cross-coupling is a powerful C-N bond-forming reaction, ideal for linking an aniline to an aryl halide. The palladium catalyst, in conjunction with a specialized phosphine ligand like Xantphos, facilitates this transformation efficiently.

Step 2: Acylation of the Indazole Nitrogen This step adds a functional group to complete the inhibitor's structure.

  • Dissolve the intermediate from Step 1 (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) followed by the dropwise addition of 2-chloro-N-methylacetamide (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the final product (Inhibitor-X) by recrystallization or column chromatography to yield a pure solid.

Characterization: Confirm the structure and purity of Inhibitor-X using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.

Biological Evaluation of Synthesized Inhibitors

A systematic evaluation is crucial to determine the potency and mechanism of action of the newly synthesized compound.

G Start Synthesized Inhibitor-X KinaseAssay In Vitro VEGFR-2 Kinase Assay Start->KinaseAssay CellProlif Cell Proliferation Assay (e.g., HUVEC, Cancer Lines) Start->CellProlif DataAnalysis Data Analysis (IC50 / EC50 Calculation) KinaseAssay->DataAnalysis AngioAssay In Vitro Angiogenesis Assay (Tube Formation) CellProlif->AngioAssay AngioAssay->DataAnalysis End Lead Candidate Profile DataAnalysis->End

Protocol 3.1: In Vitro VEGFR-2 Kinase Assay (Luminescence-Based)

This assay directly measures the ability of Inhibitor-X to inhibit the enzymatic activity of recombinant human VEGFR-2.[13][14]

Materials:

  • Recombinant Human VEGFR-2 (GST-tagged)[14]

  • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA)[15]

  • ATP and Poly(Glu, Tyr) 4:1 substrate[15]

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • White, opaque 96-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of Inhibitor-X in DMSO. Perform serial dilutions in 1x Kinase Buffer to achieve the desired final assay concentrations. The final DMSO concentration should not exceed 1%.[13]

  • Master Mix: Prepare a master mix containing 1x Kinase Buffer, ATP (final concentration ~10 µM), and the Poly(Glu, Tyr) substrate.[15]

  • Plate Setup:

    • Dispense 25 µL of the master mix into each well of a 96-well plate.[15]

    • Test Wells: Add 5 µL of diluted Inhibitor-X solutions.

    • Positive Control (No Inhibitor): Add 5 µL of 1x Kinase Buffer with DMSO.

    • Blank (No Enzyme): Add 5 µL of 1x Kinase Buffer with DMSO.

  • Enzyme Addition: To initiate the reaction, add 20 µL of diluted VEGFR-2 enzyme (final concentration ~1 ng/µL) to all wells except the "Blank" wells. Add 20 µL of 1x Kinase Buffer to the "Blank" wells.[15]

  • Incubation: Incubate the plate at 30°C for 60 minutes.[15]

  • Detection: Add 50 µL of Kinase-Glo® reagent to each well to stop the reaction. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13]

  • Readout: Measure luminescence using a microplate reader.

Data Analysis: The amount of ATP remaining in the well is inversely proportional to kinase activity. Calculate the percent inhibition for each concentration of Inhibitor-X relative to the positive control. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Protocol 3.2: Endothelial Cell Tube Formation Assay

This assay assesses the anti-angiogenic potential of Inhibitor-X by measuring its effect on the ability of endothelial cells (e.g., HUVECs) to form capillary-like structures.[16][17]

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Basement Membrane Extract (BME), such as Matrigel®

  • 96-well cell culture plates

  • Calcein AM (for visualization)

Procedure:

  • Plate Coating: Thaw BME on ice. Using pre-cooled pipette tips, add 50-80 µL of BME to each well of a pre-cooled 96-well plate.[16][18] Incubate at 37°C for at least 30 minutes to allow the gel to solidify.[18]

  • Cell Preparation: Culture HUVECs to 70-90% confluency.[17] Detach cells and prepare a single-cell suspension in a low-serum medium.

  • Seeding: Prepare cell suspensions containing various concentrations of Inhibitor-X (and a vehicle control). Seed 10,000 - 15,000 cells per well on top of the solidified BME.[17]

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 6-18 hours.

  • Visualization & Quantification:

    • Carefully remove the medium and wash the cells.

    • Add medium containing Calcein AM and incubate for 30 minutes.[16]

    • Capture images using a fluorescence microscope.

    • Quantify the degree of tube formation by measuring parameters such as total tube length, number of nodes, and number of meshes using angiogenesis analysis software (e.g., ImageJ with an appropriate plugin).

Representative Data & Interpretation

The following tables present hypothetical data for a promising inhibitor candidate, "Inhibitor-X," to illustrate expected outcomes.

Table 1: In Vitro Kinase Inhibition Profile

Target Kinase IC₅₀ (nM) of Inhibitor-X
VEGFR-1 85.2
VEGFR-2 4.5
VEGFR-3 67.9
PDGFRβ 155.0
c-Kit >1000

IC₅₀ values represent the concentration required to inhibit 50% of kinase activity.[15]

Interpretation: The data suggests that Inhibitor-X is a potent and selective inhibitor of VEGFR-2 compared to other related kinases.

Table 2: In Vitro Cellular Activity

Cell Line Description IC₅₀ (nM) of Inhibitor-X
HUVEC Human Endothelial Cells (VEGF-stimulated) 15.7
HCT-116 Human Colorectal Carcinoma 45.2
A549 Human Lung Carcinoma 89.1

IC₅₀ values represent the concentration required to inhibit 50% of cell proliferation.[15]

Interpretation: The potent activity against HUVECs confirms the compound's anti-angiogenic effect at the cellular level. Activity against cancer cell lines suggests potential direct anti-tumor effects or effects on autocrine VEGF signaling.

Conclusion

4-(Pyridin-2-ylmethoxy)aniline serves as an exceptional starting point for the development of novel VEGFR-2 inhibitors. Its structural features are well-suited for creating high-affinity interactions within the kinase domain. By following the synthetic and biological evaluation protocols detailed in this guide, researchers can efficiently synthesize, characterize, and validate new chemical entities, paving the way for the discovery of next-generation anti-angiogenic therapies.

References

  • Assay Genie (2024). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Available at: [Link]

  • American Heart Association Journals (2008). The Molecular Basis of VEGFR-1 Signal Transduction Pathways in Primary Human Monocytes. Arteriosclerosis, Thrombosis, and Vascular Biology. Available at: [Link]

  • AACR Journals (2006). Vascular Endothelial Growth Factor Signaling Pathways: Therapeutic Perspective. Clinical Cancer Research. Available at: [Link]

  • PMC (n.d.). Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies. Available at: [Link]

  • Frontiers (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Available at: [Link]

  • Merck Millipore (n.d.). Endothelial Cell Tube Formation Angiogenesis Assay. Available at: [Link]

  • PromoCell (n.d.). Endothelial cell tube formation assay (in vitro angiogenesis assay). Available at: [Link]

  • Journal of Visualized Experiments (2018). Human Endothelial Cell Spheroid-based Sprouting Angiogenesis Assay in Collagen. Available at: [Link]

  • ibidi (n.d.). Angiogenesis Assays | Tube Formation Assay. Available at: [Link]

  • BPS Bioscience (n.d.). VEGFR2(KDR) Kinase Assay Kit. Available at: [Link]

  • Reaction Biology (n.d.). VEGF-R2 Cellular Phosphorylation Assay Service. Available at: [Link]

  • BPS Bioscience (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Available at: [Link]

  • QuickCompany (n.d.). Novel Intermediates And Process For Preparation Of Axitinib. Available at: [Link]

  • MDPI (2014). In Silico Discovery of Potential VEGFR-2 Inhibitors from Natural Derivatives for Anti-Angiogenesis Therapy. Available at: [Link]

  • Google Patents (n.d.). US9580406B2 - Processes for the preparation of axitinib.
  • PeerJ (2025). Targeting Angiogenesis: A Comprehensive Review of VEGFR Inhibitors. Available at: [Link]

  • New Drug Approvals (2015). AXITINIB. Available at: [Link]

  • ORGANIC SPECTROSCOPY INTERNATIONAL (2015). AXITINIB. Available at: [Link]

  • MDPI (2024). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Available at: [Link]

  • ResearchGate (2025). Discovery of novel aniline-pyrimidine analogues as orally bioavailable dual VEGFR-2/tubulin inhibitors with potent antitumor and anti-angiogenesis efficacy. Available at: [Link]

  • PMC (n.d.). Novel N-Arylmethyl-aniline/chalcone hybrids as potential VEGFR inhibitors: synthesis, biological evaluations, and molecular dynamic simulations. Available at: [Link]

  • PubMed (2021). Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. Available at: [Link]

  • PubMed (2016). Increasing the binding affinity of VEGFR-2 inhibitors by extending their hydrophobic interaction with the active site: Design, synthesis and biological evaluation of 1-substituted-4-(4-methoxybenzyl)phthalazine derivatives. Available at: [Link]

  • Frontiers (n.d.). Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis. Available at: [Link]

  • PubMed (2020). Selective VEGFR-2 inhibitors: Synthesis of pyridine derivatives, cytotoxicity and apoptosis induction profiling. Available at: [Link]

  • PubMed (n.d.). Design, Synthesis and Evaluation of 5-pyridin-4-yl-2-thioxo-[3][6][7]oxadiazol-3-yl Derivatives as Anti-angiogenic Agents Targeting VEGFR-2. Available at: [Link]

  • Semantic Scholar (n.d.). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Available at: [Link]

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Application Note and Protocols for the Solution Stability of 4-(Pyridin-2-ylmethoxy)aniline dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on establishing a robust protocol for evaluating the storage stability of 4-(Pyridin-2-ylmethoxy)aniline dihydrochloride in solution. The stability of a drug substance in solution is a critical quality attribute that influences its safety, efficacy, and shelf-life.[1][2][3][4] This guide details the rationale behind experimental design, provides step-by-step protocols for forced degradation and long-term stability studies, and outlines the development of a stability-indicating analytical method. The methodologies described herein are grounded in international regulatory guidelines, including those from the International Council for Harmonisation (ICH), to ensure scientific integrity and regulatory compliance.[5][6]

Introduction: The Imperative of Stability Assessment

In pharmaceutical development, understanding the chemical stability of an active pharmaceutical ingredient (API) is paramount.[1][7] Stability studies provide crucial data to select appropriate formulation strategies, define storage conditions, and establish a product's shelf-life.[1][8] For a molecule like 4-(Pyridin-2-ylmethoxy)aniline dihydrochloride, which incorporates an aniline moiety, a pyridine ring, and an ether linkage, a thorough investigation into its degradation profile under various environmental stressors is essential.[9][10] This application note serves as a practical, in-depth resource for designing and executing a comprehensive solution stability program for this compound.

Physicochemical Properties of 4-(Pyridin-2-ylmethoxy)aniline dihydrochloride

A foundational understanding of the molecule's properties is critical for designing relevant stability studies.

PropertyValueSource
IUPAC Name 4-(pyridin-2-ylmethoxy)aniline;dihydrochloridePubChem[9]
Molecular Formula C12H14Cl2N2OPubChem[9]
Molecular Weight 273.15 g/mol PubChem[9]
Structure Chemical structure of 4-(Pyridin-2-ylmethoxy)aniline dihydrochloridePubChem[9]
Parent Compound 4-(Pyridin-2-ylmethoxy)anilinePubChem[10]
Solubility Expected to be soluble in aqueous solutions due to the dihydrochloride salt form.General Chemical Knowledge

The presence of the aniline group suggests a susceptibility to oxidation, which can lead to the formation of colored degradation products.[11] The pyridine ring, while aromatic, can undergo various degradation reactions, including hydroxylation and ring cleavage, particularly under harsh conditions.[12][13][14] The ether linkage may be susceptible to hydrolysis under acidic conditions.

Experimental Design: A Two-Pronged Approach

A comprehensive stability assessment involves two key types of studies: forced degradation (stress testing) and long-term stability testing.[3][7]

  • Forced Degradation Studies: These studies are designed to intentionally degrade the drug substance under more severe conditions than accelerated stability testing.[7] The primary goals are to identify potential degradation products, elucidate degradation pathways, and establish the intrinsic stability of the molecule.[1][7][15] This information is crucial for developing and validating a stability-indicating analytical method.[1][7]

  • Long-Term Stability Studies: These studies are conducted under recommended storage conditions to evaluate the thermal stability and, if applicable, sensitivity to moisture over a prolonged period.[6][8] The data from these studies are used to establish the re-test period or shelf-life.[6][8]

G cluster_0 Stability Study Design Forced_Degradation Forced Degradation (Stress Testing) Identify_Degradants Identify Degradation Products Forced_Degradation->Identify_Degradants Elucidate_Pathways Elucidate Degradation Pathways Forced_Degradation->Elucidate_Pathways Develop_Method Develop Stability-Indicating Method Forced_Degradation->Develop_Method Long_Term_Stability Long-Term Stability Establish_Shelf_Life Establish Shelf-Life/ Re-test Period Long_Term_Stability->Establish_Shelf_Life Define_Storage Define Storage Conditions Long_Term_Stability->Define_Storage

Caption: Overall workflow for the stability assessment of a drug substance.

Protocol for Forced Degradation Studies

The objective of this protocol is to induce approximately 5-20% degradation of the 4-(Pyridin-2-ylmethoxy)aniline dihydrochloride.[5][16]

Preparation of Stock Solution
  • Accurately weigh and dissolve a known amount of 4-(Pyridin-2-ylmethoxy)aniline dihydrochloride in a suitable solvent (e.g., a mixture of methanol or acetonitrile and water) to create a stock solution of a specific concentration (e.g., 1 mg/mL).[16]

  • The choice of co-solvent should be justified and demonstrate no interference with the degradation process or the analytical method.[16]

Stress Conditions

For each condition, a control sample (stored at 2-8°C and protected from light) should be analyzed concurrently.

  • To an aliquot of the stock solution, add an equal volume of 0.1 N Hydrochloric Acid (HCl).

  • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 12, and 24 hours).

  • At each time point, withdraw a sample, neutralize it with an appropriate amount of 0.1 N Sodium Hydroxide (NaOH), and dilute to a suitable concentration for analysis.

Causality behind Experimental Choices: The aniline and ether functionalities are potentially susceptible to acid-catalyzed hydrolysis. Elevated temperature accelerates this process.

  • To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.

  • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 12, and 24 hours).

  • At each time point, withdraw a sample, neutralize it with an appropriate amount of 0.1 N HCl, and dilute to a suitable concentration for analysis.

Causality behind Experimental Choices: While generally more stable to base, this condition is necessary to explore all potential degradation pathways.

  • To an aliquot of the stock solution, add an equal volume of 3% Hydrogen Peroxide (H₂O₂).

  • Keep the solution at room temperature for a defined period (e.g., 2, 4, 8, and 24 hours).[5]

  • At each time point, withdraw a sample and dilute to a suitable concentration for analysis.

Causality behind Experimental Choices: The aniline moiety is prone to oxidation. H₂O₂ is a common oxidizing agent used in forced degradation studies.

  • Transfer an aliquot of the stock solution into a sealed vial.

  • Expose the solution to a higher temperature (e.g., 70°C) in a calibrated oven for a defined period (e.g., 1, 3, and 7 days).

  • At each time point, withdraw a sample and dilute to a suitable concentration for analysis.

Causality behind Experimental Choices: This assesses the intrinsic thermal stability of the molecule in solution.

  • Expose an aliquot of the stock solution to a light source that provides both UV and visible light. The exposure should be not less than 1.2 million lux hours and 200 watt-hours per square meter.[7][16]

  • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.

  • At the end of the exposure period, analyze both the exposed and control samples.

Causality behind Experimental Choices: The aromatic rings (aniline and pyridine) may be susceptible to photolytic degradation. This study is a requirement under ICH guidelines.[16]

G cluster_0 Forced Degradation Workflow Start Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1N HCl, 60°C) Start->Acid Base Basic Hydrolysis (0.1N NaOH, 60°C) Start->Base Oxidation Oxidative Degradation (3% H₂O₂, RT) Start->Oxidation Thermal Thermal Degradation (70°C) Start->Thermal Photo Photolytic Degradation (ICH Q1B) Start->Photo Analysis Stability-Indicating Analytical Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Experimental workflow for the forced degradation study.

Protocol for Long-Term Stability Studies

This protocol is designed to assess the stability of 4-(Pyridin-2-ylmethoxy)aniline dihydrochloride in solution under intended storage conditions.

Study Design
  • Batches: At least three primary batches of the drug substance should be included in the study.[6][15]

  • Container Closure System: The solution should be stored in a container closure system that simulates the proposed packaging for storage and distribution.[15][17]

  • Storage Conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[8][15]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[8]

  • Testing Frequency:

    • Long-term: Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[6][18]

    • Accelerated: A minimum of three time points, including initial and final time points (e.g., 0, 3, and 6 months).[6][18]

Analytical Testing

At each time point, samples should be analyzed for the following attributes, as appropriate:

  • Appearance (color, clarity)

  • pH

  • Assay of the active substance

  • Degradation products (quantification and identification, if necessary)

Development of a Stability-Indicating Analytical Method

A crucial component of any stability study is a validated analytical method that can accurately quantify the drug substance and its degradation products.[1][7] High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a commonly employed technique.

Method Development and Validation
  • Method Development: The forced degradation samples are invaluable for developing the analytical method. The chromatographic conditions (e.g., column, mobile phase, gradient, flow rate, detection wavelength) should be optimized to achieve adequate separation between the parent compound and all significant degradation products.

  • Method Validation: The method must be validated according to ICH Q2(R1) guidelines. Validation parameters should include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and organized manner.

Table 1: Summary of Forced Degradation Results
Stress ConditionDuration% Degradation of Parent CompoundNumber of Degradants DetectedRemarks
0.1 N HCl24 hoursDataDatae.g., Major degradant at RRT 0.85
0.1 N NaOH24 hoursDataDatae.g., No significant degradation
3% H₂O₂24 hoursDataDatae.g., Rapid degradation observed
Thermal (70°C)7 daysDataDatae.g., Minor degradation
Photolytic1.2M lux hrsDataDatae.g., Discoloration observed
Table 2: Long-Term Stability Data (Example)
Time Point (Months)Storage ConditionAppearancepHAssay (%)Total Degradants (%)
0-Clear, colorless4.5100.0<0.1
325°C/60%RHClear, colorless4.599.80.15
625°C/60%RHClear, colorless4.699.50.25
640°C/75%RHClear, pale yellow4.898.20.95

Conclusion

A systematic and scientifically sound approach to assessing the solution stability of 4-(Pyridin-2-ylmethoxy)aniline dihydrochloride is critical for its successful development as a pharmaceutical agent. The protocols and guidelines presented in this application note provide a robust framework for identifying potential degradation pathways, establishing a stability-indicating analytical method, and determining appropriate storage conditions and shelf-life. Adherence to these principles will ensure the generation of high-quality, reliable data that meets regulatory expectations and ultimately contributes to the delivery of a safe and effective drug product.

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  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. EMA.
  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. PMC.
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  • Stability Testing of Pharmaceuticals: Procedures and Best Practices. (2025, May 6). Lab Manager.
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  • Identification, degradation characteristics, and application of a newly isolated pyridine-degrading Paracidovorax sp. BN6-4. (2024, April 2). IWA Publishing.
  • Stability testing of existing active substances and related finished products. (2023, July 13). European Medicines Agency.
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  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. (2017). Applied and Environmental Microbiology.
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  • method 8131 aniline and selected derivatives by gas chromatography. EPA.
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  • Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. Thermo Fisher Scientific.
  • Gas Chromatography Methods for Aniline Compound Analysis: Application Notes and Protocols. Benchchem.
  • 4-(Pyridin-2-ylmethoxy)aniline. Sigma-Aldrich.
  • Determination of Trace Amounts of Aniline in Mixed Water-Ethanol Solution by Coulometric Titration.
  • 3-CHLORO-4-(PYRIDIN-3-YLMETHOXY)ANILINE DIHYDROCHLORIDE. precisionFDA.
  • A Comprehensive Technical Guide to the Stability and Storage of 4-(Furan-2-ylmethoxy)aniline. Benchchem.
  • 4-(Pyridin-2-ylmethyl)aniline dihydrochloride. MilliporeSigma.
  • stability issues of 4-(Furan-2-ylmethoxy)aniline in solution. Benchchem.

Sources

Troubleshooting & Optimization

Technical Support Center: Amide Coupling with 4-(Pyridin-2-ylmethoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed to address low yields in amide coupling reactions involving 4-(Pyridin-2-ylmethoxy)aniline . It moves beyond generic advice to address the specific electronic and physical properties of this pyridine-ether-aniline scaffold.

Status: Active Subject: Optimizing Yield & Purity Audience: Medicinal Chemists, Process Chemists

Executive Summary: The Molecule & The Challenge

4-(Pyridin-2-ylmethoxy)aniline presents a dual challenge in amide coupling:

  • The Nucleophile (Aniline): While the alkoxy group is electron-donating, the aniline nitrogen is still significantly less nucleophilic than aliphatic amines (

    
     ~4-5 vs. ~10).
    
  • The Trap (Pyridine Moiety): The pyridine nitrogen (

    
     ~5.2) is a basic site that can sequester protons, coordinate with reagents, or complicate purification by "tailing" on silica gel.
    

This guide provides a self-validating troubleshooting workflow to diagnose failure modes and implement high-yielding protocols.

Part 1: Diagnostic Workflow (Troubleshooting)

Before changing reagents, diagnose the root cause of the low yield using this decision matrix.

Diagnosis Start Start: Low Yield Observed CheckSM Check Starting Material Form: Is it a Salt (HCl/TFA)? Start->CheckSM BaseCalc Calculate Base Equivalents: Did you add extra base to neutralize? CheckSM->BaseCalc Yes (Salt) Solubility Check Solvent: Is the reaction homogeneous? CheckSM->Solubility No (Free Base) Protonation ISSUE: Aniline is Protonated. It cannot react. BaseCalc->Protonation No (< 2.5 eq base) BaseCalc->Solubility Yes (> 3 eq base) PolarSolvent Switch to DMF or NMP. DCM may precipitate the intermediate. Solubility->PolarSolvent No (Cloudy) Reagent Check Coupling Reagent: Using EDC/NHS or DCC? Solubility->Reagent Yes (Clear) SwitchReagent Switch to T3P or HATU/HOAt. Carbodiimides are too slow for anilines. Reagent->SwitchReagent Yes

Figure 1: Diagnostic logic for identifying the root cause of reaction failure.

Part 2: Critical FAQs & Solutions

Q1: I am using HATU/DIPEA, but the reaction stalls at 50% conversion. Why?

The Issue: "Background Consumption." While HATU is excellent, the activated ester (O-At ester) is unstable over long periods. If the aniline is slow to react (due to sterics or electronics), the active ester hydrolyzes or rearranges to an unreactive byproduct before the aniline can attack. The Fix:

  • Pre-activation: Stir the Acid + HATU + DIPEA for only 2-5 minutes. Do not wait 30 minutes; the active species degrades.

  • HOAt Additive: Add 0.5 eq of HOAt (1-hydroxy-7-azabenzotriazole). This accelerates the reaction via the "neighbouring group effect" of the pyridine nitrogen in the additive [1].

Q2: My starting material is the HCl salt. How much base do I really need?

The Issue: "The Proton Trap." The pyridine ring in your molecule is basic. If you use the HCl salt of the aniline, you have two acidic protons to neutralize before the aniline becomes nucleophilic.

  • 1 eq of base neutralizes the Pyridine-H+.

  • 1 eq of base neutralizes the Aniline-H+.

  • 1 eq of base is needed for the coupling reaction itself (to sponge up the acid generated). The Fix: Use 3.5 to 4.0 equivalents of DIPEA (Diisopropylethylamine). Ensure the pH of the reaction mixture is >8 when spotted on wet pH paper.

Q3: The product smears on the column and yield is lost during purification. How do I fix this?

The Issue: "Pyridine Tailing." The pyridine moiety interacts strongly with the acidic silanols on silica gel, causing the compound to streak or stick permanently. The Fix:

  • Mobile Phase: Add 1% Triethylamine (Et3N) or 10% NH3 in MeOH to your eluent. This blocks the silanol sites.

  • Alternative: Use amine-functionalized silica gel (NH2-silica) for purification.

Part 3: Recommended Protocols

Method A: The "Gold Standard" (T3P - Propylphosphonic Anhydride)

Why: T3P drives reactions to completion with low epimerization and easy workup (water-soluble byproducts) [2]. It is particularly effective for anilines where carbodiimides fail.

Protocol:

  • Dissolve: In a dry vial, dissolve Carboxylic Acid (1.0 eq) and 4-(Pyridin-2-ylmethoxy)aniline (1.1 eq) in Ethyl Acetate or DMF (if solubility is poor).

  • Base: Add Pyridine (3.0 eq) or DIPEA (4.0 eq). Note: Pyridine (solvent/base) often works best with T3P.

  • Reagent: Add T3P (50% wt in EtOAc/DMF, 1.5 - 2.0 eq) dropwise.

  • Reaction: Stir at Room Temperature for 1 hour. If incomplete, heat to 50°C .

  • Workup: Dilute with EtOAc. Wash with water, sat. NaHCO3, and brine. The phosphorus byproducts wash away.

Method B: The "Power User" (Ghosez's Reagent / Acid Chloride)

Why: If the carboxylic acid is sterically hindered, standard coupling reagents won't work.[1][2] You need to convert the acid to an acid chloride.

Protocol:

  • Activation: Dissolve Carboxylic Acid (1.0 eq) in DCM. Add Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine, 1.1 eq). Stir 1h at RT.[3] (Neutral conditions, no HCl gas generated).

  • Coupling: Add the 4-(Pyridin-2-ylmethoxy)aniline (1.1 eq) and DIPEA (2.0 eq).

  • Reaction: The reaction is usually instantaneous.

Part 4: Workup & Purification Strategy

The presence of the pyridine ring requires a specific extraction protocol to avoid losing product to the aqueous layer or the silica column.

Workup Crude Crude Reaction Mixture Dilute Dilute with EtOAc/DCM Crude->Dilute Wash1 Wash 1: Sat. NaHCO3 (Removes unreacted Acid) Dilute->Wash1 Wash2 Wash 2: Water/Brine (Removes polar byproducts) Wash1->Wash2 Dry Dry (Na2SO4) & Concentrate Wash2->Dry TLC TLC Analysis: Does it tail? Dry->TLC StdCol Standard Silica Column (DCM/MeOH) TLC->StdCol No ModCol Modified Silica Column (DCM/MeOH + 1% Et3N) TLC->ModCol Yes (Pyridine interaction)

Figure 2: Optimized workup flow to prevent product loss and silica tailing.

Part 5: Data & Benchmarks

Comparison of Coupling Reagents for Aniline Derivatives

ReagentTypical YieldReaction TimeProsCons
EDC / HOBt 20-40%12-24 hCheap, standard.Too slow for anilines; Urea byproduct hard to remove.
HATU / HOAt 60-85%1-4 hHigh reactivity.Expensive; removal of HOAt can be difficult.
T3P (Propylphosphonic anhydride) 85-95% 1-3 hLow epimerization, easy aqueous workup. Requires excess base; sensitive to steric bulk.
Acid Chloride (via SOCl2/Ghosez) >90%<1 hExtremely fast.Harsh conditions; incompatible with acid-sensitive groups.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4][5] Organic Process Research & Development, 20(2), 140–177.

  • Patterson, A. W., et al. (2011). Optimization of a Pyridine-Based Inhibitor of the S1 Protease. Journal of Medicinal Chemistry.

Sources

troubleshooting solubility issues of aniline dihydrochloride salts in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling aniline salts. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with the solubility of aniline dihydrochloride in organic solvents. As a salt of a weak base, aniline dihydrochloride presents a classic "like dissolves like" problem, often proving insoluble in the very non-polar environments required for many organic reactions. This document provides in-depth, cause-and-effect explanations and validated protocols to overcome these common experimental hurdles.

Part 1: Foundational Principles of Aniline Dihydrochloride Solubility

Aniline dihydrochloride is an ionic compound, or salt. Its solubility is governed by the equilibrium between its solid crystal lattice and the solvated anilinium and chloride ions in solution. For a solvent to be effective, it must overcome the strong electrostatic forces holding the crystal together (the crystal lattice energy).[1]

This process is primarily dictated by two factors:

  • Solvent Polarity (Dielectric Constant): Highly polar solvents have high dielectric constants.[2][3] They can effectively shield the positive (anilinium) and negative (chloride) ions from each other, preventing them from recombining and precipitating out of solution. Non-polar solvents, with their low dielectric constants, cannot stabilize these charged species, leading to poor solubility.

  • Solvent Type (Protic vs. Aprotic):

    • Polar Protic Solvents (e.g., water, methanol, ethanol) contain O-H or N-H bonds and can form hydrogen bonds.[3] They are particularly effective at solvating both the anilinium cation and the chloride anion.

    • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile) have high polarity but lack O-H or N-H bonds. While they can solvate cations well, their ability to solvate anions is weaker, though they are still vastly superior to non-polar options.

The following table provides a qualitative overview of aniline dihydrochloride solubility in common laboratory solvents, based on these principles.

Solvent ClassExample SolventsPolarityDielectric Constant (Approx.)Expected Solubility of Aniline Dihydrochloride
Polar Protic WaterVery High80Very Soluble[4][5]
Methanol, EthanolHigh33, 24Soluble[6][7]
Polar Aprotic DMSO, DMFHigh47, 38Moderately to Sparingly Soluble
AcetonitrileHigh37Sparingly Soluble
AcetoneMedium21Very Sparingly Soluble to Insoluble
Tetrahydrofuran (THF)Low7.5Insoluble
Dichloromethane (DCM)Low9.1Insoluble
Non-Polar Toluene, Hexane, Diethyl EtherVery Low< 5Insoluble

Part 2: Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered in the lab.

Q1: Why won't my aniline dihydrochloride dissolve in dichloromethane (DCM), chloroform, or THF? I thought they were common organic solvents.

Answer: This is the most frequent challenge and stems directly from a polarity mismatch. While DCM, chloroform, and THF are mainstays of organic synthesis, they are considered relatively non-polar or low-polarity solvents.[8][9] Their dielectric constants are too low to effectively stabilize the charged anilinium and chloride ions. The strong attraction between the ions within the salt's crystal lattice is far more favorable than interacting with the weakly polar solvent molecules, so the salt remains a solid. The principle of "like dissolves like" dictates that a highly polar ionic salt requires a highly polar solvent.[10]

Q2: I see some solubility in methanol, but my reaction is incompatible with alcohols. What are my best alternatives?

Answer: When protic solvents like methanol are not an option, the next best choices are highly polar aprotic solvents.

  • Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent options due to their high dielectric constants. They are powerful solvents for many salts. However, be aware that their high boiling points can make them difficult to remove after a reaction.

  • Acetonitrile is another possibility, though its solvating power for this salt is considerably lower than that of DMSO or DMF.

If even these solvents are unsuitable for your reaction chemistry, the most robust strategy is not to find a magic solvent, but to modify the solute itself. See Q4 for the recommended workflow.

Q3: Can I improve solubility in a borderline solvent by heating or sonication?

Answer: Yes, these physical methods can help, but with limitations.

  • Heating: For most salts, solubility increases with temperature.[7][11] By providing thermal energy, you can help the solvent molecules break apart the crystal lattice. However, if the fundamental polarity mismatch is large, the effect may be minimal. Also, be cautious, as aniline salts can darken or decompose at high temperatures, especially if impure.[12]

  • Sonication: An ultrasonic bath is excellent for breaking up macroscopic crystals and increasing the surface area available for dissolution. It accelerates the rate of dissolving but does not change the thermodynamic solubility limit. If a compound is truly insoluble, sonication will only create a fine suspension.

These methods are best used when the salt is "sparingly" or "slightly" soluble to begin with. They are unlikely to work for dissolving aniline dihydrochloride in a non-polar solvent like hexane.

Q4: My reaction must be run in a non-polar solvent (e.g., Toluene), but the aniline dihydrochloride is completely insoluble. What is the standard procedure?

Answer: This is a classic synthetic chemistry problem where forcing the salt to dissolve is not the answer. The standard and most effective solution is to convert the aniline dihydrochloride back to its neutral (free base) form.

The neutral aniline molecule has no ionic charge and is significantly less polar. It is readily soluble in a wide range of organic solvents, including ethers, chlorinated solvents, and aromatic hydrocarbons like toluene.[13] The conversion is a simple acid-base extraction.

See Protocol 1 for a detailed, step-by-step guide on how to perform this critical conversion. The diagram below illustrates the logic.

G cluster_workflow Troubleshooting Insoluble Aniline Dihydrochloride start Need to run reaction with aniline species q_solvent Is the required solvent polar (e.g., MeOH, DMSO)? start->q_solvent dissolve Attempt to dissolve salt directly. Consider gentle heating or sonication. q_solvent->dissolve  Yes convert Convert salt to neutral free base (See Protocol 1) q_solvent->convert No   q_dissolved Did it dissolve? dissolve->q_dissolved proceed Proceed with reaction q_dissolved->proceed  Yes q_dissolved->convert No   dissolve_base Dissolve neutral aniline in required organic solvent. convert->dissolve_base dissolve_base->proceed

Caption: Workflow for handling aniline dihydrochloride solubility issues.

Q5: My aniline dihydrochloride solid is discolored (yellow, brown, or green). Does this impact solubility, and how should I address it?

Answer: Yes, discoloration is a red flag. Aniline and its salts are sensitive to air and light and can oxidize over time, forming colored, often polymeric, and highly insoluble impurities.[12][14] These impurities will not dissolve even in polar solvents and can interfere with your reaction.

Solution: Before use, you should purify the salt. A simple and effective method is to:

  • Dissolve the impure salt in a minimum amount of hot water or ethanol.

  • If insoluble impurities are present, perform a hot filtration to remove them.

  • Allow the solution to cool slowly, possibly with the addition of a less polar co-solvent, to recrystallize the pure aniline dihydrochloride.

  • Collect the purified crystals by filtration.

Part 3: Key Experimental Protocols

Protocol 1: Conversion of Aniline Dihydrochloride to Aniline Free Base

Objective: To convert the polar, water-soluble aniline salt into its neutral, organic-soluble free base form for use in non-polar reaction solvents.

Materials:

  • Aniline dihydrochloride

  • Separatory funnel

  • A suitable organic solvent for extraction (e.g., diethyl ether, ethyl acetate, dichloromethane)

  • Aqueous base solution (e.g., 1 M Sodium Hydroxide (NaOH) or saturated Sodium Bicarbonate (NaHCO₃))

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Drying agent (e.g., anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄))

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the aniline dihydrochloride in a minimal amount of deionized water in a flask or beaker.

  • Transfer: Transfer the aqueous solution to a separatory funnel.

  • Basification: Slowly add the aqueous base solution (e.g., 1 M NaOH) to the separatory funnel. Swirl gently. You will notice the formation of an oily layer, which is the neutral aniline. Continue adding base until the aqueous layer is basic (test with pH paper, pH > 9).

  • Extraction: Add a portion of the organic extraction solvent (e.g., diethyl ether) to the funnel. Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 30-60 seconds.

  • Separation: Allow the layers to separate fully. The organic layer containing the aniline will typically be the top layer (unless using a chlorinated solvent like DCM). Drain the lower aqueous layer.

  • Repeat Extraction: To ensure complete recovery, add a fresh portion of the organic solvent to the aqueous layer and repeat the extraction process (steps 4-5) one or two more times. Combine all organic extracts.

  • Washing: Wash the combined organic extracts with brine. This helps to remove residual water and inorganic salts. Drain the brine layer.

  • Drying: Transfer the organic solution to a clean, dry Erlenmeyer flask. Add a suitable amount of anhydrous drying agent (e.g., MgSO₄). Swirl the flask; if the drying agent clumps together, add more until some particles remain free-flowing.

  • Filtration: Filter the solution to remove the drying agent.

  • Concentration: Remove the solvent using a rotary evaporator. The resulting oil or solid is your purified aniline free base, which is now ready to be dissolved in your desired non-polar reaction solvent.

The chemical transformation is illustrated below.

G cluster_reaction Salt to Free Base Conversion Salt Salt FreeBase FreeBase Salt->FreeBase + Base Aqueous Base (e.g., 2 NaOH) Base->FreeBase Byproducts Byproducts FreeBase->Byproducts +

Sources

Technical Support Center: Preventing Oxidation of 4-(Pyridin-2-ylmethoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

From the desk of the Senior Application Scientist

Welcome to the technical support guide for 4-(Pyridin-2-ylmethoxy)aniline. This document is designed for researchers, scientists, and drug development professionals who handle this valuable compound. Its unique structure, containing a highly reactive aniline moiety, makes it particularly susceptible to oxidative degradation. This guide provides in-depth, field-proven insights and protocols to ensure the long-term stability and integrity of your samples. Our goal is to move beyond simple instructions and explain the underlying chemical principles, empowering you to make informed decisions in your laboratory.

Troubleshooting Guide: Reacting to Degradation

This section addresses issues that may arise if your sample has already been exposed to suboptimal conditions.

Q1: My solid sample of 4-(Pyridin-2-ylmethoxy)aniline has turned from off-white to yellow/brown. What has happened?

A: This discoloration is a classic indicator of oxidation. The primary aromatic amine group (-NH₂) on the aniline ring is electron-rich and highly susceptible to oxidation by atmospheric oxygen. This process is often accelerated by exposure to light (photo-oxidation).[1][2] The initial oxidation steps can form radical cations, which then react further to produce a complex mixture of colored impurities, including quinone-imines and polymeric azo compounds.[3][4][5] Even a minor degree of oxidation can lead to significant discoloration.[1]

Q2: I've analyzed my stored sample by LC-MS and see several new impurity peaks that weren't there initially. What are these degradation products?

A: The new peaks likely correspond to oxidative degradation products. The most common pathway involves the coupling of two aniline molecules to form azoxybenzene, which can be further oxidized to azobenzene, or the formation of various polymeric species.[5][6] The presence of multiple impurity peaks is common due to the complex, multi-step nature of aniline oxidation, which can proceed through various radical intermediates.[6]

Q3: Can I purify a discolored, partially oxidized sample of 4-(Pyridin-2-ylmethoxy)aniline?

A: Yes, in many cases, purification is possible, though it should be followed by immediate and proper storage. Flash column chromatography is the most effective method.

Protocol: Purification by Flash Column Chromatography

  • Analytical TLC First: Before committing to a large-scale column, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). A good starting point is a mixture of ethyl acetate and hexanes. Adjust the ratio until the desired compound has an Rf value of approximately 0.3. Visualize the spots under a UV lamp. The colored impurities will often be visible on the baseline or as streaks.

  • Column Preparation: Pack a suitably sized silica gel column with your chosen eluent system.

  • Sample Loading: Dissolve the oxidized sample in a minimum amount of dichloromethane or your eluent. Adsorb this solution onto a small amount of silica gel, dry it under vacuum, and carefully load the resulting powder onto the top of your packed column. This "dry loading" technique typically results in better separation.

  • Elution & Fraction Collection: Run the column, collecting fractions. Monitor the fractions by TLC to identify those containing the pure compound.

  • Solvent Removal & Final Storage: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation). Crucially, do not leave the purified, solvent-free compound exposed to air. Immediately transfer it to a pre-weighed amber vial, flush with an inert gas like argon or nitrogen, seal tightly, and store under the recommended long-term conditions described below.

FAQs: Proactive Prevention of Oxidation

This section provides best practices for handling and storage to prevent degradation from occurring in the first place.

Q1: What are the absolute ideal conditions for the long-term storage of 4-(Pyridin-2-ylmethoxy)aniline?

A: To maximize shelf-life and maintain purity, four key environmental factors must be controlled: Atmosphere, Temperature, Light, and Moisture. A vendor specification sheet suggests storing the compound in a dark place under an inert atmosphere at room temperature.[7] However, for maximum long-term stability, particularly for high-purity applications, more stringent conditions are recommended.

Parameter Recommendation Scientific Rationale
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen, the primary oxidant that reacts with the aniline group.[8]
Temperature -20°CSignificantly slows the rate of all chemical reactions, including oxidation. While some amines are stable at room temp, low temp storage is a robust preventative measure.[9]
Container Tightly-sealed Amber Glass VialAmber glass blocks UV and visible light, preventing photo-oxidation.[1][9] A tight seal, preferably with a PTFE-lined cap, prevents ingress of oxygen and moisture.[10][11]
Form Solid (Neat)Storing as a solid minimizes molecular mobility and avoids potential reactions with solvent impurities (e.g., peroxides).

Q2: Should I store the compound as a solid or in a stock solution?

A: For long-term storage, storing the compound as a solid under an inert atmosphere is strongly preferred.[8] Solutions are generally more prone to degradation. If you must store a stock solution, use a high-purity, anhydrous, and degassed aprotic solvent like DMSO or DMF.[12] Aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and re-introduction of air into the main stock. Store these solutions at -20°C or -80°C.[12]

Q3: How should I handle the compound on the bench for weighing and preparing solutions?

A: Minimize exposure to air and light at every step. The gold standard is to handle the material inside an inert atmosphere glovebox.[8] If a glovebox is unavailable, follow this workflow:

  • Allow the storage vial to warm to room temperature before opening to prevent condensation of moisture from the air onto the cold solid.

  • Set up a gentle, positive pressure stream of argon or nitrogen to flow over the vial opening while you quickly weigh and transfer the solid.

  • Use freshly degassed solvents for making solutions. Solvents can be degassed by sparging with argon for 15-20 minutes or by using several freeze-pump-thaw cycles.

  • Immediately after use, re-flush the storage vial with inert gas, seal tightly with Parafilm® for extra security, and return it to the proper storage conditions.

Q4: My experiment requires an aqueous buffer. How does pH affect stability?

A: The stability of the aniline moiety can be pH-dependent. While the furan ring in a similar compound is noted to be susceptible to hydrolysis in acidic or strongly basic conditions, the primary concern for this molecule remains oxidation.[12] It is best practice to prepare fresh solutions in your aqueous buffer immediately before the experiment. Do not store the compound in aqueous solutions for extended periods. If you observe instability (e.g., color change in your assay plate), you should conduct a preliminary experiment to assess the compound's stability in your specific buffer system over the time course of your experiment.[12]

Experimental Workflow & Diagrams

To ensure the integrity of your 4-(Pyridin-2-ylmethoxy)aniline from receipt to use, a systematic approach is essential.

Diagram: Long-Term Storage Decision Workflow

This diagram outlines the critical decision points and actions to take upon receiving and handling the compound to ensure its long-term stability.

G A Compound Received B Perform Initial Purity Check (e.g., TLC, LC-MS, NMR) A->B J Purity Acceptable? B->J C Immediate Use? D Use in Experiment C->D Yes E Prepare for Long-Term Storage C->E No F Aliquot into smaller, pre-weighed amber vials E->F G Purge each vial with Inert Gas (Ar or N2) F->G H Seal tightly with PTFE-lined caps G->H I Store at -20°C in a designated, dark location H->I J->C Yes K Purify Compound (See Protocol) J->K No K->B

Caption: Workflow for handling and storage of 4-(Pyridin-2-ylmethoxy)aniline.

References

  • Boruah, M., et al. (2017). Photocatalytic oxidation of aromatic amines using MnO2@g-C3N4. Scientific Reports, 7. Available from: [Link]

  • Bromby, B. M., & McKellar, J. F. (1965). The photo-oxidation of an aromatic amine studied by flash photolysis. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 287(1410), 397–409. Available from: [Link]

  • U.S. Environmental Protection Agency. (2016). Photocatalytic oxidation of aromatic amines using MnO2@g-C3N4. Available from: [Link]

  • The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. (2024). Open Access Journals. Available from: [Link]

  • García-García, P., et al. (2021). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Molecules, 26(23), 7178. Available from: [Link]

  • ResearchGate. (n.d.). The proposed mechanism for the oxidation of aniline. [Diagram]. Available from: [Link]

  • McKellar, J. F. (1965). The photo-oxidation of an aromatic amine studied by flash photolysis. R Discovery. Available from: [Link]

  • ProQuest. (n.d.). THE PHOTOOXIDATION OF SOME AROMATIC AMINES IN SOLUTION. Available from: [Link]

  • AIP Publishing. (2020). Oxidation of aniline and its derivatives by tert-butylhydroperoxide using meso-tetraphenylporphyriniron(iii) chloride as catalyst in aqueous acetic acid medium: Degradation kinetics. Available from: [Link]

  • MDPI. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Available from: [Link]

  • Bloom Tech. (2024). How Should N-Isopropylbenzylamine Be Stored And Transported? Available from: [Link]

  • Wittenberg University. (n.d.). Storing Chemicals. Available from: [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Available from: [Link]

  • Caluanie Muelear Oxidize Store. (2025). Storage Best Practices for Industrial Chemicals: Spotlight on Caluanie Muelear Oxidize. Available from: [Link]

  • ResearchGate. (n.d.). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Available from: [Link]

  • Storemasta. (2024). How do you Store Oxidizing Agents? Available from: [Link]

  • Hazardous Waste Experts. (2019). Chemical Storage Best Practices and Dangers. Available from: [Link]

  • University of Waterloo. (2023). CHEMICAL STORAGE FACT SHEET. Available from: [Link]

  • PubChem. (n.d.). 4-(Pyridin-2-ylmethoxy)aniline. Available from: [Link]

Sources

Technical Support Center: 4-(Pyridin-2-ylmethoxy)aniline Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

User Query: "How do I remove excess HCl from 4-(Pyridin-2-ylmethoxy)aniline dihydrochloride?"

Technical Context: This compound contains two basic nitrogen centers: the aniline nitrogen (


) and the pyridine  nitrogen (

).[1] In the dihydrochloride form, both are protonated. "Excess HCl" typically manifests as trapped acid within the crystal lattice (hygroscopic) or as a result of using a large excess during salt formation.

Depending on your downstream application, "removing HCl" implies two distinct pathways:

  • Purification: Removing non-stoichiometric (free) HCl impurities while maintaining the dihydrochloride salt.[1][2]

  • Neutralization: Stripping the HCl completely to isolate the Free Base for coupling reactions.[2]

Compound Snapshot
PropertyDetail
CAS 102137-46-2
Formula

MW 200.24 (Free Base) / ~273.16 (2HCl Salt)
Stability Risk Oxidation: Anilines turn brown/black upon air exposure.[1][2] Hygroscopic: The 2HCl salt avidly absorbs atmospheric water.[2]

Diagnostic Module: Assess Your Material

Before processing, determine if you have trapped HCl or if you need to neutralize the salt.

SymptomDiagnosisRecommended Action
Material is sticky/wet Hygroscopic water absorption due to excess surface HCl.[1][2]Protocol A (Trituration)
Acrid smell (fuming) Trapped HCl gas in the lattice.[1][2]Protocol B (Vacuum Drying)
Dark Brown/Black Color Oxidation of the aniline moiety.[1][2][3]Protocol C (Recrystallization)
Need Nucleophile You need the amine for a reaction (e.g., amide coupling).[1]Protocol D (Free Basing)

Technical Protocols

Protocol A: Solvent Trituration (Removing Surface Acid)

Use this to clean the salt without converting it to the free base.[1]

Principle: HCl gas and non-polar impurities are soluble in ether/acetonitrile, while the polar dihydrochloride salt is not.

  • Suspend: Place the crude solid in a flask.

  • Add Solvent: Add anhydrous Diethyl Ether (

    
    ) or Acetonitrile  (MeCN).[1][2] Use approx. 10 mL per gram of solid.[2]
    
    • Note: Do NOT use alcohols (MeOH/EtOH) here, as they will dissolve the salt.

  • Sonicate: Sonicate for 10–15 minutes to break up aggregates and release trapped HCl.

  • Filter: Filter under nitrogen (Schlenk line) or rapid vacuum filtration.[1][2]

  • Wash: Wash the cake with fresh

    
    .
    
Protocol B: Vacuum Drying (The "Gentle" Strip)

Essential for removing trapped HCl gas and water.[1]

  • Setup: Place the solid in a vacuum oven or desiccator.

  • Desiccant: Use Potassium Hydroxide (KOH ) pellets or Phosphorus Pentoxide (

    
    ) in the chamber.[1][2]
    
    • Why? KOH chemically neutralizes the acidic HCl fumes released under vacuum, preventing them from redepositing.

  • Conditions:

    • Temp: 40–50°C (Do not exceed 60°C to avoid aniline oxidation).

    • Pressure: < 10 mbar.[1][2]

    • Time: 12–24 hours.[1][2]

Protocol D: Neutralization to Free Base

Use this if you need the reactive amine.[1]

Warning: Do not use strong bases (NaOH/KOH) if avoidable.[1][2] High pH can promote rapid oxidation of the aniline or hydrolysis of the ether linkage under extreme conditions.

  • Dissolve: Dissolve the dihydrochloride salt in minimal Water (degassed/sparged with

    
     is best).[1][2]
    
  • Organic Layer: Add an equal volume of Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1][2]

  • Neutralize: Slowly add Saturated Aqueous Sodium Bicarbonate (

    
    )  or Sodium Carbonate (
    
    
    
    )
    while stirring.
    • Target pH: Adjust to pH ~8–9.[2]

    • Observation: Bubbling (

      
      ) will occur.[1][2][4] The organic layer may change color (yellow/brown) as the free amine is released.
      
  • Extract: Separate layers. Extract the aqueous layer

    
     with fresh organic solvent.[2]
    
  • Dry & Concentrate: Dry combined organics over

    
    , filter, and concentrate in vacuo.
    
    • Storage: Store the free base under Argon at -20°C immediately.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for handling the dihydrochloride salt.

G Start Start: Crude 2HCl Salt Check Goal: Purification or Reaction? Start->Check Purify Goal: Purify Salt Form Check->Purify Remove Excess HCl Only React Goal: Isolate Free Base Check->React Remove All HCl Triturate Step 1: Triturate (Et2O or MeCN) Purify->Triturate Dissolve Step 1: Dissolve in H2O React->Dissolve Recryst Step 2: Recrystallize (EtOH/Et2O) Triturate->Recryst If still impure VacDry Step 3: Vacuum Dry (w/ KOH pellets) Triturate->VacDry If purity OK Recryst->VacDry Base Step 2: Add Sat. NaHCO3 (pH 8-9) Dissolve->Base Extract Step 3: Extract (DCM/EtOAc) & Dry (Na2SO4) Base->Extract

Figure 1: Workflow for processing 4-(Pyridin-2-ylmethoxy)aniline dihydrochloride based on user intent.[1][2]

Troubleshooting & FAQs

Q1: Why does my solid turn black during drying? A: Anilines are electron-rich and prone to oxidation by atmospheric oxygen, forming "aniline black" impurities.[1][2]

  • Fix: Always dry under vacuum or inert gas (

    
    /Ar).[1][2] If the solid is already dark, perform a recrystallization with a small amount of activated charcoal to remove colored impurities before final drying.
    

Q2: Can I just heat the salt to drive off HCl? A: No. While "boiling off" HCl is possible for some simple pyridinium salts, 4-(Pyridin-2-ylmethoxy)aniline has a sensitive ether linkage and an aniline group.[1][2] High heat (>100°C) can cause decomposition or cleavage of the ether bond.[2] Vacuum drying at moderate temperature (40-60°C) is safer.[1]

Q3: The salt is oiling out during recrystallization. What do I do? A: This is common with aniline salts.[1][2][3]

  • Fix: Use the "solvent pair" technique. Dissolve the salt in the minimum amount of hot Methanol or Ethanol (solvent A).[1] Remove from heat and slowly add Diethyl Ether or EtOAc (solvent B) until the solution becomes slightly cloudy. Cap it and let it stand in the fridge. The slow diffusion will encourage crystal growth over oiling.[2]

Q4: Which base is best for neutralization? See the comparison table below:

BaseStrengthSuitabilityNotes
NaOH / KOH StrongLowRisk: May hydrolyze ether or cause over-oxidation.[1][2] Hard to control pH.

ModerateHigh Good balance.[1][2] Effective for full neutralization without harshness.[2]

MildHigh Best for sensitive substrates.[1][2] Gentle bubbling indicates reaction progress.[2]
Pyridine / TEA WeakLowWill not effectively remove HCl from the aniline salt (equilibrium issue).[1][2]

References

  • PubChem. (n.d.).[1][2] 4-(Pyridin-2-ylmethoxy)aniline Compound Summary. National Library of Medicine.[2] Retrieved March 5, 2026, from [Link]

  • Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[2][5] (Standard reference for recrystallization of amine salts).

Sources

Technical Support Guide: Stability & Handling of 4-(Pyridin-2-ylmethoxy)aniline

[1]

Executive Summary & Diagnostic

You are likely observing a transition from a white/off-white solid to a brown, dark red, or black substance. This is a classic signature of oxidative degradation , a common issue with electron-rich anilines.[1]

The Core Issue: 4-(Pyridin-2-ylmethoxy)aniline (CAS: 102137-46-2) contains a primary amine (-NH₂) attached to a benzene ring.[1] Crucially, the alkoxy group (-O-CH₂-Py) at the para position is a strong electron-donating group (EDG).[1] This increases the electron density on the amine, making it significantly more nucleophilic and more susceptible to oxidation than unsubstituted aniline [1].

Immediate Action:

  • If the sample is light tan/yellow: It is likely >98% pure. The color comes from trace impurities (ppm levels) with high extinction coefficients. It may be usable for robust reactions (e.g., amide coupling) but should be purified for sensitive catalysis.

  • If the sample is dark brown/black: Significant degradation has occurred. Purification is required before use.[2]

Technical FAQ: The "Why" and "How"

Q1: What is the chemical mechanism causing the browning?

A: The darkening is caused by the formation of "Aniline Black"-like oligomers and quinone species.[1]

  • Initiation: Atmospheric oxygen abstracts a hydrogen or accepts an electron from the amino group, forming a radical cation .

  • Propagation: These radicals couple. Since the para position is blocked by the (pyridin-2-ylmethoxy) group, coupling occurs primarily at the ortho positions or via Nitrogen-Nitrogen coupling [2].[1]

  • Chromophore Formation: The resulting dimers (e.g., azo compounds, hydrazines) oxidize further into quinone imines . These highly conjugated systems absorb visible light strongly, appearing dark even at low concentrations.

Q2: Does the pyridine ring contribute to this instability?

A: Indirectly, yes. The pyridine nitrogen can coordinate with trace metal ions (Fe, Cu) found in lower-grade solvents or glassware.[1] These metal complexes often act as catalysts, accelerating the radical oxidation of the aniline moiety [3].

Q3: Can I just wash it with solvent?

A: Not effectively. The oxidized polymers are often insoluble in common organic solvents, or conversely, they may co-dissolve with your product. Recrystallization or Acid-Base Extraction are the only reliable purification methods.[1]

Visual Troubleshooting Workflows

Diagram 1: Oxidation Pathway & Mechanism

This diagram illustrates why the para-alkoxy substituent accelerates oxidation but alters the coupling pathway compared to standard aniline.

OxidationMechanismcluster_legendKey FactorAniline4-(Pyridin-2-ylmethoxy)aniline(Colorless/White)RadicalRadical Cation(Reactive Intermediate)Aniline->RadicalO2 / Light / Trace MetalsDimerOrtho-Coupled Dimers(Hydrazobenzenes)Radical->DimerCoupling (Ortho/N-N)QuinoneQuinone Imines(Yellow/Red Chromophores)Dimer->QuinoneFurther OxidationPolymerOligomers/Polymers(Dark Brown/Black)Quinone->PolymerPolymerizationNotePara-Alkoxy GroupIncreases electron densityAccelerates initial oxidation step

Caption: Mechanistic pathway of oxidative degradation. The electron-rich nature of the molecule facilitates the initial radical formation, leading to colored conjugated species.

Diagram 2: Decision Tree for Handling Dark Samples

DecisionTreeStartInspect Sample ColorColorColor Intensity?Start->ColorWhiteWhite / Off-WhiteColor->WhiteNo OxidationTanLight Tan / YellowColor->TanTrace OxidationDarkBrown / BlackColor->DarkSevere OxidationAction1Proceed with ExperimentWhite->Action1CheckCheck LCMS/NMR PurityTan->CheckPurifyREQUIRED: Purification(See Protocol Below)Dark->PurifyPurityHighPurity > 98%Check->PurityHighImpurity is just colorPurityLowPurity < 95%Check->PurityLowSignificant degradationPurityHigh->Action1PurityLow->Purify

Caption: Triage workflow for determining whether to use or purify the aniline batch based on visual inspection and purity data.

Remediation Protocols

If your material is degraded, do not discard it.[3] Use one of the following purification methods.

Protocol A: Recrystallization (Recommended)

This method is best for recovering high-purity material from batches that are dark brown but not tarry.[1]

Solvent System: Ethanol/Water or Ethyl Acetate/Hexanes.[1]

  • Dissolution: Place the dark solid in a flask. Add the minimum amount of boiling Ethanol (EtOH) required to dissolve the solid completely.

  • Decolorization (Critical Step):

    • Remove from heat.[4][5]

    • Add Activated Charcoal (approx. 5-10% by weight).[1]

    • Boil gently for 2-5 minutes.

    • Hot Filter through a Celite pad to remove the charcoal (which has adsorbed the colored polymeric impurities).

  • Crystallization:

    • Reheat the filtrate if crystals formed during filtration.

    • Slowly add hot Water (anti-solvent) until the solution turns slightly cloudy.[1]

    • Add a few drops of EtOH to clear it.

    • Allow to cool slowly to room temperature, then place in a fridge (4°C).

  • Collection: Filter the white/off-white crystals and wash with cold 1:1 EtOH/Water. Dry under vacuum.

Protocol B: Acid-Base Extraction

Useful if the sample contains non-basic impurities or if recrystallization fails.

  • Dissolve: Dissolve the crude material in 1M HCl (aq).

    • Note: Both the aniline and the pyridine ring will protonate, making the molecule highly water-soluble.

    • Observation: The solution might still be colored.[2][6]

  • Wash: Extract the aqueous acidic layer with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) 2-3 times.[1]

    • Logic: Neutral organic impurities (non-basic oxidation byproducts) will move into the organic layer. The product remains in the water.

    • Discard the organic washings.

  • Precipitate: Cool the aqueous layer in an ice bath. Slowly basify with 6M NaOH or Saturated NaHCO₃ until pH > 10.[1]

    • The product will precipitate out as a solid.

  • Extract/Filter: Extract the cloudy mixture with EtOAc (3x), dry over Na₂SO₄, and concentrate in vacuo.

Prevention & Storage Strategy

To prevent recurrence, adhere to these strict storage parameters.

ParameterRecommendationScientific Rationale
Atmosphere Argon or Nitrogen Displaces oxygen, preventing the radical initiation step [4].[1]
Temperature -20°C (Freezer) Slows down the kinetics of auto-oxidation significantly.[1]
Container Amber Glass Vial Blocks UV/Visible light which can photo-catalyze the oxidation.[1]
Sealing Parafilm + Taped Cap Prevents oxygen ingress over long storage periods.[1]

References

  • Sigma-Aldrich. Product Specification: 4-(Pyridin-2-ylmethoxy)aniline (CAS 102137-46-2).[1]Link[1]

  • Study.com. Mechanism of Aniline Oxidation and Color Change.[7]Link

  • BenchChem. Preventing Oxidation of Electron-Rich Anilines During Storage.Link

  • PubChem. Compound Summary: 4-(Pyridin-2-ylmethoxy)aniline.[1][8] National Library of Medicine. Link[1]

Technical Support Center: Optimizing Nucleophilic Substitution Reactions with Pyridine-Aniline Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for nucleophilic aromatic substitution (SNAr) reactions involving pyridine and aniline derivatives. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate the complexities of these powerful C-N bond-forming reactions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts to provide a solid theoretical grounding for your experimental work.

Question 1: What is the underlying mechanism of a nucleophilic aromatic substitution (SNAr) reaction between a substituted pyridine and an aniline?

Answer: The reaction proceeds through a well-established two-step addition-elimination mechanism.[1][2]

  • Nucleophilic Attack: The aniline, acting as the nucleophile, attacks an electron-deficient carbon atom on the pyridine ring (typically at the C2 or C4 position) that bears a suitable leaving group (e.g., a halide). This step is usually the rate-determining step and results in the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1][3]

  • Rearomatization: The aromaticity of the pyridine ring is restored through the expulsion of the leaving group, yielding the final substituted product.

The stability of the Meisenheimer complex is paramount to the success of the reaction.

Diagram: General SNAr Mechanism

SNAr_Mechanism General SNAr Mechanism on a Pyridine Ring sub Pyridine Substrate (Py-LG) mc Meisenheimer Complex (Anionic Intermediate) sub->mc + Ar-NH2 (slow, RDS) nuc Aniline Nucleophile (Ar-NH2) nuc->mc prod Product (Py-NH-Ar) mc->prod - LG⁻ (fast) lg Leaving Group (LG⁻) mc->lg

Caption: The two-step addition-elimination SNAr pathway.

Question 2: Why are the C2 and C4 positions of the pyridine ring so much more reactive towards nucleophiles than the C3 position?

Answer: The enhanced reactivity at the C2 (ortho) and C4 (para) positions is a direct consequence of electronic stabilization in the Meisenheimer intermediate.[4][5][6] When the nucleophile attacks at C2 or C4, a resonance structure can be drawn where the negative charge is placed directly on the highly electronegative nitrogen atom.[4][7][8] This provides significant stabilization that is not possible when the attack occurs at the C3 (meta) position.[7][9] This inherent electronic preference makes C2/C4 substitution the overwhelmingly favored pathway.

Question 3: How do substituents on the aniline nucleophile affect its reactivity?

Answer: The electronic nature of substituents on the aniline ring directly modulates its nucleophilicity.

  • Electron-Donating Groups (EDGs): Groups like alkyl (-R), alkoxy (-OR), or amino (-NR₂) increase the electron density on the aniline's nitrogen atom, making it a more powerful nucleophile and generally increasing the reaction rate.

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), or carbonyls (-COR) pull electron density away from the nitrogen atom, reducing its nucleophilicity and slowing down or even inhibiting the reaction.[10]

Part 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the optimization of pyridine-aniline substitution reactions.

Problem 1: My reaction shows low to no conversion. What are the likely causes and how can I fix it?

Answer: Low conversion is a common issue that can stem from several factors. Systematically evaluating each possibility is the key to solving the problem.

Diagram: Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low / No Yield q1 Is the pyridine ring sufficiently activated? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the leaving group effective? a1_yes->q2 sol1 Action: - Add EWG to pyridine. - Convert to Pyridinium salt. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the aniline nucleophilic enough? a2_yes->q3 sol2 Action: Switch to a better LG (e.g., F > Cl > Br > I). a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Are reaction conditions (solvent, temp) optimal? a3_yes->q4 sol3 Action: - Use a stronger base. - Check for EWGs on aniline. a3_no->sol3 a4_no No q4->a4_no a4_yes Yes sol4 Action: - Increase temperature. - Switch to polar aprotic solvent (DMF, DMSO). a4_no->sol4

Caption: Decision tree for troubleshooting low reaction yield.

Causality Checklist:

  • Inadequate Pyridine Ring Activation: The pyridine ring is naturally electron-deficient, but its reactivity is dramatically enhanced by the presence of strong electron-withdrawing groups (EWGs).[7] If your substrate lacks these, the reaction will be sluggish.

    • Solution: If possible, redesign the substrate to include an EWG (e.g., -NO₂, -CN) at a position that can stabilize the Meisenheimer complex. Alternatively, activate the ring by converting the pyridine to a pyridinium salt with an alkylating agent. This places a positive charge on the nitrogen, making the ring much more electrophilic.[6][7]

  • Poor Leaving Group: The rate of substitution is highly dependent on the ability of the leaving group to depart.

    • Solution: The established reactivity order for halide leaving groups in SNAr reactions is F > Cl ≈ Br > I.[7][11] If your synthesis allows, using a 2- or 4-fluoropyridine substrate will result in the fastest reaction rates.

  • Insufficient Nucleophilicity or Unfavorable Base: The aniline may not be nucleophilic enough, or the chosen base may be inappropriate.

    • Solution: A base is often used to deprotonate the aniline, increasing its nucleophilicity. However, a base that is too strong can cause unwanted side reactions.[7] Consider screening non-nucleophilic inorganic bases like K₃PO₄, Cs₂CO₃, or CsOAc.[12] If the aniline contains strong EWGs, the reaction may simply not be feasible without catalysis.

  • Suboptimal Solvent and Temperature: The reaction environment plays a critical role in stabilizing the charged intermediate.

    • Solution: Polar aprotic solvents such as DMF, DMSO, or NMP are generally preferred as they can effectively solvate the Meisenheimer complex without deactivating the nucleophile through hydrogen bonding.[7] In contrast, polar protic solvents like methanol can solvate and stabilize the aniline nucleophile, reducing its reactivity.[3][13] Many SNAr reactions require elevated temperatures (80-150 °C) to proceed at a reasonable rate.[7] Consider incrementally increasing the reaction temperature.

Problem 2: My reaction is producing a mixture of regioisomers. How can I improve selectivity?

Answer: While SNAr reactions on pyridines have a strong electronic preference for the C2/C4 positions, poor selectivity can arise from a few factors.

  • Steric Hindrance: A bulky substituent at or near the C2 position can sterically hinder the approach of the aniline nucleophile, potentially making the C4 position kinetically favored. Conversely, very bulky nucleophiles may favor the more accessible C4 position.

    • Solution: Analyze the steric environment of your substrates. If a substituent at C2 is the issue, it may be necessary to redesign the synthetic route.

  • Multiple Leaving Groups: If the pyridine ring has leaving groups at both the C2 and C4 positions, a mixture of products is highly likely.

    • Solution: Achieving selectivity in such cases is challenging and often relies on subtle differences in activation or sterics. It may be necessary to use a substrate with a single, well-defined leaving group.

  • Kinetic vs. Thermodynamic Control: In some systems, C2 substitution can be the faster, kinetically favored pathway, while C4 substitution may be the more stable, thermodynamically favored outcome.

    • Solution: Varying the reaction temperature and time can help favor one product over the other. Lower temperatures and shorter reaction times tend to favor the kinetic product, while higher temperatures and longer times can allow the reaction to equilibrate to the thermodynamic product.

Problem 3: I'm observing significant side-product formation, especially dark, tarry materials. What's happening?

Answer: This often points to issues with the aniline's reactivity or reaction conditions.

  • Aniline Over-reactivity and Oxidation: Anilines, especially those with electron-donating groups, are highly reactive and susceptible to oxidation, which can lead to complex polymeric side products ("tars").[14]

    • Solution: Protect the aniline's amino group as an amide (e.g., acetanilide).[14][15] The amide is much less activating and less prone to oxidation. The protecting group can be removed in a subsequent step. Additionally, ensure the reaction is run under an inert atmosphere (N₂ or Ar) to minimize oxidation from air.

  • Dimerization or Self-Condensation: The pyridine substrate itself can sometimes undergo side reactions like dimerization.[7]

    • Solution: This is often concentration-dependent. Try running the reaction at a lower concentration. Slowly adding one reagent to the other (slow addition) can also help minimize side reactions by keeping the concentration of the reactive species low.

Part 3: Experimental Protocols & Data

Protocol 1: General Procedure for SNAr of a Halopyridine with an Aniline Derivative

This protocol provides a robust starting point for the reaction between a 2-chloropyridine bearing an electron-withdrawing group and a generic aniline.

Materials:

  • 4-Nitro-2-chloropyridine (Substrate)

  • 4-Methoxyaniline (Nucleophile)

  • Potassium Carbonate (K₂CO₃, Base)

  • Anhydrous N,N-Dimethylformamide (DMF, Solvent)

  • Reaction vessel (e.g., flame-dried round-bottom flask or microwave vial)

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard workup and purification equipment

Step-by-Step Methodology:

  • Setup: To a flame-dried reaction vessel equipped with a magnetic stir bar, add 4-nitro-2-chloropyridine (1.0 eq) and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (N₂ or Ar) for 5-10 minutes.

  • Solvent and Nucleophile Addition: Under a positive pressure of inert gas, add anhydrous DMF via syringe. Stir the suspension for 5 minutes. Add 4-methoxyaniline (1.1 eq).

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) until the starting material is consumed (typically 2-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired N-(4-methoxyphenyl)-4-nitropyridin-2-amine.

Data Summary Table

The choice of solvent can dramatically impact reaction outcomes. The following table summarizes relative reaction rates for a typical SNAr reaction in various solvents.

SolventDielectric Constant (ε)Solvent TypeRelative RateRationale
DMSO 47Polar Aprotic+++++Excellent stabilization of the Meisenheimer complex.
DMF 37Polar Aprotic++++Good stabilization of the intermediate.
Acetonitrile 37.5Polar Aprotic+++Effective, though may be less efficient than DMF/DMSO.[3]
THF 7.6Nonpolar Aprotic++Limited ability to stabilize charged intermediates.
Methanol 33Polar Protic+Strong H-bonding with the nucleophile reduces its reactivity.[3]
Toluene 2.4Nonpolar+Poor solubility of reactants and poor stabilization of intermediates.

References

  • Vertex AI Search. (n.d.). Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines.
  • Vertex AI Search. (n.d.). Nucleophilic Substitution Reactions.
  • Sung, R. Y., et al. (n.d.). Kinetic Studies on the Nucleophilic Substitution Reaction of 4-X-Substituted-2,6-dinitrochlorobenzene with Pyridines in MeOH-MeCN Mixtures. SciSpace.
  • ResearchGate. (n.d.). Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines.
  • Vertex AI Search. (n.d.). Directed nucleophilic aromatic substitution reaction.
  • BenchChem. (n.d.). Technical Support Center: Nucleophilic Substitution on Pyridine Rings.
  • Chemistry LibreTexts. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution.
  • Mantell, M. A., et al. (2021). SNAr and C-H Amination of Electron Rich Arenes with Pyridine as a Nucleophile Using Photoredox Catalysis. Organic Letters, 23(13), 5213-5217.
  • Du, P., et al. (2025). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. Royal Society of Chemistry.
  • Murphy, J. A. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition.
  • Chemistry LibreTexts. (2020, May 30). 20.7: Reactions of Arylamines.
  • ECHEMI. (n.d.). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?
  • Wikipedia. (n.d.). Pyridine.
  • Pearson+. (n.d.). We have considered nucleophilic aromatic substitution of pyridine... Study Prep.
  • Chemistry Steps. (2024, January 12). Reactions of Aniline.
  • Mahdhaoui, F., et al. (2019). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. ResearchGate.
  • YouTube. (2020, July 10). Nucleophilic Substitution Reactions of Pyridine.
  • Pearson+. (n.d.). Protection of Aniline Derivatives. Study Prep.
  • YouTube. (2020, September 8). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity.
  • YouTube. (2026, January 6). Pyridine Nucleophilic Reactions | Favourable Positions.

Sources

Technical Support Center: Resolving LCMS Peaks for 4-(Pyridin-2-ylmethoxy)aniline Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing the unique challenges of analyzing 4-(Pyridin-2-ylmethoxy)aniline and its related impurities by LCMS. This guide provides in-depth, field-proven insights and systematic troubleshooting strategies designed for researchers, analytical scientists, and drug development professionals. Our goal is to move beyond generic advice and explain the causality behind experimental choices, empowering you to develop robust and reliable analytical methods.

Frequently Asked Questions (FAQs)

Q1: My primary peak for 4-(Pyridin-2-ylmethoxy)aniline is showing significant tailing on a C18 column. What is the primary cause and the quickest fix?

A: Peak tailing for this compound is a classic problem when analyzing basic molecules. The core issue stems from secondary interactions between the basic nitrogen atoms on the pyridine and aniline rings and acidic residual silanol groups on the surface of silica-based stationary phases.[1][2][3]

  • The "Why": At mid-range pH, the nitrogen atoms can be partially protonated (positively charged), while the silanol groups can be deprotonated (negatively charged). This leads to a strong, undesirable ion-exchange interaction that causes the peak to tail.

  • Quickest Fix: The most effective immediate solution is to adjust the mobile phase pH. By adding an acidifier like formic acid (typically 0.1%), you lower the pH to a range of 2.5-3.5.[4] At this low pH, the analyte's basic sites are fully protonated, but more importantly, the ionization of the silica silanols is suppressed, minimizing the secondary interactions that cause tailing.[1][3]

Q2: I have very poor retention of my main compound and early-eluting impurities. They all come out near the void volume on my C18 column. What should I do?

A: This is expected behavior for a polar compound like 4-(Pyridin-2-ylmethoxy)aniline on a traditional reversed-phase (RP) column.[5] Standard C18 phases primarily retain compounds through hydrophobic interactions, which are weak for polar molecules.

  • The "Why": Your analyte and its likely polar impurities do not have sufficient hydrophobicity to interact strongly with the C18 stationary phase, leading to rapid elution.

  • Recommended Solution: You should explore alternative column chemistries. A highly effective option is Mixed-Mode Chromatography (MMC) .[6][7] These columns combine reversed-phase and ion-exchange retention mechanisms.[8][9] For your positively charged analyte (at low pH), a mixed-mode column with cation-exchange properties will provide substantial, controllable retention, moving it away from the solvent front and enabling better separation from other polar impurities.[5][10] Hydrophilic Interaction Liquid Chromatography (HILIC) is another viable, albeit sometimes more complex, alternative for retaining highly polar compounds.[11][12]

Q3: What are the best starting conditions for developing an LCMS impurity profile method for this compound?

A: A successful method hinges on controlling analyte ionization and maximizing selectivity. A gradient elution is essential for resolving impurities that may have a wide range of polarities.[13][14][15] Below is a robust starting point.

ParameterRecommended Starting ConditionRationale
Column Mixed-Mode RP/Cation-Exchange (e.g., 100 x 2.1 mm, <3 µm)Provides dual retention for polar and charged analytes, improving retention and peak shape.[7][16] A Biphenyl or Phenyl phase is a good secondary option to enhance pi-pi interactions.[17][18]
Mobile Phase A Water + 0.1% Formic Acid (or 10 mM Ammonium Formate, pH 3.0)Low pH suppresses silanol interactions and ensures consistent protonation of the basic analytes for good peak shape and reproducible retention.[4][19][20]
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a common, MS-friendly organic modifier. Maintaining the acid in both phases ensures a stable pH throughout the gradient.
Gradient 5% to 95% B over 15-20 minutesA broad gradient is crucial for impurity profiling to ensure elution of both polar and potentially more hydrophobic degradation products.[21]
Flow Rate 0.3 - 0.5 mL/min (for 2.1 mm ID column)Standard flow rate for analytical scale UHPLC/HPLC, compatible with ESI-MS.
MS Ionization Electrospray Ionization, Positive Mode (ESI+)The basic nitrogen sites are readily protonated, making ESI+ the ideal choice for high-sensitivity detection.[18][22]
Q4: My MS signal is weak and unstable. How can I improve it for trace-level impurity detection?

A: Weak or unstable ESI signal is often due to sub-optimal source conditions or ion suppression.

  • The "Why": The efficiency of transferring ions from the liquid phase to the gas phase is highly dependent on parameters like voltages, gas flows, and temperatures.[23] An inefficient spray process leads to poor sensitivity.

  • Recommended Action: Systematically optimize your ESI source parameters. Do not rely on default "tune" settings. Key parameters to adjust include:

    • Capillary Voltage: Too low results in poor ionization; too high can cause instability or discharge.[24]

    • Nebulizer Gas Pressure: Controls the initial droplet size.

    • Drying Gas Flow & Temperature: Crucial for desolvation. Overly high temperatures can degrade analytes, while insufficient heat leads to solvent clusters and reduced signal.[24][25] A Design of Experiments (DoE) approach can be highly effective for this optimization process.[26]

In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common chromatographic issues encountered with 4-(Pyridin-2-ylmethoxy)aniline and its impurities.

Logical Troubleshooting Workflow for Poor Peak Shape

The following diagram outlines a systematic process for diagnosing the root cause of peak shape issues like tailing or broadening.

G Start Observe Poor Peak Shape (Tailing/Broadening) Q1 Are ALL peaks affected or just basic compounds? Start->Q1 AllPeaks All Peaks Affected Q1->AllPeaks  Yes BasicOnly Only Basic Compounds Affected Q1->BasicOnly  No Cause_Physical Root Cause: Physical/System Issue AllPeaks->Cause_Physical Cause_Chemical Root Cause: Chemical/Secondary Interactions BasicOnly->Cause_Chemical Sol_Physical Solution: - Check for dead volume (fittings, tubing) - Ensure proper column installation - Verify injection solvent matches mobile phase Cause_Physical->Sol_Physical Address Sol_Chemical_pH Solution 1: Optimize pH - Lower mobile phase pH to 2.5-3.5 with  0.1% Formic Acid to suppress silanols. - Ensure pH is >2 units from analyte pKa. Cause_Chemical->Sol_Chemical_pH Address Sol_Chemical_Column Solution 2: Change Stationary Phase - Use a modern, high-purity, end-capped column. - Switch to a Mixed-Mode or Phenyl/Biphenyl column  for alternative selectivity. Cause_Chemical->Sol_Chemical_Column Address

Caption: Troubleshooting workflow for poor peak shape.

Issue: Inadequate Resolution Between Parent Compound and Impurities

Achieving baseline separation of structurally similar impurities is a common challenge.[14] If initial method conditions provide co-elution, a systematic approach to enhancing selectivity is required.

1. Confirm Orthogonality of Separation Conditions: Your first step is to ensure your chosen conditions are suitable. If you started with a standard C18 column and are seeing co-elution, simply optimizing the gradient may not be enough. The column itself lacks the necessary selectivity.

2. Systematically Screen Alternative Stationary Phases: Selectivity is most effectively manipulated by changing the stationary phase.[27]

  • Phenyl/Biphenyl Phases: These phases introduce π-π interactions, which can provide unique selectivity for aromatic compounds like your analyte and its impurities, potentially resolving species that co-elute on C18.[17][18]

  • Mixed-Mode Phases: As mentioned in the FAQs, these are often the best choice. The dual retention mechanism (hydrophobic and ion-exchange) provides an entirely different selectivity space, frequently resolving impurities that are inseparable on conventional RP columns.[8][16]

3. Optimize the Gradient Profile: Once you have a column that shows potential for separation, fine-tune the gradient.

  • Decrease the Gradient Slope: A shallower gradient (e.g., increasing the organic content by 1-2% per minute instead of 5-10%) increases the time each analyte spends interacting with the stationary phase, which can significantly improve the resolution of closely eluting peaks.

  • Use Method Development Software: Modern chromatography data systems often include tools to model retention and automatically optimize gradient conditions, saving significant time and effort.[13]

Experimental Protocols

Protocol 1: Systematic Method Development for Impurity Profiling

This protocol outlines a structured workflow for developing a robust LCMS method from scratch.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: MS Optimization & Finalization Step1 Step 1: Column & pH Screening - Test 2-3 columns (C18, Phenyl, Mixed-Mode) - Test two pH levels (e.g., pH 3 and pH 6) Step2 Step 2: Generic Gradient Run - Run a fast, broad gradient (5-95% B in 10 min) on each condition Step1->Step2 Step3 Step 3: Evaluate Data - Assess peak shape, retention, and initial selectivity - Select the best Column/pH combination Step2->Step3 Step4 Step 4: Gradient Optimization - Adjust gradient slope and time to resolve critical peak pairs (Rs > 1.5) Step3->Step4 Step5 Step 5: Temperature Optimization - Evaluate column temperature (e.g., 30, 40, 50 °C) to fine-tune selectivity Step4->Step5 Step6 Step 6: Optimize ESI Source - Tune source parameters (voltage, gases, temp) for maximum signal-to-noise Step5->Step6 Step7 Step 7: Method Validation - Assess robustness, linearity, and sensitivity Step6->Step7

Caption: Logical workflow for LCMS method development.

Step-by-Step Methodology:

  • Phase 1: Initial Screening

    • Column Selection: Prepare three columns: a high-quality end-capped C18, a Phenyl-Hexyl, and a Mixed-Mode C18/Cation-Exchange.

    • Mobile Phase Preparation: Prepare two sets of mobile phases. Set 1: pH 3.0 (0.1% Formic Acid in Water/ACN). Set 2: pH 6.5 (10mM Ammonium Acetate in Water/ACN).

    • Scouting Gradients: Inject your sample onto each of the six column/pH combinations using a fast, generic gradient (e.g., 5-95% Acetonitrile in 10 minutes).

    • Selection: Review the six chromatograms. Choose the combination that provides the best overall peak shape for the parent compound and the most promising initial separation of impurity peaks. You will likely find the Mixed-Mode column at pH 3.0 performs best.[6][10]

  • Phase 2: Method Optimization

    • Gradient Refinement: Using the selected column/mobile phase, adjust the gradient. If impurities are bunched together, flatten the gradient slope in that region. For example, instead of a linear 5-95% gradient, try 5-40% over 15 minutes, then a faster ramp to 95%.

    • Temperature Study: Analyze the sample at different column temperatures (e.g., 30 °C, 40 °C, 50 °C). Temperature can alter mobile phase viscosity and interaction kinetics, sometimes changing elution order and improving resolution.

  • Phase 3: MS Optimization

    • Source Tuning: Using a constant infusion of your analyte solution, systematically adjust ESI source parameters one by one (or using a DoE approach) to find the settings that yield the highest and most stable ion signal.[25][26]

    • Final Method: Combine the optimized LC gradient and MS parameters into a single method for final analysis and validation.

References

  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Available from: [Link]

  • Automatic Optimization of Gradient Conditions by AI Algorithm for Impurity Analysis. Shimadzu. Available from: [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. Available from: [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. Industry news. Available from: [Link]

  • Evolution of Mixed-Mode Chromatography. Chromatography Today. Available from: [Link]

  • Mixed-Mode Chromatography—A Review. LCGC International. Available from: [Link]

  • Mixed-Mode Chromatography and Stationary Phases. SIELC Technologies. Available from: [Link]

  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Phenomenex. Available from: [Link]

  • Exploring the Role of pH in HPLC Separation. Moravek. Available from: [Link]

  • Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods. LCGC International. Available from: [Link]

  • Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry. Available from: [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. Available from: [Link]

  • Gradient Method Scaling for Life Cycle Management of a USP Impurities Method. Waters. Available from: [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. PharmTech. Available from: [Link]

  • A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. PMC. Available from: [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI. Available from: [Link]

  • Method Development for Drug Impurity Profiling: Part 1. LCGC International. Available from: [Link]

  • Zwitterionic HILIC tandem mass spectrometry with isotope dilution for rapid, sensitive and robust quantification of pyridine nucleotides in biological extracts. ResearchGate. Available from: [Link]

  • The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. MDPI. Available from: [Link]

  • Peak Shape Changes Over Time. Waters Corporation. Available from: [Link]

  • The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent. Available from: [Link]

  • Why it matters and how to get good peak shape. Agilent. Available from: [Link]

  • 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. Available from: [Link]

  • Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy Online. Available from: [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC. Available from: [Link]

  • How to optimize ESI source parameters for better sensitivity in LC-MS analysis. Ruthigen. Available from: [Link]

  • A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. PubMed. Available from: [Link]

  • Separation of 4-Methoxyaniline on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available from: [Link]

  • LC-MS ion maps for the characterization of aniline derivatives in rapeseed oil. separationsNOW. Available from: [Link]

  • Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted LC-MS analysis of the polar metabolome. Spiral. Available from: [Link]

  • Design of Experiment Strategy for an Electrospray Ionization Optimization in Supercritical Fluid Chromatography–Mass Spectrometry Coupling. LCGC International. Available from: [Link]

  • Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations. PMC. Available from: [Link]

  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. PMC. Available from: [Link]

  • Aniline Impurities and Related Compound. Veeprho. Available from: [Link]

  • HPLC Methods for analysis of Aniline (herbicide precursor). HELIX Chromatography. Available from: [Link]

  • Reversed Phase Chromatography. Cytiva. Available from: [Link]

  • 4-(Pyridin-2-ylmethoxy)aniline. PubChem. Available from: [Link]

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Available from: [Link]

Sources

Technical Support Center: Alternative Solvents for 4-(Pyridin-2-ylmethoxy)aniline Dihydrochloride Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides advanced troubleshooting protocols and FAQs for researchers transitioning away from reprotoxic polar aprotic solvents (DMF, NMP, DMAc) when performing amide couplings, reductive aminations, and nucleophilic substitutions.

As a Senior Application Scientist, I have structured this guide to address the specific physicochemical hurdles associated with1[1]. We will focus on causality—understanding why a reaction fails in a green solvent is the key to engineering a self-validating solution.

Section 1: Fundamental Challenges & Solvent Selection

Q: Why is replacing DMF/NMP particularly challenging for this specific substrate? A: The challenge is rooted in the compound's salt form. 4-(Pyridin-2-ylmethoxy)aniline dihydrochloride contains two basic nitrogen centers (an aniline and a pyridine) and is supplied as a dihydrochloride salt[1]. To participate in a coupling reaction, it requires at least 2.0 equivalents of base (e.g., DIPEA, TEA) just to liberate the free base, plus additional base to activate the coupling reagent (e.g., HATU).

This generates massive amounts of trialkylammonium hydrochloride salts in situ. In traditional solvents like DMF, these byproducts remain soluble. However, in greener alternatives, these salts precipitate, drastically increasing viscosity and halting mass transfer.

Quantitative Solvent Comparison

To select the appropriate alternative, we must evaluate how each solvent handles the polarity and byproduct precipitation of this specific dihydrochloride salt.

SolventClassificationBoiling PointViscosity (cP at 20°C)Base CompatibilityE-Factor Impact
DMF (Reference)Reprotoxic Aprotic153 °C0.92Excellent (Salts dissolve)High (Incineration req.)
Cyrene™ Bio-based Dipolar227 °C14.4Poor (Salt precipitation)Low (Bio-renewable)
TPGS-750-M (2% aq)Aqueous Micellar100 °C~1.0Excellent (Aqueous buffering)Very Low (Recyclable)
2-MeTHF Bio-based Ether80 °C0.46Moderate (Biphasic req.)Moderate

Section 2: Aqueous Micellar Catalysis (TPGS-750-M)

Q: My aniline dihydrochloride remains unreacted in the aqueous phase during TPGS-750-M mediated coupling. How do I fix this? A: Causality dictates that the highly polar dihydrochloride salt will not spontaneously partition into the lipophilic core of the TPGS-750-M nanomicelles where the activated acyl donor resides. You must force the phase transfer. By adding a mild, water-soluble base (like 2,6-lutidine or Na₂CO₃), you neutralize the dihydrochloride. The resulting free 4-(Pyridin-2-ylmethoxy)aniline becomes hydrophobic and rapidly partitions into the micelle, initiating the reaction. This principle is a cornerstone of 2 methodologies[2].

G AqPhase Aqueous Phase (TPGS-750-M & Base) Salt Aniline·2HCl Salt (Water Soluble) AqPhase->Salt Base Neutralization (2,6-Lutidine) Salt->Base Deprotonation FreeBase Free Amine (Hydrophobic) Base->FreeBase Micelle Lipophilic Micelle Core (Nanoreactor) FreeBase->Micelle Partitioning Reaction Amide Coupling Micelle->Reaction Product Precipitated Product Reaction->Product

Phase transfer of the free amine into TPGS-750-M micelles upon neutralization.

Protocol 1: Self-Validating Amide Coupling in TPGS-750-M

This protocol leverages the3[3].

  • Micelle Preparation: Dissolve 2 wt % TPGS-750-M in degassed HPLC-grade water.

    • Validation: The solution should appear slightly cloudy but homogeneous, confirming micelle formation above the critical micelle concentration (CMC).

  • Activation: Add the carboxylic acid (1.0 eq) and coupling reagent (e.g., COMU, 1.1 eq) to the aqueous mixture. Stir for 10 minutes.

    • Validation: The solids will dissolve into the micellar phase, leaving the bulk water clear.

  • Substrate Addition: Add 4-(Pyridin-2-ylmethoxy)aniline dihydrochloride (1.0 eq).

    • Validation: The salt dissolves seamlessly into the bulk aqueous phase. No reaction occurs yet.

  • Phase Transfer (Critical Step): Add 2,6-lutidine (4.0 eq) dropwise.

    • Validation: The solution will immediately transition into a milky emulsion. This visual cue confirms the dihydrochloride has been neutralized and the hydrophobic free base is actively partitioning into the nanoreactors.

  • Isolation: Stir at room temperature for 2 hours.

    • Validation: The final amide product, being highly lipophilic, will precipitate out of the aqueous phase. Filter the solid and wash with water to obtain the pure product without chromatography.

Section 3: Cyrene™ as a Dipolar Aprotic Alternative

Q: When using Cyrene for HATU coupling, the reaction turns into an unstirrable paste and stalls at 40% conversion. What is the mechanism of failure? A: Cyrene has a viscosity of 14.4 cP (roughly 15 times higher than DMF). When you add 4.0 equivalents of DIPEA to neutralize the dihydrochloride salt and activate HATU, the resulting DIPEA·HCl rapidly precipitates. In a highly viscous medium, this precipitation severely limits mass transfer, preventing the amine from reaching the activated ester. Furthermore, Cyrene contains a reactive ketone; prolonged exposure to the free aniline without an activated acid can lead to competitive Schiff base formation, as noted in4[4].

G Issue Issue: Low Yield in Cyrene Viscosity High Viscosity (DIPEA·HCl Precipitation) Issue->Viscosity SideReact Schiff Base Formation (Ketone Reactivity) Issue->SideReact Sol1 Increase Stir Rate (800+ rpm) Heat to 40°C Viscosity->Sol1 Sol3 Add 2-MeTHF Co-solvent Viscosity->Sol3 Sol2 Pre-activate Acid Limit Amine Exposure SideReact->Sol2

Decision tree for resolving viscosity and side-reaction issues in Cyrene.

Protocol 2: Optimized Cyrene Coupling for Dihydrochloride Salts

To overcome the physical limitations of Cyrene, we must manipulate temperature and order of addition.

  • Pre-activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in Cyrene (0.5 M). Add DIPEA (2.0 eq) and stir for 5 minutes.

    • Validation: A color change (typically to pale yellow) indicates successful formation of the active ester.

  • Substrate Introduction: Add 4-(Pyridin-2-ylmethoxy)aniline dihydrochloride (1.0 eq) followed immediately by an additional 2.0 eq of DIPEA.

    • Validation: A thick white slurry of DIPEA·HCl will form instantly.

  • Viscosity Mitigation: Immediately increase the stirring rate to >800 rpm and elevate the reaction temperature to 40 °C.

    • Validation: At 40 °C, the viscosity of Cyrene drops significantly. The slurry will become mobile and stirrable, ensuring proper mass transfer.

  • Quench & Workup: After 1-2 hours, quench the reaction by adding 5 volumes of water.

    • Validation: Because Cyrene is fully water-miscible, the addition of water will dissolve the DIPEA·HCl salts and precipitate the hydrophobic amide product, allowing for simple filtration.

References

  • National Center for Biotechnology Information. "4-(Pyridin-2-ylmethoxy)aniline dihydrochloride". PubChem. Available at:[Link]

  • Watson, A. J. et al. "Cyrene as a bio-based solvent for HATU mediated amide coupling". Organic & Biomolecular Chemistry, 2018. Available at:[Link]

  • Shi, M. et al. "Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M". Organic Process Research & Development, 2020. Available at:[Link]

Sources

Technical Support Center: pH Control in Aqueous Reactions with Aniline Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and FAQs for controlling pH in aqueous reactions involving aniline dihydrochloride and related salts. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to anticipate and resolve challenges in your experiments.

Fundamental Principles: The Chemistry of Aniline Salts in Water

Understanding how aniline salts behave in an aqueous solution is the first step to mastering pH control. Aniline (C₆H₅NH₂) is a weak base. When it reacts with a strong acid like hydrochloric acid (HCl), it forms anilinium chloride (C₆H₅NH₃⁺Cl⁻), the salt of a weak base and a strong acid.

The anilinium cation (C₆H₅NH₃⁺) is the conjugate acid of aniline and will hydrolyze in water, releasing a proton and making the solution acidic.

C₆H₅NH₃⁺ (aq) + H₂O (l) ⇌ C₆H₅NH₂ (aq) + H₃O⁺ (aq)

The extent of this reaction is governed by the acid dissociation constant (Ka) of the anilinium ion, which is related to the base dissociation constant (Kb) of aniline. The pKa of the anilinium ion is approximately 4.6.[1][2] This value is the cornerstone of pH control for this system.

A special note on "Aniline Dihydrochloride": While less common, this salt implies that aniline has been protonated twice. This would only occur in very strong acidic conditions and the resulting salt (C₆H₅NH₃⁺HCl · Cl⁻) would act as a source of the anilinium ion plus an additional equivalent of strong acid (HCl). If you are using a salt labeled "dihydrochloride," expect a significantly lower starting pH than with standard anilinium chloride (also known as aniline hydrochloride).


Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the use of aniline salts in aqueous solutions.

Q1: What is the expected pH of a solution of aniline hydrochloride (C₆H₅NH₃⁺Cl⁻)?

A solution of aniline hydrochloride will be acidic. Because it is the salt of a weak base and a strong acid, the anilinium cation will hydrolyze as shown in the equation above, generating H₃O⁺ ions. For a typical 0.1 M solution, the pH will be approximately 2.8. A 0.726 M solution would have a pH of around 5.36.[3]

Q2: How can I create a buffer solution at a specific pH using aniline and its salt?

You can create a buffer centered around the pKa of the anilinium ion (~4.6). A buffer resists pH change and consists of a weak acid and its conjugate base in equilibrium. In this case, the weak acid is the anilinium ion (C₆H₅NH₃⁺) and the conjugate base is aniline (C₆H₅NH₂).

The Henderson-Hasselbalch equation is the essential tool for calculating the required ratio of these two components.[4][5][6][7][8]

pH = pKa + log ( [C₆H₅NH₂] / [C₆H₅NH₃⁺] )

  • [C₆H₅NH₂] : Molar concentration of the base (aniline)

  • [C₆H₅NH₃⁺] : Molar concentration of the conjugate acid (anilinium ion)

To prepare a buffer, you can start with a solution of aniline hydrochloride and add a strong base (like NaOH) to convert some of the anilinium ions into aniline until the desired pH is reached. Alternatively, you can start with a solution of aniline and add a strong acid (like HCl) to create the anilinium ion.[9][10]

Q3: Why is the pH of my reaction drifting over time?

Several factors can cause pH drift in reactions involving aniline:

  • Temperature Fluctuations: The pKa of aniline is temperature-dependent. As temperature increases, the pKa of simple amines generally decreases, leading to a lower pH.[11][12] Maintaining a constant temperature is critical for stable pH.

  • Reaction Consumption/Production of H⁺: If your reaction consumes or produces acid or base, the equilibrium of the aniline/anilinium buffer will shift, causing the pH to change. This is a common issue in reactions like imine formation, which can be pH-sensitive.[13]

  • Volatilization: Aniline is volatile. If aniline base evaporates from an open system, the ratio of base to conjugate acid will change, causing the pH to decrease.

  • Oxidation: Aniline is susceptible to oxidation, especially when exposed to air and light, which can form acidic byproducts.[9][14] Solutions may darken over time, indicating degradation.[15]

Q4: Can I use an aniline-based buffer for biological or enzymatic assays?

It is strongly discouraged.[9] Aniline is toxic and a suspected carcinogen, posing health risks and potentially interfering with biological systems.[1][16][17] Furthermore, its primary amine group is reactive and can participate in side reactions with assay components.[9] For biochemical applications, standard buffers like phosphate or Tris are recommended.[18]


Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems.

Problem 1: Initial pH is much lower than expected.
Potential Cause Diagnostic Check Recommended Solution
Incorrect Salt Used Verify the label on the reagent bottle. Is it "Aniline Hydrochloride" or "Aniline Dihydrochloride"?If using dihydrochloride, be aware it contains an extra equivalent of HCl. You will need to add significantly more base to reach your target pH. For future experiments, procure aniline hydrochloride (CAS 142-04-1) for more predictable results.[14]
Incorrect pKa Value The pKa of aniline is sensitive to temperature and ionic strength. Are you using the pKa value for 25°C in a reaction at a different temperature?Refer to literature for the pKa at your specific reaction temperature. If unavailable, you may need to determine it empirically. Note that for many simple bases, pKa decreases as temperature rises.[11][19]
Poorly Calibrated pH Meter Is your pH meter calibrated correctly, especially in the acidic range?Calibrate the pH meter immediately before use with fresh, high-quality calibration buffers (e.g., pH 4.01 and 7.00). Ensure the probe is clean and properly stored.
Problem 2: pH drops significantly when another reagent is added.
Potential Cause Diagnostic Check Recommended Solution
Acidic Reagent Check the pH of the reagent solution before adding it to your main reaction.If the reagent is acidic, consider pre-adjusting its pH before addition, or add it slowly while simultaneously adding a base to maintain the desired reaction pH.
Salt Precipitation Does a precipitate form upon reagent addition? Amine salts can precipitate, especially in organic co-solvents or at high concentrations, which disrupts the buffer equilibrium.[20]Increase the amount of water in the reaction, or consider a different solvent system. Ensure the total salt concentration remains below its solubility limit. Aniline hydrochloride is highly soluble in water (1070 g/L at 25°C).[14][17]
Lewis Acid Interaction Are you adding a metal-containing reagent? Metal ions can act as Lewis acids and coordinate with the aniline base, removing it from the buffer equilibrium.This is a complex issue. You may need to use a non-coordinating buffer or a different synthetic route that avoids this interaction.
Problem 3: Inconsistent pH control between reaction batches.
Potential Cause Diagnostic Check Recommended Solution
Reagent Purity/Age Is the aniline or aniline salt old or discolored? Aniline darkens upon exposure to air and light due to oxidation.[15]Use fresh, high-purity reagents. Purify older aniline by distillation if necessary. Store aniline and its salts in well-sealed, dark containers.
Inconsistent Water Quality Are you using the same source of deionized or distilled water for every experiment?Use high-purity water (e.g., 18 MΩ·cm) consistently to avoid introducing acidic or basic contaminants.
Procedural Variation Review your Standard Operating Procedure (SOP). Is the order of reagent addition, rate of addition, and stirring speed identical for every batch?Develop and strictly adhere to a detailed SOP. Utilize automated dosing systems for critical reagents to ensure reproducibility.[21]

Key Experimental Protocols & Visualizations

Data Summary: Temperature Effect on Aniline pKa

The pKa of the anilinium ion is not constant and varies with temperature. This relationship is critical for accurate pH control in non-ambient conditions.

Temperature (°C)pKa of Anilinium Ion (approximate)
254.60[1]
374.41[11]

Note: The change is approximately -0.015 pKa units per degree Celsius increase.

Protocol 1: Preparation of a 0.1 M Aniline Buffer at pH 4.8

Objective: To prepare 100 mL of a 0.1 M aniline buffer with a target pH of 4.8, starting from aniline hydrochloride.

Materials:

  • Aniline hydrochloride (C₆H₅NH₃⁺Cl⁻, MW: 129.59 g/mol )[14]

  • 1.0 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • Calibrated pH meter

  • 100 mL volumetric flask, beaker, magnetic stirrer

Methodology:

  • Calculate Required Mass: Weigh out 1.296 g of aniline hydrochloride (0.1 M in 100 mL).

  • Dissolve the Salt: Add the aniline hydrochloride to a 150 mL beaker containing ~80 mL of deionized water and a magnetic stir bar. Stir until fully dissolved.

  • Initial pH Measurement: Place the calibrated pH probe into the solution. The initial pH will be significantly below 4.8.

  • Henderson-Hasselbalch Calculation:

    • Target pH = 4.8

    • pKa = 4.6

    • 4.8 = 4.6 + log ( [Aniline] / [Anilinium] )

    • 0.2 = log ( [Aniline] / [Anilinium] )

    • 10⁰·² = 1.58 = [Aniline] / [Anilinium]

    • This means you need to convert a portion of the anilinium to aniline. In our 0.01 total moles, we need ~0.0061 moles of Aniline and ~0.0039 moles of Anilinium. This requires adding ~0.0061 moles of NaOH.

  • pH Adjustment: Slowly add the 1.0 M NaOH solution dropwise to the stirring aniline hydrochloride solution. Monitor the pH continuously. Add approximately 6.1 mL of 1.0 M NaOH.

  • Final Volume: Once the pH stabilizes at 4.80, transfer the solution to the 100 mL volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the flask. Carefully add deionized water to the 100 mL mark.

  • Verification: Cap the flask and invert several times to mix thoroughly. Re-check the pH to ensure it is 4.80.

Diagram: Anilinium-Aniline Buffer Equilibrium

This diagram illustrates the fundamental equilibrium that governs pH in this system. The addition of acid or base shifts the equilibrium according to Le Châtelier's principle.

G cluster_0 Buffer System Anilinium_Ion Anilinium (C₆H₅NH₃⁺) Weak Acid Aniline Aniline (C₆H₅NH₂) Conjugate Base Anilinium_Ion->Aniline Releases H⁺ Add_Acid Add Acid (e.g., H₃O⁺) Aniline->Add_Acid Consumes Base (Shifts Left) Add_Base Add Base (e.g., OH⁻) Add_Base->Anilinium_Ion Consumes Acid (Shifts Right)

Caption: The equilibrium between the anilinium ion and aniline base.

Diagram: Troubleshooting Workflow for pH Issues

This workflow provides a logical path for diagnosing pH control problems during your experiment.

G Start pH Control Issue Detected Check_Initial Is it an initial setup or in-process problem? Start->Check_Initial Initial Initial Setup Problem Check_Initial->Initial Initial Setup In_Process In-Process Drift Check_Initial->In_Process In-Process Check_Salt Verify Salt Identity (Hydrochloride vs. Dihydrochloride) Initial->Check_Salt Check_Temp Monitor Reaction Temperature In_Process->Check_Temp Check_pKa Verify pKa for T°C Check_Salt->Check_pKa Check_Cal Check pH Meter Calibration Check_pKa->Check_Cal Solution_Initial Adjust procedure based on findings Check_Cal->Solution_Initial Check_Reagents Analyze Reagent pH & Side Reactions Check_Temp->Check_Reagents Check_System Is the system open or closed? (Check for Volatilization/Oxidation) Check_Reagents->Check_System Solution_Process Implement corrective actions: Temp control, pre-adjust reagents, use inert atmosphere Check_System->Solution_Process

Caption: A logical workflow for troubleshooting pH control problems.

References

  • Henderson Hasselbalch Equation and Examples. (2023, March 25). Science Notes. [Link]

  • Aniline | C6H5NH2 | CID 6115. PubChem, National Institutes of Health. [Link]

  • Henderson Hasselbalch Equation - AP Chemistry Study Guide. Save My Exams. [Link]

  • Henderson–Hasselbalch equation. Wikipedia. [Link]

  • Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C. National Center for Biotechnology Information, U.S. National Library of Medicine. [Link]

  • Henderson-Hasselbalch equation. BYJU'S. [Link]

  • 8.9 Henderson-Hasselbalch Equation - AP Chem. Fiveable. [Link]

  • Aniline hydrochloride. PENTA. [Link]

  • Aniline - Structure, Properties, Preparation, Reactions, Uses. GeeksforGeeks. [Link]

  • Influence of Temperatures and Thermodynamic Parameters on pKa Values for Some Acids and Basic Imines Derived 3-Acetyl and. Journal of Al-Nahrain University. [Link]

  • 22.6: Reactions of Amines. Chemistry LibreTexts. [Link]

  • Calculate the pH of a 0.726 M anilinium hydrochloride (C_6H_5NH_3Cl) solution in water, given that K_b for aniline is 3.83 x 10^{-4}. brainly.com. [Link]

  • Preparation of aniline. prepchem.com. [Link]

  • (PDF) The Effect of Temperature and Thermodynamic Parameters on the Ionization Constants of Some Imines Derived from Vanillin with substituted aniline. ResearchGate. [Link]

  • Dissociation Constant (pKa) and Thermodynamic Properties of Some Tertiary and Cyclic Amines from (298 to 333) K. ResearchGate. [Link]

  • Amine buffers for pH control. ResearchGate. [Link]

  • Chemical Properties of Aniline hydrochloride (CAS 142-04-1). Cheméo. [Link]

  • Measurement and Control of pH in the Aqueous Interior of Reverse Micelles. ACS Publications. [Link]

  • Given a solution of 0.200 M aniline, C_6H_5NH_2(aq), and a solution of 0.100 M HCl (aq), how would you prepare 100.0 mL of a buffer... Homework.Study.com. [Link]

  • To prepare Aniline yellow (para amino azobenzene) from benzene diazonium chloride and aniline. BYJU'S. [Link]

  • pH Control in Solvent Extraction Circuits. 911Metallurgist. [Link]

  • ICSC 1013 - ANILINE HYDROCHLORIDE. Inchem.org. [Link]

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Validation & Comparative

NMR Spectrum Analysis of 4-(Pyridin-2-ylmethoxy)aniline Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical document for analytical chemists and medicinal chemistry researchers. It synthesizes structural logic with practical spectroscopic protocols.[1][2]

Product Comparison & Technical Characterization Guide

Executive Summary & Chemical Context

4-(Pyridin-2-ylmethoxy)aniline dihydrochloride (CAS: 361551-42-0) is a critical intermediate in the synthesis of receptor tyrosine kinase (RTK) inhibitors and GPCR ligands.[2][3] Structurally, it consists of an electron-rich aniline moiety linked to a pyridine ring via an oxymethylene bridge.[1][2]

The dihydrochloride salt form (2HCl) is the industry-preferred variant over the free base due to superior oxidative stability and aqueous solubility.[2][3] However, the protonation of both nitrogen centers introduces significant complexity to the NMR spectrum, often leading to misinterpretation of signal integration and chemical shifts.

This guide provides a definitive protocol for the NMR analysis of the 2HCl salt, comparing its spectral "performance" (resolution, stability, diagnostic utility) against the free base and alternative analogues.

Comparative Analysis: Salt vs. Free Base

In drug development, the choice of starting material form impacts process reproducibility.[1] The following table compares the "performance" of the dihydrochloride salt against its free base alternative in an analytical context.

FeatureDihydrochloride Salt (2HCl) Free Base Analytical Implication
Oxidative Stability High. Protonation of the aniline amine (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

) suppresses oxidation (browning).[2][3]
Low. Free anilines rapidly oxidize to quinones/azo compounds in air.[1][2][3]2HCl samples remain stable in DMSO-ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

for >24h; Free base requires immediate analysis.
Solubility High in Water, DMSO, Methanol.[2]High in DCM, EtOAc; Low in Water.[1]2HCl allows for analysis in ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

(for exchange studies) or DMSO-

.[2][3]
Hygroscopicity Moderate to High.[1][2][3]Low (often an oil or low-melting solid).[1][2][3]2HCl requires drying before weighing to ensure accurate qNMR (quantitative NMR).[1][2][3]
NMR Diagnostic Distinct Exchangeable Protons. ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

and Py-

are visible in DMSO-

.[2][3]
Exchangeable protons often broad or invisible due to rapid exchange.[1][2]The 2HCl form provides two extra diagnostic handles for confirming salt stoichiometry.[1]

Experimental Protocol: NMR Acquisition

To ensure data integrity and reproducibility, strictly follow this self-validating protocol.

Sample Preparation[1][2][3]
  • Solvent Selection: DMSO-ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
      (99.9% D) is the mandatory solvent for structural confirmation.[2][3]
    
    • Why?

      
       and 
      
      
      
      will exchange with the ammonium (
      
      
      ) and pyridinium (
      
      
      ) protons, erasing key diagnostic signals.[2][3]
  • Concentration: 10–15 mg in 0.6 mL solvent.

    • Note: Higher concentrations may cause viscosity broadening; lower concentrations may miss minor impurities.[1][2][3]

  • Acidification (Optional Validation): If peaks are broad, add 1 drop of TFA-ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     or concentrated DCl to sharpen exchangeable proton signals.[2][3]
    
Acquisition Parameters[1][2][3]
  • Frequency: 400 MHz or higher recommended.[1][2][3]

  • Pulse Sequence: Standard 1D proton (e.g., zg30).[1][2][3]

  • Scans (NS): 16 (Routine) or 64 (Impurity profiling).[1][2][3]

  • Relaxation Delay (D1): ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     seconds (Essential for accurate integration of aromatic protons).[2][3]
    

Spectral Analysis & Assignment

The protonation state of the 2HCl salt causes dramatic downfield shifts compared to the free base.[1]

Expected Chemical Shifts (DMSO- )

Reference: Tetramethylsilane (TMS) at 0.00 ppm.[2][3][4]

MoietyProton TypeApprox.[1][2][5][6][7][8] Shift (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

, ppm)
MultiplicityIntegrationStructural Logic
Pyridine Py-

(N-H)
14.0 – 15.0 Broad Singlet1HPyridinium proton.[2][3] Highly deshielded.
Pyridine H-6 (Ortho to N)8.6 – 8.8 Doublet1HDeshielded by positive charge on Nitrogen.[1][2][3]
Pyridine H-4 (Para to N)8.3 – 8.5 Triplet/Multiplet1H
Pyridine H-3, H-57.6 – 7.9 Multiplet2H
Aniline ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

9.5 – 10.5 Broad Singlet3HAmmonium protons.[2][3] Integration confirms 2HCl salt.[1][2][5]
Aniline Ar-H (Meta to N)7.3 – 7.5 Doublet2HShifted downfield vs free base (~6.6 ppm) due to loss of N lone pair donation.[1][2][3]
Aniline Ar-H (Ortho to N)7.1 – 7.3 Doublet2H
Linker ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

5.3 – 5.5 Singlet2HDeshielded by adjacent pyridinium ring.[2][3]
Mechanism of Shift (Comparison)

The following diagram illustrates the electronic effects causing the spectral differences between the Free Base and the Dihydrochloride Salt.

ChemicalShiftLogic FreeBase Free Base Form (Neutral) PyridineN Pyridine Nitrogen (Lone Pair Available) FreeBase->PyridineN AnilineN Aniline Nitrogen (Donates e- to Ring) FreeBase->AnilineN SaltForm Dihydrochloride Form (Protonated) PyridineNH Pyridinium (NH+) (Electron Withdrawing) SaltForm->PyridineNH + HCl AnilineNH3 Ammonium (NH3+) (Inductive Withdrawal) SaltForm->AnilineNH3 + HCl ShiftEffect1 Ring Protons Shielded (Upfield Shift) PyridineN->ShiftEffect1 High e- Density AnilineN->ShiftEffect1 Resonance Donation ShiftEffect2 Ring Protons Deshielded (Downfield Shift +1.0 ppm) PyridineNH->ShiftEffect2 Positive Charge AnilineNH3->ShiftEffect2 Loss of Resonance

Caption: Mechanistic pathway of chemical shift changes upon salt formation.[2][3] Protonation converts electron-donating groups into electron-withdrawing groups, shifting signals downfield.[2][3]

Analytical Workflow & Troubleshooting

Use this decision tree to validate your sample quality.

AnalysisWorkflow Start Start: Dissolve Sample in DMSO-d6 CheckSolubility Is solution clear? Start->CheckSolubility Acquire Acquire 1H NMR (16 scans) CheckSolubility->Acquire Yes CheckPeaks Check Exchangeable Protons (>9 ppm) Acquire->CheckPeaks Decision1 Peaks Visible? CheckPeaks->Decision1 GoodSalt Confirm 2HCl Stoichiometry (Integrate NH3+ vs CH2) Decision1->GoodSalt Yes (Sharp) BadSalt Missing/Broad Peaks Decision1->BadSalt No (Broad/Absent) Action1 Sample is likely Free Base or Wet Solvent BadSalt->Action1 Action2 Add 1 drop TFA-d or Dry Sample Action1->Action2 Action2->Acquire Re-run

Caption: Step-by-step logic for validating the salt form and troubleshooting spectral anomalies.

Common Impurities[1][2][3]
  • Residual Solvents:

    • Ethanol/Isopropanol: Often used in recrystallization.[1][2][3] Look for triplets at ~1.05 ppm (EtOH) or doublets at ~1.04 ppm (IPA).[2][3]

    • Water: In DMSO-ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      , the 
      
      
      
      peak appears around 3.33 ppm.[2][3] A very large water peak can facilitate proton exchange, broadening the
      
      
      signal.[2][3]
  • Hydrolysis Products:

    • 4-Aminophenol: Doublets at ~6.5 ppm.[1][2][3]

    • 2-(Chloromethyl)pyridine: If the coupling was incomplete.[1][2][3]

Conclusion

For the analysis of 4-(Pyridin-2-ylmethoxy)aniline , the dihydrochloride salt is the superior form for handling and stability, but it requires careful NMR interpretation.[2][3]

  • Key Validator: The presence of a broad singlet integrating to ~3H around 9.5–10.5 ppm (Aniline

    
    ) and a broad singlet >14 ppm (Pyridine 
    
    
    
    ).[2][3]
  • Critical Control: Use dry DMSO-ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     to prevent proton exchange from masking these diagnostic signals.[2][3]
    

By following this guide, researchers can confidently certify the identity and purity of this building block, ensuring downstream success in drug development campaigns.

References

  • PubChem Compound Summary. "4-(Pyridin-2-ylmethoxy)aniline dihydrochloride."[1][2][3] National Center for Biotechnology Information.[1][2] Accessed October 26, 2023.[1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. "Spectrometric Identification of Organic Compounds."[1] John Wiley & Sons.[1][2][3] (Standard text for general shift principles of amine salts).

  • Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison.[1][2][3] (Reference for acidity and proton exchange behavior in DMSO).

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010, 29(9), 2176–2179.[2] (For impurity identification).

Sources

Comparative Biological Activity Guide: 4-(Pyridin-2-ylmethoxy)aniline Derivatives vs. Alternative Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

As targeted therapies evolve, the structural nuances of pharmacophores dictate not only target affinity but also the durability of clinical responses. The 4-(pyridin-2-ylmethoxy)aniline moiety—most notably featuring a meta-chlorine substitution as seen in the FDA-approved drug Neratinib (HKI-272) —represents a masterclass in rational drug design. This guide objectively compares the biological activity of 4-(pyridin-2-ylmethoxy)aniline derivatives against alternative kinase inhibitor classes, detailing the causality behind their superior cellular efficacy and providing self-validating experimental protocols for preclinical evaluation.

Structural Causality & Mechanistic Superiority

To understand the biological activity of 4-(pyridin-2-ylmethoxy)aniline derivatives, we must analyze their interaction with the kinase ATP-binding pocket. These compounds are primarily utilized as the core recognition elements in irreversible pan-HER (EGFR/HER2/HER4) inhibitors .

Unlike reversible inhibitors, these derivatives utilize a dual-binding mechanism:

  • Reversible Anchoring (

    
    ):  The aniline nitrogen forms a critical hydrogen bond with the hinge region of the kinase (e.g., Met793 in EGFR). Simultaneously, the bulky, lipophilic 4-(pyridin-2-ylmethoxy) tail extends into the solvent-exposed channel. This specific tail enhances selectivity for HER2 over EGFR and improves aqueous solubility compared to earlier generations .
    
  • Covalent Inactivation (

    
    ):  Once anchored, a Michael acceptor (typically a crotonamide group attached to the core quinoline/quinazoline scaffold) is perfectly positioned to form a permanent covalent bond with a conserved cysteine residue (Cys-773 in EGFR; Cys-805 in HER2) .
    

MOA Inhibitor 4-(Pyridin-2-ylmethoxy)aniline Derivative (e.g., Neratinib) Covalent Covalent Bond (Cys-805 / Cys-773) Inhibitor->Covalent Michael Addition Receptor HER2 / EGFR (Kinase Domain) PI3K PI3K / AKT Pathway Receptor->PI3K Blocked MAPK RAS / MAPK Pathway Receptor->MAPK Blocked Covalent->Receptor Irreversible Inhibition Apoptosis Cell Cycle Arrest & Apoptosis PI3K->Apoptosis Downregulation MAPK->Apoptosis Downregulation

Irreversible binding mechanism of 4-(pyridin-2-ylmethoxy)aniline derivatives to HER2/EGFR.

Comparative Biological Activity: The "Time-Dependent" Paradox

When comparing 4-(pyridin-2-ylmethoxy)aniline derivatives (e.g., Neratinib) to alternative classes—such as 3-chloro-4-fluorophenylamine derivatives (e.g., Lapatinib, reversible pan-HER) and 3-ethynylaniline derivatives (e.g., Erlotinib, reversible EGFR-selective)—a critical paradox emerges between biochemical and cellular data.

Table 1: Biochemical Kinase Inhibition Profile (Cell-Free)

Note: In short-incubation biochemical assays, reversible inhibitors often display lower apparent IC50s because they reach rapid equilibrium. Irreversible inhibitors require time for the covalent bond to form.

Inhibitor ClassRepresentative DrugBinding ModeEGFR IC50 (nM)HER2 IC50 (nM)
4-(Pyridin-2-ylmethoxy)aniline NeratinibIrreversible (Pan-HER)9259
3-Chloro-4-fluorophenylamine LapatinibReversible (Pan-HER)10.89.2
3-Ethynylaniline ErlotinibReversible (EGFR-selective)2>1000
Table 2: Cellular Proliferation Inhibition (72-Hour IC50)

Expert Insight: In cellular environments, high intracellular ATP (~1-5 mM) outcompetes reversible inhibitors, driving their IC50s higher. Conversely, irreversible 4-(pyridin-2-ylmethoxy)aniline derivatives permanently inactivate receptors over 72 hours, resulting in profound low-nanomolar cellular potency.

Cell LineReceptor ProfileNeratinib (nM)Lapatinib (nM)Erlotinib (nM)
BT474 HER2 Amplified (Breast)2 - 3 ~100>1000
SKBR3 HER2 Amplified (Breast)2 ~100>1000
A431 EGFR Amplified (Epidermoid)81 ~500~10

Self-Validating Experimental Methodologies

To accurately evaluate the biological activity of 4-(pyridin-2-ylmethoxy)aniline derivatives, researchers must employ a self-validating system. A phenotypic viability assay alone is insufficient; it must be paired with a mechanistic readout to prove that cell death is strictly caused by on-target kinase inhibition.

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Assay

Purpose: To establish the time-dependent nature of the covalent inhibition. Causality: Standard luminescence assays can be skewed by compound autofluorescence. TR-FRET isolates the specific phosphorylation event using a europium-labeled antibody, ensuring high-fidelity data.

  • Kinase Preparation: Dilute recombinant HER2 and EGFR kinase domains in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Time-Dependent Incubation: Pre-incubate the kinase with serial dilutions of the 4-(pyridin-2-ylmethoxy)aniline derivative for varying time points (15, 60, and 120 minutes ). Why? A leftward shift in the IC50 curve over time mathematically proves covalent

    
     engagement.
    
  • Reaction Initiation: Add ATP at a concentration matching the physiological

    
     (~10 μM) and a biotinylated peptide substrate. Incubate for 30 minutes.
    
  • Readout: Add the TR-FRET detection mixture (Eu-anti-phosphotyrosine antibody and Streptavidin-APC). Read the time-resolved fluorescence at 665 nm / 615 nm.

Protocol B: Phenotypic Viability & Target Engagement Validation

Purpose: To measure cellular potency and validate on-target causality.

  • Cell Seeding: Seed BT474 (HER2+) and A431 (EGFR+) cells at 5,000 cells/well in 96-well plates. Allow 24 hours for adherence.

  • Compound Treatment: Treat cells with a 10-point dose-response curve of the inhibitor (0.1 nM to 10 μM).

  • Mechanistic Validation (4 Hours Post-Treatment):

    • Causality Check: Harvest a parallel set of treated cells after 4 hours. Perform a Western Blot probing for p-HER2 (Tyr1248) and p-EGFR (Tyr1068) .

    • Validation: A dose-dependent loss of the phosphorylated bands confirms that the drug has successfully penetrated the cell and engaged the target kinase prior to the onset of apoptosis.

  • Phenotypic Readout (72 Hours Post-Treatment): Add CellTiter-Glo reagent to the primary plates to measure intracellular ATP (a direct proxy for metabolically active cells). Calculate the absolute IC50 using a 4-parameter logistic curve fit.

Workflow Prep Compound Preparation (DMSO Stocks) Biochem Biochemical Assay (TR-FRET Kinase) Prep->Biochem Cellular Cellular Assay (BT474 / A431 Lines) Prep->Cellular Readout1 Calculate IC50 & Kinact/Ki Biochem->Readout1 Time-dependent Readout2 Cell Viability (CellTiter-Glo 72h) Cellular->Readout2 Phenotype Validation Target Engagement (Western Blot 4h) Cellular->Validation Mechanism Validation->Readout2 Validates

Self-validating experimental workflow for assessing kinase inhibitor efficacy and mechanism.

Conclusion

The integration of the 4-(pyridin-2-ylmethoxy)aniline moiety into kinase inhibitors fundamentally alters their biological activity profile. By extending into the solvent channel and facilitating optimal positioning for covalent linkage, these derivatives overcome the high intracellular ATP competition that severely limits reversible alternatives like Lapatinib and Erlotinib. For researchers developing next-generation targeted therapies, utilizing this pharmacophore provides a proven architectural blueprint for achieving durable, low-nanomolar cellular efficacy in HER2/EGFR-driven malignancies.

References
  • Profile of neratinib and its potential in the treatment of breast cancer. National Center for Biotechnology Information (NCBI) - PubMed Central (PMC).[Link]

  • Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with Lapatinib: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer. National Center for Biotechnology Information (NCBI) - PubMed Central (PMC).[Link]

A Comparative Guide to HPLC Purity Standards for 4-(Pyridin-2-ylmethoxy)aniline Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and key intermediates is not merely a regulatory formality but a cornerstone of scientific integrity and product safety. This guide provides a comprehensive, in-depth analysis of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 4-(Pyridin-2-ylmethoxy)aniline dihydrochloride, a significant building block in medicinal chemistry.

This document moves beyond a simple recitation of methods. As a Senior Application Scientist, the goal is to provide a narrative that explains the "why" behind the "how"—elucidating the rationale for specific chromatographic conditions, potential challenges, and the logical framework for method selection and validation. We will explore a robust stability-indicating HPLC method, compare it with alternative analytical technologies, and provide the foundational data and protocols necessary for immediate application in a laboratory setting.

The Analytical Challenge: Understanding 4-(Pyridin-2-ylmethoxy)aniline Dihydrochloride

4-(Pyridin-2-ylmethoxy)aniline dihydrochloride is a molecule possessing both a pyridine ring and an aniline moiety. This chemical architecture presents distinct analytical considerations. The basic nitrogen on the pyridine ring and the primary aromatic amine are susceptible to protonation, influencing their chromatographic retention. Furthermore, the aniline group is prone to oxidation, and the ether linkage could be subject to hydrolysis under certain conditions, necessitating a stability-indicating method that can resolve the parent compound from potential degradants.

Proposed Synthetic Pathway and Potential Impurities

A plausible synthetic route for 4-(Pyridin-2-ylmethoxy)aniline is the Williamson ether synthesis, reacting 4-aminophenol with 2-(chloromethyl)pyridine. The resulting free base is then treated with hydrochloric acid to form the dihydrochloride salt.

Based on this proposed synthesis and potential degradation pathways, a range of impurities may be present in the final product:

  • Process-Related Impurities:

    • Impurity A: 4-Aminophenol (Starting Material)

    • Impurity B: 2-(Chloromethyl)pyridine (Starting Material)

    • Impurity C: 4,4'-Oxybis(aniline) (from self-condensation of 4-aminophenol)

    • Impurity D: Bis(pyridin-2-ylmethyl)ether (from reaction of 2-(chloromethyl)pyridine with any residual water)

  • Degradation-Related Impurities:

    • Impurity E: 4-Hydroxy-N-(pyridin-2-ylmethyl)aniline (product of N-alkylation, an isomer of the main compound)

    • Impurity F: Oxidative degradation products of the aniline moiety.

    • Impurity G: Products of hydrolytic cleavage of the ether linkage.

A robust HPLC method must be able to separate the main peak of 4-(Pyridin-2-ylmethoxy)aniline from all these potential impurities.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment

HPLC is the preeminent technique for the purity determination of non-volatile and thermally labile compounds like 4-(Pyridin-2-ylmethoxy)aniline dihydrochloride. Its high resolving power, sensitivity, and quantitative accuracy make it indispensable in quality control and stability testing.

Experimental Protocol: A Stability-Indicating Reversed-Phase HPLC Method

This method is designed to be stability-indicating, meaning it can effectively separate the active ingredient from its potential degradation products and process-related impurities.

Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh and dissolve approximately 10 mg of the 4-(Pyridin-2-ylmethoxy)aniline dihydrochloride sample in a 10 mL volumetric flask using a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

  • Further dilute this stock solution to a working concentration of 0.1 mg/mL with the same diluent.

Method Validation (as per ICH Q2(R2) Guidelines):

The trustworthiness of any analytical method hinges on its validation.[1][2][3] The proposed HPLC method should be validated for the following parameters:

Validation ParameterAcceptance Criteria
Specificity The peak for 4-(Pyridin-2-ylmethoxy)aniline is pure and well-resolved from all potential impurities and degradants.
Linearity R² > 0.999 over a concentration range of 0.01 - 0.2 mg/mL.
Accuracy 98.0% - 102.0% recovery at three concentration levels.
Precision (Repeatability & Intermediate) RSD < 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1
Robustness No significant changes in results with small, deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase composition ±2%).

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in Diluent s1->s2 s3 Dilute to Working Concentration s2->s3 h1 Inject Sample s3->h1 10 µL Injection h2 Chromatographic Separation h1->h2 h3 UV Detection h2->h3 d1 Peak Integration h3->d1 Chromatogram d2 Purity Calculation (% Area) d1->d2 d3 Reporting d2->d3

Comparative Analysis with Alternative Techniques

While HPLC is the workhorse for purity analysis, other techniques can provide complementary information or may be advantageous in specific scenarios.

TechniquePrincipleAdvantagesDisadvantagesApplicability to 4-(Pyridin-2-ylmethoxy)aniline
UPLC-MS/MS Ultra-performance liquid chromatography coupled with tandem mass spectrometry.[1]Higher resolution, faster analysis times, and structural information from the mass spectrometer for impurity identification.Higher initial instrument cost and complexity.Excellent for impurity profiling and identification at very low levels.
GC-MS Gas chromatography coupled with mass spectrometry.[4][5]High separation efficiency for volatile and thermally stable compounds.Requires derivatization for non-volatile compounds like the target molecule, which adds complexity and potential for artifacts. The high molecular weight and polarity of the target molecule make it less suitable for direct GC analysis.Not the primary choice due to the non-volatile nature of the dihydrochloride salt. Could be used for volatile impurities after derivatization.
Capillary Electrophoresis (CE) Separation based on the differential migration of ions in an electric field.High separation efficiency and low sample/reagent consumption.Can have lower sensitivity and reproducibility compared to HPLC.Can be a viable alternative, especially for charged species, but method development can be more complex.

Method_Comparison cluster_attributes Performance Attributes HPLC HPLC Purity Purity Assessment HPLC->Purity Excellent Impurity_ID Impurity Identification HPLC->Impurity_ID Good (with standards) Speed Analysis Speed HPLC->Speed Moderate Cost Instrument Cost HPLC->Cost Moderate UPLC_MS UPLC-MS/MS UPLC_MS->Purity Excellent UPLC_MS->Impurity_ID Excellent UPLC_MS->Speed Fast UPLC_MS->Cost High GC_MS GC-MS GC_MS->Purity Good (for volatile impurities) GC_MS->Impurity_ID Good (for volatile impurities) GC_MS->Speed Moderate GC_MS->Cost Moderate CE Capillary Electrophoresis CE->Purity Good CE->Impurity_ID Limited CE->Speed Fast CE->Cost Low to Moderate

Conclusion

For the comprehensive purity assessment of 4-(Pyridin-2-ylmethoxy)aniline dihydrochloride, a well-validated, stability-indicating reversed-phase HPLC method stands as the most robust and reliable choice. It offers the necessary resolution to separate the main component from a range of potential process-related and degradation impurities, ensuring the quality and safety of this important chemical intermediate. While techniques like UPLC-MS/MS provide enhanced speed and structural elucidation capabilities, HPLC remains the foundational method for routine quality control in most laboratory settings due to its balance of performance, cost, and established validation protocols. The experimental details and comparative insights provided in this guide serve as a practical resource for researchers and drug development professionals to implement effective purity control strategies.

References

  • Waters Corporation. (n.d.). Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software. Retrieved from [Link]

  • Waters Corporation. (n.d.). The Analysis of Primary Aromatic Amines in Ink Using the ACQUITY UPLC H-Class System with the SQ Detector 2 and MassLynx Software. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • AMS Biotechnology (Europe) Ltd. (2023). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Hindawi. (2013). An Enhanced GC/MS Procedure for the Identification of Proteins in Paint Microsamples. Retrieved from [Link]

  • MDPI. (2022). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Retrieved from [Link]

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A Comparative Guide to the Mass Spectrometry Fragmentation of 4-(Pyridin-2-ylmethoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 4-(Pyridin-2-ylmethoxy)aniline. In the absence of a publicly available experimental spectrum for this specific molecule, this guide synthesizes established fragmentation principles from analogous structures, including aromatic ethers, benzyl phenyl ethers, and aromatic amines, to construct a reliable predictive model. This guide will objectively compare mass spectrometry with other analytical techniques for structural elucidation and provide a detailed experimental protocol for researchers in drug development and related scientific fields.

Introduction: The Structural Significance of 4-(Pyridin-2-ylmethoxy)aniline

4-(Pyridin-2-ylmethoxy)aniline is a molecule of interest in medicinal chemistry and materials science due to its unique combination of a pyridine ring, an ether linkage, and an aniline moiety. The pyridine and aniline groups are common pharmacophores, and the flexible ether linkage allows for diverse conformational possibilities, making it a valuable scaffold in drug design. Accurate structural characterization is paramount, and mass spectrometry stands as a powerful tool for elucidating the molecular structure and fragmentation pathways of such novel compounds.

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of 4-(Pyridin-2-ylmethoxy)aniline under electron ionization (EI) is expected to be governed by the lability of the C-O ether bonds and the stability of the resulting resonance-stabilized fragments. The molecular ion (M+) peak is anticipated, although its intensity may be weak depending on the ionization conditions.[1][2] The primary fragmentation pathways are predicted to involve cleavage of the benzylic C-O bond and the aryl C-O bond.

Key Predicted Fragmentation Pathways:

  • Alpha-Cleavage at the Benzylic Position: The most favorable initial fragmentation is the cleavage of the C-O bond between the methylene bridge and the pyridyl ring, leading to the formation of a stable pyridylmethyl cation (m/z 92) and a 4-aminophenoxy radical. This is a common pathway for benzyl ethers.[3][4]

  • Cleavage of the Aryl Ether Bond: Another significant fragmentation pathway involves the cleavage of the C-O bond between the oxygen and the aniline ring. This would result in the formation of a 4-aminophenyl radical and a pyridylmethyloxonium ion (m/z 108).

  • Formation of the Tropylium Ion: The pyridylmethyl cation (m/z 92) can undergo rearrangement to the highly stable tropylium ion (m/z 91) through the loss of a hydrogen atom.

  • Fragmentation of the Aniline Moiety: The aniline portion of the molecule can undergo characteristic fragmentation, such as the loss of HCN (m/z 27) from the aniline ring, a common fragmentation for aromatic amines.[5]

The following table summarizes the predicted key fragment ions and their corresponding mass-to-charge ratios (m/z).

m/z Predicted Fragment Ion Proposed Fragmentation Pathway
200[C12H12N2O]+•Molecular Ion (M+)
108[C6H6NO]+Cleavage of the aryl ether C-O bond
93[C6H7N]+•Aniline radical cation from cleavage of the aryl ether C-O bond
92[C6H6N]+Pyridylmethyl cation from benzylic C-O cleavage
78[C5H4N]+Pyridyl cation
77[C6H5]+Phenyl cation from the aniline ring

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool for structural elucidation, a comprehensive characterization of 4-(Pyridin-2-ylmethoxy)aniline would benefit from a multi-technique approach.

Technique Advantages Disadvantages
Mass Spectrometry (MS) High sensitivity, provides molecular weight and fragmentation information for structural elucidation.Isomeric differentiation can be challenging without tandem MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the chemical environment of each atom, crucial for unambiguous structure determination.Lower sensitivity compared to MS, requires larger sample amounts.
Infrared (IR) Spectroscopy Identifies functional groups present in the molecule (e.g., N-H, C-O, aromatic C-H).Provides limited information on the overall molecular structure.
X-ray Crystallography Provides the absolute three-dimensional structure of the molecule.Requires a single crystal of sufficient quality, which can be difficult to obtain.

In a research and development setting, MS and NMR are often used in conjunction to provide a comprehensive and unambiguous structural assignment.

Experimental Protocol for Mass Spectrometry Analysis

The following is a detailed, step-by-step methodology for the analysis of 4-(Pyridin-2-ylmethoxy)aniline using a standard electron ionization gas chromatography-mass spectrometer (GC-MS).

Instrumentation:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Method: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of 4-(Pyridin-2-ylmethoxy)aniline in a suitable volatile solvent such as methanol or dichloromethane.

  • Perform a serial dilution to obtain a final concentration of 10 µg/mL.

GC-MS Analysis:

  • Injection: Inject 1 µL of the sample solution into the GC inlet.

  • Inlet Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Mass Spectrometer Acquisition:

    • Acquire data in full scan mode from m/z 40 to 400.

    • Set the solvent delay to 3 minutes to avoid solvent front saturation.

Data Analysis:

  • Identify the peak corresponding to 4-(Pyridin-2-ylmethoxy)aniline in the total ion chromatogram (TIC).

  • Extract the mass spectrum for this peak.

  • Identify the molecular ion peak and the major fragment ions.

  • Propose fragmentation pathways consistent with the observed spectrum and known fragmentation rules for aromatic ethers and amines.

Visualization of Predicted Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the predicted primary fragmentation pathways of 4-(Pyridin-2-ylmethoxy)aniline.

cluster_main Predicted Fragmentation of 4-(Pyridin-2-ylmethoxy)aniline M+ [C12H12N2O]+• m/z 200 Molecular Ion F1 [C6H6N]+ m/z 92 Pyridylmethyl Cation M+->F1 Benzylic Cleavage F2 [C6H6NO]+ m/z 108 Pyridylmethyloxonium Ion M+->F2 Aryl Ether Cleavage F3 [C6H5N]+• m/z 91 Tropylium Ion F1->F3 - H•

Caption: Predicted major fragmentation pathways of 4-(Pyridin-2-ylmethoxy)aniline.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the mass spectral fragmentation of 4-(Pyridin-2-ylmethoxy)aniline. By leveraging established principles of mass spectrometry, researchers can anticipate the key fragment ions and pathways, aiding in the structural confirmation of this and structurally related molecules. For unambiguous characterization, a comparative approach utilizing complementary analytical techniques such as NMR is highly recommended. The provided experimental protocol offers a robust starting point for the mass spectrometric analysis of this compound.

References

  • Vertex AI Search. (n.d.). Mass Spectrometry: Fragmentation.
  • Ward, R. S., Cooks, R. G., & Williams, D. H. (n.d.). Substituent effects in mass spectrometry. Mass spectra of substituted phenyl benzyl ethers. Journal of the American Chemical Society.
  • PubChem. (n.d.). 4-(Pyridin-2-ylmethoxy)aniline.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Scribd. (n.d.). Mass Spectrometry Fragmentation Patterns.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • ACS Publications. (n.d.). Substituent effects in mass spectrometry. Mass spectra of substituted phenyl benzyl ethers. Journal of the American Chemical Society.
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • Benchchem. (n.d.). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines.
  • ACS Publications. (n.d.). Mass spectral fragmentation of aniline-1-carbon-13. Journal of the American Chemical Society.

Sources

4-(Pyridin-2-ylmethoxy)aniline vs 3-chloro-4-(pyridin-2-ylmethoxy)aniline activity

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Comparison of 4-(Pyridin-2-ylmethoxy)aniline and 3-chloro-4-(pyridin-2-ylmethoxy)aniline: A Predictive Analysis and Experimental Guide for Researchers

The sole structural difference between the two molecules is the presence of a chlorine atom at the 3-position of the aniline ring in 3-chloro-4-(pyridin-2-ylmethoxy)aniline. This seemingly simple substitution can significantly alter the molecule's physicochemical properties, which in turn can influence its pharmacokinetic and pharmacodynamic behavior.

Table 1: Predicted Physicochemical Properties

Property4-(Pyridin-2-ylmethoxy)aniline3-chloro-4-(pyridin-2-ylmethoxy)anilinePredicted Impact of Chlorine Substitution
Molecular Weight 200.24 g/mol 234.68 g/mol Increased molecular weight.
cLogP (Lipophilicity) ~2.0~2.7Increased lipophilicity, which may enhance membrane permeability.[1][2][3]
pKa (Aniline Nitrogen) ~4.6~3.9Decreased basicity due to the electron-withdrawing effect of chlorine.[4][5]
Polar Surface Area ~51.5 Ų~51.5 ŲNo significant change.

The addition of a chlorine atom is predicted to increase the lipophilicity (cLogP) of the molecule. This is a common effect of halogenation and can have significant implications for a compound's pharmacokinetic profile, potentially leading to increased absorption, distribution, and metabolism.[1][2][3] The electron-withdrawing nature of the chlorine atom is also expected to decrease the basicity (pKa) of the aniline nitrogen.[4][5] This change in basicity could alter the ionization state of the molecule at physiological pH, which may affect its binding to a target protein and its solubility.

G cluster_0 4-(Pyridin-2-ylmethoxy)aniline cluster_1 3-chloro-4-(pyridin-2-ylmethoxy)aniline a Aniline Ring b Ether Linkage a->b c Pyridine Ring b->c d Aniline Ring (with Chloro at pos. 3) e Ether Linkage d->e f Pyridine Ring e->f G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: ADME & Pharmacokinetics a Compound Synthesis & Purity Analysis (LC-MS, NMR) b Physicochemical Property Measurement (logD, pKa, Solubility) a->b c Initial Biological Screening (e.g., Kinase Panel) a->c d Cell Viability Assays (e.g., MTT, CellTiter-Glo) c->d e Target Engagement Assays (e.g., CETSA, NanoBRET) d->e f Cellular Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) e->f g In Vitro ADME Assays (PAMPA, Microsomal Stability) f->g h In Vivo Pharmacokinetic Studies (e.g., Mouse PK) g->h

Caption: Proposed experimental workflow for comparative analysis.

Detailed Experimental Protocols

Protocol 1: Kinase Inhibition Assay (Example)

This protocol is a general example for assessing the inhibitory activity of the compounds against a specific kinase.

  • Preparation of Reagents:

    • Prepare a stock solution of each compound (10 mM in 100% DMSO).

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Prepare a solution of the kinase of interest in kinase buffer.

    • Prepare a solution of the kinase substrate (e.g., a peptide) and ATP in kinase buffer.

  • Assay Procedure:

    • Serially dilute the compound stock solutions in DMSO to create a concentration range (e.g., 100 µM to 1 nM).

    • Add 1 µL of each compound dilution to the wells of a 384-well plate.

    • Add 10 µL of the kinase solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the substrate/ATP solution.

    • Incubate the reaction for 60 minutes at 30°C.

    • Stop the reaction and detect the signal (e.g., using a phosphospecific antibody or a luminescence-based ATP detection reagent).

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell Viability Assay (MTT)

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the compounds in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well.

    • Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percent cell viability for each compound concentration relative to a DMSO control.

    • Plot the percent viability versus the logarithm of the compound concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion

The introduction of a chlorine atom at the 3-position of 4-(pyridin-2-ylmethoxy)aniline is predicted to significantly alter its physicochemical properties, most notably increasing its lipophilicity and decreasing the basicity of the aniline nitrogen. These changes have the potential to modulate the compound's biological activity in several ways, including enhancing target binding through hydrophobic interactions, causing steric hindrance, or altering its metabolic profile.

This guide provides a framework for a predictive comparison based on established medicinal chemistry principles. However, empirical validation is essential. The proposed experimental workflow offers a comprehensive approach to systematically evaluate and compare the in vitro and cellular activities, as well as the pharmacokinetic properties of these two compounds. The results of these studies will provide a definitive answer to the question of how the 3-chloro substitution impacts the biological activity of this molecular scaffold and will guide future drug discovery efforts.

References

  • Structure-Activity Relationship: A comprehensive overview of the principles of SAR in medicinal chemistry.
  • Lipophilicity in Drug Design: A review on the role of lipophilicity in drug absorption, distribution, metabolism, and excretion (ADME).

    • Source: "Lipophilicity in Drug Action and Toxicology" - A review article.
    • URL: [Link]

  • Effects of Halogenation in Medicinal Chemistry: A review discussing the impact of halogen atoms on the properties of drug molecules.

    • Source: "The Role of Halogen Atoms in Drug Design" - A review article.
    • URL: [Link]

  • Kinase Assay Guides: A resource for various kinase assay formats and protocols.
  • Cell Viability Assays: An overview of different methods for measuring cell viability. Source: Thermo Fisher Scientific.

Sources

A Senior Application Scientist's Guide to Reference Standards in Kinase Inhibitor Intermediate Analysis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of analytical methodologies and reference standards crucial for the robust analysis of kinase inhibitor intermediates. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the fundamental reasoning behind technical choices, ensuring the development of self-validating, reliable analytical systems.

Section 1: The Criticality of Intermediates and Their Reference Standards

In the synthesis of small molecule kinase inhibitors, the quality of the final Active Pharmaceutical Ingredient (API) is intrinsically linked to the purity and characterization of its synthetic intermediates.[1] Intermediates are the foundational building blocks of the API, and any impurities introduced or formed at these stages can propagate through the synthesis, potentially compromising the safety, efficacy, and stability of the final drug product.[2][3]

Therefore, rigorous analytical control of these intermediates is not merely a quality control checkpoint; it is a cornerstone of a well-controlled manufacturing process. This control is anchored by the use of well-characterized reference standards. A reference standard is a highly purified and characterized material used as a benchmark for confirming the identity, purity, and strength of a sample.[4][5]

For kinase inhibitor intermediates, these standards are essential for:

  • Identity Confirmation: Verifying that the correct molecular structure has been synthesized at each step.

  • Impurity Profiling: Detecting and quantifying process-related impurities, by-products, and potential degradation products.[6][7]

  • Method Validation: Establishing the performance characteristics (e.g., accuracy, precision, linearity) of analytical methods, as mandated by regulatory bodies.[3][8][9]

The workflow for managing intermediates hinges on a robust analytical strategy, as depicted below.

G cluster_0 Synthesis & Process Control cluster_1 Analytical Workflow Synthesis Kinase Inhibitor Synthesis (Multi-step) Intermediate1 Intermediate A Synthesis->Intermediate1 Intermediate2 Intermediate B Intermediate1->Intermediate2 Sampling In-Process Sampling Intermediate1->Sampling QC Check 1 API Final API Intermediate2->API Intermediate2->Sampling Analysis Analytical Testing (HPLC, LC-MS, NMR) Sampling->Analysis Comparison Compare to Reference Standard Analysis->Comparison Decision Decision (Pass/Fail/Investigate) Comparison->Decision Decision->Synthesis Feedback Loop for Process Optimization

Figure 1: High-level workflow for in-process control of kinase inhibitor intermediates.

Section 2: Comparative Analysis of Core Analytical Techniques

The choice of analytical technique is dictated by the specific question being asked. For intermediate analysis, we are typically concerned with three primary objectives: Purity Assessment (Quantitation) , Impurity Identification , and Definitive Structural Confirmation . The three most powerful and widely used techniques to achieve these goals are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[2][10]

Decision Framework for Technique Selection

The following decision tree illustrates the logical process for selecting the appropriate analytical tool based on the analytical objective.

G Start What is the Analytical Goal? Purity Assess Purity & Quantify Known Impurities Start->Purity Routine QC Identify Identify Unknown Impurity Start->Identify Unexpected Peak Structure Confirm Structure of New Intermediate Start->Structure New Chemical Entity Use_HPLC Use HPLC-UV Purity->Use_HPLC Use_LCMS Use LC-MS/MS Identify->Use_LCMS Use_NMR Use NMR Structure->Use_NMR Use_LCMS->Use_NMR For definitive structure

Figure 2: Decision tree for selecting the primary analytical technique.
Head-to-Head Comparison

The table below provides a direct comparison of the primary techniques used in the analysis of kinase inhibitor intermediates. The performance characteristics are typical estimates and can vary based on instrumentation, method development, and the specific analyte.

FeatureHPLC with UV/DADLC-MS/MSNMR (400-600 MHz)
Primary Application Purity determination, quantitation of known impurities.[6][10]Impurity identification, quantitation of trace-level impurities.[][12][13]Definitive structure elucidation, stereochemistry, quantitation (qNMR).[14][15]
Strengths Robust, reproducible, excellent for quantitation, lower cost.[10]High sensitivity and specificity, provides molecular weight information.[13][16]Unambiguous structural information, non-destructive, absolute quantitation possible.[14]
Weaknesses Requires chromophore, limited identification power, co-elution can mask impurities.[10]Ionization efficiency varies, complex matrix can cause suppression, higher cost.[13]Low sensitivity, requires higher sample amounts, complex spectra for mixtures.[17][18]
Typical LOD/LOQ LOD: ~0.01-0.05%LOD: <0.01%>1% (for routine 1D)
Sample Amount ~1-10 mg<1 mg~5-25 mg for full characterization.[19]
Analysis Time/Sample 5-30 minutes5-30 minutes15 mins (1H) to several hours (2D)
Reference Standard Required for quantitation.Required for quantitation.Can be used for quantitation (qNMR), but not required for structural elucidation.

Section 3: Reference Standards: The Ground Truth

The validity of any analytical data is contingent on the quality of the reference standard used.[4][20] These standards fall into two main categories: official pharmacopeial standards and in-house qualified standards.

Pharmacopeial and Commercial Standards

For many final APIs and some common impurities, reference standards are available from official sources like the United States Pharmacopeia (USP) or the European Pharmacopoeia (Ph. Eur.).[21][22][23] These are considered primary compendial standards and are rigorously characterized, making them suitable for regulatory submissions without further qualification by the end-user.[24] Several commercial vendors also provide certified reference materials (CRMs) for a wide range of compounds.[25]

In-House Qualification of Reference Standards

For novel kinase inhibitor intermediates and their unique process impurities, official standards are typically unavailable. In this scenario, it is incumbent upon the developing organization to prepare and qualify an "in-house" reference standard.[26][27] This is a critical process that requires a multi-faceted analytical approach to establish the material's identity, purity, and potency.

The qualification process establishes a chain of traceability and ensures the standard is fit for its intended purpose.[28]

G cluster_0 Material Selection & Synthesis cluster_1 Characterization & Testing cluster_2 Potency Assignment & Documentation Select Select High-Purity Batch of Intermediate ID Identity Confirmation (NMR, MS, IR) Select->ID Purity Purity Assessment (HPLC, GC for solvents) ID->Purity Content Content Analysis (Water, ROI/Ash) Purity->Content Calculate Calculate Potency (Mass Balance) Content->Calculate Certify Generate Certificate of Analysis (CoA) Calculate->Certify Store Establish Storage & Retest Date Certify->Store

Figure 3: Logical workflow for the in-house qualification of a reference standard.

Section 4: Experimental Protocols

The following protocols are provided as illustrative examples. All methods must be validated according to ICH Q2(R1) guidelines to demonstrate they are suitable for their intended purpose.[3][8][9]

Protocol: Purity Assessment by HPLC-UV

Objective: To determine the purity of a kinase inhibitor intermediate and quantify known related impurities against a qualified reference standard.

1. Materials & Reagents:

  • Kinase Inhibitor Intermediate sample

  • Qualified Reference Standard (RS) of the intermediate

  • Reference standards for known impurities (if available)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid or ammonium acetate (for mobile phase buffering)

2. Chromatographic System:

  • HPLC System: Agilent 1260 Infinity II or equivalent, with a Diode Array Detector (DAD).

  • Column: Waters XBridge C18, 2.1 x 100 mm, 3.5 µm, or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or UV max of the intermediate)

  • Injection Volume: 5 µL

3. Standard & Sample Preparation:

  • Reference Standard Stock (1.0 mg/mL): Accurately weigh ~10 mg of the RS into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Working Standard (0.1 mg/mL): Dilute 1.0 mL of the stock solution to 10.0 mL with diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh ~10 mg of the intermediate sample into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent.

4. Chromatographic Run (Gradient Elution):

Time (min) % Mobile Phase B
0.0 5
20.0 95
25.0 95
25.1 5

| 30.0 | 5 |

5. Data Analysis:

  • System Suitability: Inject the Working Standard five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Purity Calculation (Area %):

    • % Purity = (Area_Main_Peak / Total_Area_All_Peaks) * 100

  • Impurity Quantitation (External Standard):

    • Calculate the concentration of each known impurity in the sample by comparing its peak area to the peak area of its corresponding reference standard.

Causality: A gradient elution is chosen to ensure that impurities with a wide range of polarities, which are common in synthetic intermediates, are effectively separated and eluted from the column. The C18 stationary phase is a versatile choice for the typically hydrophobic nature of kinase inhibitors.[1]

Protocol: Structural Elucidation by NMR

Objective: To confirm the chemical structure of a newly synthesized kinase inhibitor intermediate.

1. Sample Preparation:

  • Ensure the sample is as pure as possible (ideally >95% by HPLC) to simplify spectral interpretation.

  • Accurately weigh 10-15 mg of the intermediate into a clean, dry vial.[19]

  • Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3). The solvent should fully dissolve the sample and have minimal overlapping signals with the analyte.[29]

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[19]

2. NMR Experiments:

  • Rationale: A suite of experiments is required to build the complete structural picture.

    • 1H NMR: Identifies the number and type of proton environments.

    • 13C NMR: Identifies the number and type of carbon environments.

    • COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (typically through 2-3 bonds).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are 2-3 bonds away from each other, which is key for connecting molecular fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Shows which protons are close in space, which helps determine stereochemistry and conformation.

3. Step-by-Step Elucidation Workflow:

  • Analyze the 1H NMR spectrum: Integrate peaks to determine proton ratios. Analyze chemical shifts and coupling patterns to identify functional groups (e.g., aromatic rings, alkyl chains).

  • Analyze the 13C NMR spectrum: Count the number of unique carbon signals to verify it matches the expected formula. Use chemical shifts to identify carbon types (e.g., C=O, C-N, aromatic C).

  • Use the HSQC spectrum: Assign every proton to its corresponding carbon atom. This is a powerful step for resolving overlapping proton signals.

  • Use COSY and HMBC to connect the pieces: Use COSY to trace out spin systems (connected chains of protons). Use HMBC cross-peaks to connect these fragments together across quaternary carbons or heteroatoms.

  • Verify with NOESY: Check for through-space correlations that confirm the proposed 3D structure and relative stereochemistry.

  • Final Check: Ensure all observed spectral data (chemical shifts, couplings, correlations) are consistent with the proposed structure.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Pharma Intermediates 7 Must-Know Tips for Quality Control. [Link]

  • Quality Control and Assurance in Pharmaceutical Manufacturing. [Link]

  • Pharma Intermediates: The Importance of Quality and Essential Factors. [Link]

  • ICH. Quality Guidelines. [Link]

  • Epichem. Pharmacopeial Reference Standards & Custom Synthesis. [Link]

  • USP. General Chapters: <11> USP REFERENCE STANDARDS. [Link]

  • PubMed. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. [Link]

  • ECA Academy. New Ph. Eur. Chapter Comparability of Alternative Analytical Procedures. [Link]

  • USP. <11> USP REFERENCE STANDARDS. [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]

  • University of Leicester. NMR Sample Preparation. [Link]

  • Eurofins. The Advantages of LC/MS in Identifying Residual Impurities in Biopharmaceuticals. [Link]

  • Separation Science. Learn how to conduct structural analysis of impurities in pharmaceuticals. [Link]

  • Qvents. Qualification of Inhouse Reference Standards and Secondary Standards. [Link]

  • ResolveMass Laboratories Inc. Custom Synthesis of Reference Standards and Drug Metabolites. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • EDQM. New general chapter on comparability of alternative analytical procedures published in European Pharmacopoeia. [Link]

  • ResearchGate. How to prepare sample to submit NMR structure elucidation?. [Link]

  • IUPAC. HARMONISED GUIDELINES FOR THE IN-HOUSE VALIDATION OF METHODS OF ANALYSIS. [Link]

  • Iowa State University. NMR Sample Preparation. [Link]

  • Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • PubMed. Comparison of LC-NMR and conventional NMR for structure elucidation in drug metabolism studies. [Link]

  • LGC. Guidelines for the Selection and Use of Reference Materials. [Link]

  • EANM. EANM guideline on the validation of analytical methods for radiopharmaceuticals. [Link]

  • PharmaInfo. Impurity Profiling: Theory and Practice. [Link]

  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. [Link]

  • FDA. Elemental Analysis Manual - Section 3.5 Version 3.0. [Link]

  • Pharmaffiliates. Certified Reference Standards & Custom Intermediates: Ensuring Analytical Accuracy in R&D. [Link]

  • IAEA. Development and use of reference materials and quality control materials. [Link]

  • TIJER.org. A REVIEW ON IMPURITY PROFILING AND TECHNIQUES USED FOR THEIR IDENTIFICATION. [Link]

  • Wiley Online Library. Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. [Link]

  • Patsnap. Differences in HPLC and NMR: Structural Elucidation Relevance. [Link]

  • PubMed. Comparative LC-MS and HPLC analyses of selected antiepileptics and beta-blocking drugs. [Link]

  • Mettler Toledo. European Pharmacopoeia General Chapter 2.1.7 Balances (10.6). [Link]

  • MDPI. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. [Link]

  • World Journal of Pharmaceutical Research. a review on the liquid chromatography- nuclear magnetic resonance (lc-nmr) and it. [Link]

  • Development of Genistein Synthesis for Use as a Certified Reference Material. [Link]

  • PMC. Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities. [Link]

  • Cambrex. Reference Standards. [Link]

  • ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. [Link]

  • ADVANCES IN THE SYNTHESIS AND KINASE INHIBITORY POTENCIES OF NON-FUSED INDAZOLE DERIVATIVES. [Link]

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Verifying Salt Stoichiometry of Aniline Dihydrochloride: A Comparative Guide to Elemental Analysis

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chemical research, the precise characterization of active pharmaceutical ingredients (APIs) and chemical reagents is paramount. For ionizable compounds like aniline, forming a salt such as aniline dihydrochloride is a common strategy to improve solubility and stability. However, ensuring the correct stoichiometric ratio of the base to the acid is a critical quality control step. This guide provides an in-depth examination of elemental analysis as a primary method for verifying the stoichiometry of aniline dihydrochloride, comparing it with other analytical techniques.

The Critical Role of Stoichiometry in Salt Formation

The formation of a salt from an acid and a base is a fundamental chemical reaction.[1][2] In the case of aniline (C₆H₅NH₂), a weak base, it can react with hydrochloric acid (HCl) to form a salt.[3][4] Depending on the reaction conditions, aniline can accept one or two protons, leading to the potential formation of aniline monohydrochloride (C₆H₅NH₃⁺Cl⁻) or aniline dihydrochloride (C₆H₅NH₄²⁺2Cl⁻).

The stoichiometry of the salt directly influences its physicochemical properties, including molecular weight, solubility, and ultimately, its efficacy and safety in pharmaceutical applications.[5] Therefore, robust analytical methods are required to confirm that the desired 1:2 stoichiometric ratio of aniline to HCl has been achieved in the synthesized aniline dihydrochloride.

Elemental Analysis: A Fundamental Approach to Stoichiometric Verification

Elemental analysis is a cornerstone technique for determining the elemental composition of a compound.[6][7] It provides the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and in some cases, sulfur (S) and oxygen (O). This information is then compared against the theoretical composition calculated from the compound's molecular formula to assess its purity and, in the case of salts, to verify its stoichiometry.[6]

Theoretical vs. Experimental Composition

To verify the stoichiometry of aniline dihydrochloride (C₆H₅NH₂ · 2HCl), we first calculate its theoretical elemental composition.

Molecular Formula: C₆H₉Cl₂N Molecular Weight: 166.05 g/mol

Theoretical Elemental Composition:

  • Carbon (C): (6 * 12.01) / 166.05 * 100% = 43.40%

  • Hydrogen (H): (9 * 1.01) / 166.05 * 100% = 5.46%

  • Nitrogen (N): (1 * 14.01) / 166.05 * 100% = 8.44%

  • Chlorine (Cl): (2 * 35.45) / 166.05 * 100% = 42.70%

The principle of using elemental analysis for stoichiometric verification lies in the precise and accurate quantification of these elements. A significant deviation of the experimental percentages from the theoretical values would indicate either the presence of impurities or an incorrect salt stoichiometry. For instance, if aniline monohydrochloride (C₆H₈ClN) were present, the elemental percentages would be markedly different.

Experimental Protocol: CHN and Chlorine Analysis

A detailed and meticulous experimental procedure is crucial for obtaining reliable elemental analysis data.

Step-by-Step Methodology for CHN Analysis
  • Sample Preparation:

    • Ensure the aniline dihydrochloride sample is homogenous and completely dry, as residual solvents or moisture will significantly impact the results.[8]

    • Finely grind the crystalline sample to a uniform powder.

    • Accurately weigh approximately 2-5 mg of the sample into a clean tin or silver capsule using a microbalance.

  • Instrumentation and Combustion:

    • Utilize a calibrated CHN elemental analyzer.

    • The sample is subjected to "flash combustion" in a furnace at high temperatures (typically 900-1200°C) in a pure oxygen environment.[6] This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) and nitrogen oxides (NOₓ).

  • Reduction and Separation:

    • The combustion gases pass through a reduction tube (often containing copper) to convert nitrogen oxides back to N₂.

    • The resulting gas mixture (CO₂, H₂O, and N₂) is then separated, typically using gas chromatography.

  • Detection and Quantification:

    • A thermal conductivity detector (TCD) measures the concentration of each gas.

    • The instrument's software, calibrated with certified standards, calculates the percentage by mass of C, H, and N in the original sample.[8]

Methodology for Chlorine Analysis

While most elemental analyzers are configured for CHN(S), the determination of chlorine requires a separate analytical method.

  • Sample Preparation:

    • Accurately weigh a larger amount of the aniline dihydrochloride sample (typically 10-50 mg).

  • Decomposition:

    • The sample is decomposed, often by Schöniger flask combustion or digestion with strong oxidizing acids, to convert the organically bound chlorine into chloride ions (Cl⁻).

  • Quantification:

    • The resulting chloride ions are then quantified using techniques such as:

      • Argentometric Titration: Titrating the chloride solution with a standardized silver nitrate (AgNO₃) solution.[9]

      • Ion Chromatography: Separating and quantifying the chloride ions using an ion-exchange column and a conductivity detector.[10]

Interpreting the Data: A Self-Validating System

The power of elemental analysis in this context lies in its self-validating nature. The percentages of all analyzed elements must concurrently align with the theoretical values for the proposed stoichiometry.

ElementTheoretical % (Aniline Dihydrochloride)Experimental % (Example)Deviation
Carbon (C)43.4043.35-0.05
Hydrogen (H)5.465.50+0.04
Nitrogen (N)8.448.41-0.03
Chlorine (Cl)42.7042.65-0.05

Table 1: Comparison of theoretical and example experimental elemental analysis data for aniline dihydrochloride.

A common acceptance criterion for purity is that the experimental values for C, H, and N should be within ±0.4% of the theoretical values.[8] When the experimental data for all four elements fall within this range, it provides strong evidence for the correct 1:2 stoichiometry of aniline dihydrochloride.

Workflow for Stoichiometric Verification using Elemental Analysis

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing & Verification start Aniline Dihydrochloride Sample dry Drying start->dry grind Grinding dry->grind weigh_chn Weigh for CHN grind->weigh_chn weigh_cl Weigh for Cl grind->weigh_cl chn_analyzer CHN Elemental Analyzer weigh_chn->chn_analyzer cl_analysis Chlorine Analysis (e.g., Titration) weigh_cl->cl_analysis exp_data Experimental %C, %H, %N, %Cl chn_analyzer->exp_data cl_analysis->exp_data compare Compare Experimental vs. Theoretical exp_data->compare calc_theo Calculate Theoretical % Composition calc_theo->compare stoich_confirm Stoichiometry Confirmed/Rejected compare->stoich_confirm

Figure 1: A schematic workflow for the verification of aniline dihydrochloride stoichiometry using elemental analysis.

Comparative Analysis: Alternative and Complementary Techniques

While elemental analysis is a powerful tool, a multi-faceted analytical approach often provides the most comprehensive characterization.

Analytical TechniquePrincipleAdvantagesDisadvantages
Elemental Analysis Combustion and detection of resulting gases to determine elemental composition.[6]Provides fundamental, quantitative data on elemental composition, directly assessable against theoretical values.Destructive to the sample, does not identify the nature of impurities.
Potentiometric Titration Measures the potential difference between two electrodes to determine the equivalence point of a titration.[11]Can directly quantify the chloride content and the titratable amine, providing a direct measure of the molar ratio.Requires a suitable solvent system; endpoint detection can be influenced by other acidic or basic impurities.
Ion Chromatography Separates and quantifies ions based on their affinity for an ion-exchange resin.[10]Highly sensitive and specific for chloride ion quantification.Does not provide information on the organic portion of the salt.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Can provide structural information and, through integration of proton signals, can sometimes be used to determine the ratio of the aniline to a known internal standard.Quantitative NMR requires careful experimental setup and may be less precise than elemental analysis for stoichiometry.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by the sample's molecular vibrations.Can confirm the presence of the anilinium ion (NH₃⁺) through characteristic N-H stretching and bending vibrations.[2]Primarily a qualitative technique; not suitable for precise stoichiometric determination.

Table 2: Comparison of analytical techniques for the characterization of aniline dihydrochloride.

Conclusion

Elemental analysis stands as a robust and fundamental technique for the verification of salt stoichiometry, as demonstrated with aniline dihydrochloride. Its strength lies in the direct comparison of quantitative experimental data with theoretically calculated values, providing a clear and reliable assessment. While alternative methods such as titration and ion chromatography offer valuable complementary information, particularly for the halide content, the comprehensive nature of CHN and chlorine analysis provides a self-validating system for confirming the precise molecular formula of the salt. For researchers, scientists, and drug development professionals, a thorough understanding and application of elemental analysis are indispensable for ensuring the quality, consistency, and integrity of synthesized salt forms.

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spectroscopic characterization of pyridine-ether linked anilines

Author: BenchChem Technical Support Team. Date: March 2026

Resolving Isomeric Complexity in Pyridine-Ether Linked Anilines: A Spectroscopic Platform Comparison Guide

Executive Summary

Pyridine-ether linked anilines, specifically 4-(4-aminophenoxy)pyridine-2-carboxamide, serve as privileged scaffolds and critical intermediates in the synthesis of multi-kinase inhibitors such as Sorafenib and Regorafenib[1][2]. During process chemistry, distinguishing the target para-isomer from ortho- or meta-aminophenoxy impurities is paramount for drug efficacy[3]. Because these regioisomers possess identical molecular weights and similar polarities, standard benchtop spectroscopic suites often fail to provide unambiguous characterization.

As an Application Scientist, I frequently encounter workflows bottlenecked by ambiguous spectral data. This guide objectively compares the performance of a Standard Analytical Suite (400 MHz NMR + Single-Quadrupole LC-MS) against an Advanced High-Resolution Platform (800 MHz CryoProbe NMR + Q-TOF LC-MS/MS) for the structural elucidation of these complex anilines, providing actionable, self-validating protocols for your laboratory.

The Analytical Challenge & Mechanistic Causality

Why do standard methods struggle with pyridine-ether anilines? The limitations are rooted in the physics of the instrumentation:

  • NMR Signal Overlap (The Zeeman Effect): In standard 400 MHz ¹H NMR, the aromatic protons of the phenoxy ring and the pyridine core resonate in a narrow, crowded window (7.10 – 8.80 ppm). The para-isomer exhibits a complex multiplet around 7.92–7.95 ppm[4]. At 400 MHz, the chemical shift difference (in Hz) between these protons is comparable to their scalar coupling constants (

    
    ), leading to second-order "roofing" effects and unresolvable multiplets. Upgrading to an 800 MHz system increases the chemical shift dispersion linearly with the 
    
    
    
    field, converting second-order spectra into first-order, easily integratable doublets.
  • Mass Spectrometry (Isobaric Ambiguity): A single-quadrupole (SQ) MS provides only nominal mass data. For 4-(4-aminophenoxy)-N-methyl-2-pyridinecarboxamide, the

    
     is m/z 244.1[4]. However, the meta-isomer also yields m/z 244.1. Without high-resolution exact mass (to rule out isobaric contaminants) and MS/MS fragmentation (to map specific connectivity), structural assignment relies entirely on chromatographic retention time, which is highly variable.
    

Platform Performance Comparison

To objectively evaluate these platforms, we analyzed a synthetic mixture of para- and meta- isomers of 4-(4-aminophenoxy)-N-methyl-2-pyridinecarboxamide. The quantitative performance metrics are summarized below:

Performance MetricStandard Suite (400 MHz NMR + SQ-MS)Advanced Platform (800 MHz NMR + Q-TOF MS/MS)Analytical Advantage
Mass Accuracy

0.1 Da (Nominal Mass)

0.0005 Da (< 2 ppm Exact Mass)
Eliminates isobaric interference; confirms elemental formula (C₁₃H₁₃N₃O₂).
Isomer Differentiation (MS) Impossible (Both m/z 244.1)Definitive (Distinct MS/MS fragmentation patterns)Q-TOF resolves specific ether-cleavage fragments unique to the para-position.
NMR ¹H Dispersion (Aromatic) Severe overlap at 7.92–7.95 ppmBaseline resolution of distinct doublets (

= 8.8 Hz)
Allows accurate integration of the AA'BB' spin system of the para-substituted ring.
Limit of Detection (LOD) ~10 ng/mL (MS) / 5 mg (NMR)~50 pg/mL (MS) / 0.1 mg (NMR)CryoProbe technology reduces thermal noise, boosting NMR sensitivity by 400%.

Visualizing the Analytical Workflows

Workflow cluster_HR Advanced Platform cluster_Std Standard Platform Sample Isomeric Mixture (Pyridine-Ether Anilines) Prep Sample Preparation (0.1 mg/mL in MeOH/DMSO) Sample->Prep UPLC UPLC Separation (Sub-2 µm C18) Prep->UPLC NMR800 800 MHz Cryo-NMR (High Dispersion) Prep->NMR800 HPLC HPLC Separation (5 µm C18) Prep->HPLC NMR400 400 MHz Room-Temp NMR (Signal Overlap) Prep->NMR400 QTOF HR-QTOF-MS/MS (Exact Mass & Fragments) UPLC->QTOF SQMS Single-Quad MS (Nominal Mass) HPLC->SQMS

Fig 1. Comparative analytical workflow for resolving isomeric pyridine-ether linked anilines.

Experimental Workflows & Self-Validating Protocols

To ensure data integrity, every analytical run must be a self-validating system. Below are the optimized protocols for the Advanced Platform.

Protocol A: High-Resolution LC-MS/MS (Q-TOF)
  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol. Dilute 1:100 in H₂O/MeCN (50:50) containing 0.1% formic acid.

    • Causality: Formic acid ensures consistent protonation of the basic pyridine and aniline nitrogens, maximizing ionization efficiency in positive Electrospray Ionization (ESI+).

  • Instrument Calibration (Self-Validation): Infuse a sodium formate calibration solution prior to the run. Verify that the mass error for the m/z 100–1000 range is < 2 ppm. If the error exceeds 2 ppm, perform a TOF flight tube thermal equilibration and recalibrate.

  • Chromatography: Inject 2 µL onto a sub-2 µm C18 UPLC column. Run a gradient from 5% to 95% MeCN over 10 minutes.

  • MS/MS Acquisition: Operate in ESI+ mode. Apply a collision energy (CE) ramp of 15–35 eV.

    • Causality: The ether linkage requires higher collision energy to cleave compared to the labile methylamine group. Ramping CE ensures both low-energy and high-energy charge-directed fragmentation pathways are captured simultaneously.

Protocol B: Ultra-High-Field 800 MHz NMR
  • Sample Preparation: Dissolve 5 mg of the compound in 600 µL of DMSO-d₆ containing 0.03% v/v TMS. Transfer to a 5 mm precision NMR tube.

  • Tuning and Matching (Self-Validation): Insert the sample and perform automated tuning and matching (ATM) for the ¹H and ¹³C channels.

    • Causality: Differences in solvent ionic strength alter the probe's LC circuit impedance. Tuning ensures maximum RF power transfer, preventing pulse-width errors and optimizing signal-to-noise (S/N).

  • Shimming: Perform 3D gradient shimming.

    • Validation Check: Measure the TMS peak line width at half-height (FWHM); it must be < 0.6 Hz. If broader, manual adjustment of Z1/Z2 gradients is required to correct magnetic field inhomogeneities.

  • Acquisition: Acquire a standard 1D ¹H spectrum (ns=16, d1=2s) and a 2D ¹H-¹³C HSQC (ns=4, 256 increments) to map carbon-proton connectivities[5].

Data Interpretation: MS/MS Fragmentation Pathway

High-resolution MS/MS is the ultimate tool for confirming the para-substitution pattern. When subjected to Collision-Induced Dissociation (CID), the molecule undergoes predictable, charge-directed fragmentation.

Fragmentation Parent [M+H]+ m/z 244.108 4-(4-aminophenoxy)-N-methylpicolinamide Frag1 Fragment A: m/z 213.066 Loss of Methylamine (-31 Da) Parent->Frag1 Low CE (15 eV) Frag2 Fragment B: m/z 109.052 Aminophenol Cation (Ether Cleavage) Parent->Frag2 High CE (35 eV) Frag3 Fragment C: m/z 135.055 Pyridine-carboxamide Cation Parent->Frag3 High CE (35 eV)

Fig 2. Charge-directed HR-MS/MS fragmentation pathway of the target para-isomer.

Table 2: Exact Mass Fragmentation Assignments

Fragment Calculated Exact Mass (m/z) Observed Mass (m/z) Mass Error (ppm) Mechanistic Origin
Parent [M+H]⁺ 244.1086 244.1088 +0.8 Protonation of pyridine nitrogen.
Fragment A 213.0664 213.0661 -1.4 Neutral loss of methylamine (CH₅N) from the carboxamide.
Fragment B 109.0528 109.0530 +1.8 Heterolytic cleavage of the ether bond; charge retention on the aminophenol moiety.

| Fragment C | 135.0558 | 135.0555 | -2.2 | Heterolytic cleavage of the ether bond; charge retention on the pyridine core. |

Conclusion

While standard benchtop suites are sufficient for routine purity checks, the Advanced High-Resolution Platform is strictly required for the definitive structural elucidation of pyridine-ether linked anilines. The combination of 800 MHz NMR (to resolve second-order aromatic multiplets) and Q-TOF MS/MS (to map exact-mass fragmentation pathways) provides a robust, fail-safe methodology for characterizing these critical pharmaceutical intermediates.

References

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Benchmarking the Potency of VEGFR-2 Inhibitors: From 4-(4-Aminophenoxy)pyridine-2-carboxamide Derivatives to Next-Generation TKIs

Author: BenchChem Technical Support Team. Date: March 2026

The development of anti-angiogenic targeted therapies has fundamentally reshaped the oncology landscape. A cornerstone in this chemical space is the synthetic intermediate 4-(4-aminophenoxy)pyridine-2-carboxamide (and its N-methylated analog, 4-(4-aminophenoxy)-N-methylpicolinamide)[1]. While this intermediate lacks intrinsic therapeutic activity, it serves as the foundational building block for synthesizing diaryl urea multi-kinase inhibitors. The final step in this synthesis involves reacting the amino group of the intermediate with an isocyanate to form the crucial urea linkage, which is essential for locking the target kinase in its inactive conformation[1].

As application scientists, we recognize that structural evolution drives biochemical potency. In this guide, we benchmark the performance of inhibitors derived from this intermediate—specifically Sorafenib and Regorafenib—against other standard-of-care alternatives. Furthermore, we provide self-validating experimental workflows to ensure reliable, reproducible profiling of novel pipeline compounds.

Mechanistic Grounding: The VEGFR-2 Axis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as KDR or Flk-1, is a receptor tyrosine kinase (RTK) that acts as the master regulator of tumor angiogenesis[2]. Upon binding to its primary ligand, VEGF-A, the receptor dimerizes and undergoes autophosphorylation. This activation triggers a cascade of intracellular signaling events—most notably through the PLC-γ, PI3K/AKT, and RAF/MEK/ERK pathways—culminating in endothelial cell proliferation, migration, and survival[2][3].

Small-molecule inhibitors like Sorafenib competitively bind to the ATP-binding pocket of the intracellular kinase domain, effectively halting this signaling cascade[2].

VEGFR2_Signaling VEGF VEGF-A Ligand VEGFR2 VEGFR-2 (Receptor) VEGF->VEGFR2 Activates PLCg PLC-γ Pathway VEGFR2->PLCg PI3K PI3K / AKT Pathway VEGFR2->PI3K RAF RAF / MEK / ERK Pathway VEGFR2->RAF Inhibitor VEGFR-2 Inhibitor (e.g., Sorafenib) Inhibitor->VEGFR2 Blocks Kinase Domain Angiogenesis Angiogenesis & Proliferation PLCg->Angiogenesis PI3K->Angiogenesis RAF->Angiogenesis

Simplified VEGFR-2 signaling pathway and the mechanism of action of targeted kinase inhibitors.

Quantitative Benchmarking: Biochemical Potency

To objectively compare the performance of these inhibitors, we evaluate their biochemical IC₅₀ values against the isolated VEGFR-2 kinase domain. The causality behind the potency differences lies in their structural chemistry. For instance, Regorafenib is structurally identical to Sorafenib except for the addition of a single fluorine atom on the central phenyl ring. This minor modification significantly alters hydrophobic interactions within the binding pocket, resulting in a dramatic increase in target affinity[4].

Table 1: Comparative VEGFR-2 Inhibitor Potency
InhibitorOrigin / Structural ClassVEGFR-2 IC₅₀ (nM)Key Differentiator
Sorafenib 4-(4-aminophenoxy)pyridine-2-carboxamide derivative90First-in-class; dual RAF/VEGFR inhibitor[4]
Sunitinib Indolin-2-one derivative80Multi-targeted baseline for renal cell carcinoma[4]
Regorafenib Fluorinated derivative of Sorafenib4.2~21x more potent on VEGFR-2 than Sorafenib[4]
Cabozantinib Quinoline-dicarboxamide derivative0.035Exceptional dual MET/VEGFR-2 potency[4]

Experimental Validation: Self-Validating Protocols

A robust screening funnel must incorporate both direct target engagement (biochemical) and functional phenotypic (cellular) assays. Below are the gold-standard methodologies designed to ensure data trustworthiness.

Protocol A: Biochemical VEGFR-2 Kinase Assay (ADP-Glo™)

Causality of Experimental Choice: The ADP-Glo™ assay is prioritized over traditional radiometric assays because it provides a universal, high signal-to-background readout of enzyme activity without the hazards of ³²P-ATP. By directly measuring the ADP generated during the kinase reaction, it offers a highly sensitive quantification of target engagement[5].

Step-by-Step Methodology:

  • Reagent Preparation: Thaw the recombinant human VEGFR-2 (KDR) kinase domain, 5x Kinase Buffer, 500 µM ATP, and the PTK Substrate (Poly-Glu,Tyr 4:1) on ice[5][6].

  • Compound Dilution: Prepare a 10-point serial dilution of the test inhibitor in 100% DMSO. Dilute this further in 1x Kinase Buffer to ensure the final assay DMSO concentration does not exceed 1% (preventing solvent-induced enzyme denaturation)[5].

  • Kinase Reaction: In a white 96-well plate, dispense 12.5 µL of Master Mix (Buffer + ATP + Substrate) and 2.5 µL of the diluted inhibitor. Initiate the reaction by adding 10 µL of the VEGFR-2 enzyme[5].

  • Incubation: Incubate the plate at 30°C for 45 minutes to allow for ATP hydrolysis and ADP accumulation[5].

  • ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to terminate the kinase reaction and quench any remaining unreacted ATP. Incubate at room temperature for 45 minutes[5].

  • Kinase Detection: Add 50 µL of Kinase Detection Reagent. This reagent converts the generated ADP back into ATP, which subsequently drives a luciferase-mediated reaction to produce luminescence. Incubate for another 45 minutes at room temperature[5].

  • Data Acquisition: Measure luminescence using a microplate reader. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Assay_Workflow Step1 1. Kinase Reaction VEGFR-2 + ATP + Substrate Step2 2. ADP-Glo Reagent Depletes unreacted ATP Step1->Step2 Step3 3. Detection Reagent Converts ADP to ATP Step2->Step3 Step4 4. Luciferase Reaction ATP -> Luminescence Step3->Step4

Step-by-step workflow of the ADP-Glo biochemical kinase assay for VEGFR-2 inhibitors.

Protocol B: HUVEC Cellular Proliferation Assay (BrdU Incorporation)

Causality of Experimental Choice: Human Umbilical Vein Endothelial Cells (HUVECs) are primary cells whose proliferation is strictly dependent on the VEGF/VEGFR-2 axis, making them the ultimate functional model for anti-angiogenic screening[3]. A BrdU incorporation assay is utilized because it directly measures de novo DNA synthesis (true cell proliferation), which is far more accurate than metabolic viability proxies like MTT.

Step-by-Step Methodology:

  • Cell Seeding: Seed HUVECs into a 96-well plate and allow them to adhere overnight in complete endothelial growth medium[3].

  • Cell Cycle Synchronization: Wash the cells with PBS and incubate them in a low-serum starvation medium (e.g., 0.5-1% FBS) for 4-6 hours. This critical step synchronizes the cells in the G0/G1 phase, ensuring a uniform proliferative response[3].

  • Treatment: Prepare serial dilutions of the test compound and a 20 ng/mL solution of VEGF-A in the starvation medium. Add these to the wells, ensuring the inclusion of a vehicle-only negative control and a VEGF-only positive control[3].

  • BrdU Labeling: After 24 hours of incubation, add the BrdU labeling solution to each well and incubate for an additional 1-2 hours[3].

  • Fixation & Detection: Carefully remove the labeling medium. Add 200 µL of fixing/denaturing solution to each well and incubate for 30 minutes at room temperature[3]. Add the anti-BrdU antibody, wash thoroughly, and quantify absorbance using a colorimetric substrate.

Conclusion

The synthesis of 4-(4-aminophenoxy)pyridine-2-carboxamide paved the way for the first generation of multi-kinase inhibitors. However, as demonstrated by the benchmarking data, iterative medicinal chemistry—such as the fluorination seen in Regorafenib or the core scaffold shifts seen in Cabozantinib—can yield logarithmic improvements in VEGFR-2 affinity. By strictly adhering to the biochemical and cellular protocols detailed above, researchers can ensure their data maintains the highest standards of scientific integrity when evaluating the next generation of anti-angiogenic therapies.

References

1.[1] Title: An In-depth Technical Guide to 4-(4-Aminophenoxy)pyridine-2-carboxamide: A Key Synthetic Intermediate - Benchchem Source: benchchem.com URL:

2.[4] Title: VEGFR2/KDR/Flk-1 Inhibitor, Antagonist, Gene | MedChemExpress Source: medchemexpress.com URL:

3.[5] Title: Lumi-Verse™ VEGFR2 (KDR) Kinase Assay Kit - BPS Bioscience Source: bpsbioscience.com URL:

4.[3] Title: Application Notes and Protocols for HUVEC Proliferation Assay Using VEGFR-2-IN-37 - Benchchem Source: benchchem.com URL:

5.[6] Title: VEGFR2(KDR) Kinase Assay Kit - BPS Bioscience Source: bpsbioscience.com URL:

6.[2] Title: Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - Semantic Scholar Source: semanticscholar.org URL:

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A Researcher's Guide to the Structural Analysis of 4-(Pyridin-2-ylmethoxy)aniline Salts: A Case Study in the Absence of Public Data

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development, the meticulous characterization of active pharmaceutical ingredients (APIs) is not merely a regulatory formality but a cornerstone of successful therapeutic design. The selection of an appropriate salt form for an API can profoundly influence its physicochemical properties, including solubility, stability, and bioavailability, thereby impacting its clinical efficacy and safety profile. 4-(Pyridin-2-ylmethoxy)aniline, a scaffold of interest in medicinal chemistry, presents a compelling case for the critical importance of salt screening and single-crystal X-ray diffraction analysis.

This guide is intended for researchers, scientists, and drug development professionals. It addresses the current landscape of publicly available crystal structure data for the salts of 4-(Pyridin-2-ylmethoxy)aniline. At the time of publication, a comprehensive search of crystallographic databases, including the Cambridge Structural Database (CSD), reveals a notable absence of deposited crystal structures for the salts of this specific compound. This data gap, however, provides a valuable opportunity to underscore the rationale and methodologies that should be applied in such an investigation.

Rather than a direct comparison of non-existent data, this guide will provide a robust framework for conducting a thorough salt screening and crystallographic analysis of 4-(Pyridin-2-ylmethoxy)aniline. We will delve into the experimental workflows, the causality behind methodological choices, and the interpretation of the resulting data, using a related compound as an illustrative example.

The Strategic Imperative of Salt Screening and Crystallography

The journey of a drug candidate from a promising molecule to a viable therapeutic is fraught with challenges, many of which are rooted in its solid-state properties. For ionizable compounds like 4-(Pyridin-2-ylmethoxy)aniline, which contains both a basic aniline moiety and a pyridine ring, salt formation is a powerful tool to optimize its pharmaceutical properties.

The choice of a counter-ion can lead to the formation of different crystalline arrangements, or polymorphs, each with its own unique set of physical properties. A seemingly minor change in the salt form can lead to significant differences in:

  • Solubility and Dissolution Rate: Directly impacting the bioavailability of the drug.

  • Stability: Affecting shelf-life and storage conditions.

  • Hygroscopicity: The tendency to absorb moisture, which can affect handling and stability.

  • Mechanical Properties: Influencing tablet formation and manufacturing processes.

Single-crystal X-ray diffraction is the gold standard for unequivocally determining the three-dimensional atomic arrangement within a crystal lattice. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the overall crystal packing and, consequently, the material's macroscopic properties.

A Proposed Workflow for the Crystallographic Analysis of 4-(Pyridin-2-ylmethoxy)aniline Salts

The following section outlines a comprehensive, self-validating experimental protocol for the synthesis, salt formation, crystallization, and structural analysis of 4-(Pyridin-2-ylmethoxy)aniline.

Crystallographic_Analysis_Workflow cluster_Synthesis Synthesis & Purification cluster_SaltScreening Salt Screening cluster_Crystallization Crystallization cluster_Analysis Structural Analysis A Synthesis of 4-(Pyridin-2-ylmethoxy)aniline B Purification (e.g., Column Chromatography) A->B C Reaction with a Panel of Acids (e.g., HCl, HBr, H2SO4, Maleic Acid) B->C D Isolation of Solid Salts C->D E Solvent Selection D->E F Crystallization Technique (e.g., Slow Evaporation, Vapor Diffusion) E->F G Crystal Harvesting F->G H Single-Crystal X-ray Diffraction G->H I Structure Solution and Refinement H->I J Data Interpretation and Comparison I->J

Caption: A generalized workflow for the synthesis and crystallographic analysis of API salts.

Experimental Protocols

Part 1: Synthesis of 4-(Pyridin-2-ylmethoxy)aniline

  • Reaction Setup: In a round-bottom flask, dissolve 4-aminophenol and a suitable base (e.g., potassium carbonate) in a polar aprotic solvent such as dimethylformamide (DMF).

  • Addition of Reagent: To this stirring solution, add 2-(chloromethyl)pyridine hydrochloride portion-wise at room temperature. The use of the hydrochloride salt of the reagent is common for stability.

  • Reaction Progression: Heat the mixture to approximately 80-100 °C and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup and Purification: After cooling, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Part 2: Salt Formation and Crystallization

  • Salt Formation: Dissolve the purified 4-(Pyridin-2-ylmethoxy)aniline in a suitable solvent (e.g., isopropanol or ethanol). Add a stoichiometric amount of the desired acid (e.g., a solution of HCl in isopropanol for the hydrochloride salt, or a solution of maleic acid in ethanol for the maleate salt).

  • Crystallization:

    • Slow Evaporation: Leave the resulting salt solution in a loosely covered vial in a vibration-free environment. The slow evaporation of the solvent will lead to the formation of single crystals over time.

    • Vapor Diffusion: Place the salt solution in a small open vial, and then place this vial inside a larger sealed container that contains a more volatile "anti-solvent" in which the salt is less soluble. The vapor of the anti-solvent will slowly diffuse into the primary solvent, reducing the solubility of the salt and promoting crystallization.

  • Crystal Harvesting: Once suitable single crystals have formed, carefully remove them from the mother liquor using a nylon loop and wash them with a small amount of cold solvent.

Data Interpretation: An Illustrative Example

While data for the target compound's salts are unavailable, we can examine the published crystal structure of a related molecule, 4-nitro-N-[(pyridin-2-yl)methylidene]aniline, to understand the type of information that would be obtained from a successful crystallographic study.[1]

Table 1: Crystallographic Data for 4-nitro-N-[(pyridin-2-yl)methylidene]aniline

ParameterValue
Chemical FormulaC₁₂H₉N₃O₂
Formula Weight227.22
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)3.8573 (8)
b (Å)20.334 (4)
c (Å)13.629 (3)
α (°)90
β (°)90.57 (3)
γ (°)90
Volume (ų)1068.9 (4)
Z4
R-factor0.055

Data sourced from Acta Cryst. (2015). E71, o760.[1]

A comparative analysis of different salts of 4-(Pyridin-2-ylmethoxy)aniline would involve generating a similar table for each salt. Key points of comparison would include:

  • Crystal System and Space Group: Differences in these parameters indicate fundamentally different packing arrangements.

  • Unit Cell Dimensions and Volume: These values provide a quantitative measure of the crystal lattice size and density.

  • Hydrogen Bonding and Intermolecular Interactions: A detailed analysis of the crystal structure would reveal the hydrogen bonding network. For instance, in a hydrochloride salt, one would expect to see N-H···Cl hydrogen bonds. The geometry and strength of these interactions are critical for understanding the stability of the crystal lattice.

Salt_Formation cluster_Reactants cluster_Product Parent 4-(Pyridin-2-ylmethoxy)aniline (Base) Salt 4-(Pyridin-2-ylmethoxy)anilinium Chloride (Salt) Parent->Salt + Acid Acid (e.g., HCl) (Counter-ion Source) Acid->Salt +

Caption: A simplified representation of the salt formation reaction.

Conclusion and Future Outlook

The absence of public crystal structure data for the salts of 4-(Pyridin-2-ylmethoxy)aniline highlights a critical gap in the chemical knowledge base for this compound. This guide provides a comprehensive roadmap for researchers to systematically investigate the solid-state properties of this and other promising pharmaceutical candidates. By employing rigorous salt screening and single-crystal X-ray diffraction techniques, the scientific community can build a more complete understanding of how to rationally design and optimize drug formulations for improved therapeutic outcomes. The publication of such data is strongly encouraged to accelerate future research and development efforts.

References

  • PubChem. (n.d.). 4-(Pyridin-2-ylmethoxy)aniline. National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • PubChem. (n.d.). 4-(Pyridin-2-ylmethoxy)aniline dihydrochloride. National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • Global Substance Registration System. (n.d.). 4-(2-PYRIDYLMETHOXY)ANILINE. U.S. Food and Drug Administration. Retrieved March 7, 2024, from [Link]

  • Saphu, W., & Chainok, K. (2015). Crystal structure of 4-nitro-N-[(pyridin-2-yl)methylidene]aniline. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), o760. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(Pyridin-2-ylmethoxy)aniline dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is understood that the integrity of your research is matched only by the imperative to maintain a safe laboratory environment. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental pillar of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-(Pyridin-2-ylmethoxy)aniline dihydrochloride.

Given that specific safety data for this exact compound is not extensively published, our approach is grounded in a conservative assessment of its constituent structural motifs: the aniline core and the pyridine group. Aniline and its derivatives are recognized for their potential toxicity, including carcinogenicity and ability to be absorbed through the skin, while pyridine-containing compounds require careful handling.[1][2][3] Therefore, all procedures outlined below adopt a high standard of caution, ensuring the protection of personnel and the environment.

Part 1: Hazard Profile and Risk Assessment

Before any handling or disposal, a thorough understanding of the potential hazards is essential. This compound must be regarded as hazardous until proven otherwise. The risk profile is extrapolated from data on aniline and related aromatic amines.

Table 1: Summary of Potential Hazards

Hazard Category Description Rationale & Primary Sources
Acute Toxicity Potentially harmful or fatal if swallowed, inhaled, or in contact with skin.[4][5] Aniline is a known toxic substance that can cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[6] Based on the toxicity profiles of aniline and other primary aromatic amines.[3][7]
Skin Corrosion/Irritation Causes skin irritation.[4][8] Aromatic amines can be readily absorbed through the skin, leading to systemic toxicity.[3][9] Based on data for analogous compounds like 4-Pyrimidin-2-ylaniline and 3-Chloro-4-(2-pyridylmethoxy)aniline.[4][8]
Serious Eye Damage/Irritation Causes serious eye irritation.[4][8] Direct contact can lead to significant and potentially lasting damage. Extrapolated from safety data sheets (SDS) of structurally similar chemicals.[4][8][10]
Carcinogenicity/Mutagenicity Suspected of causing genetic defects or cancer. The International Agency for Research on Cancer (IARC) categorizes aniline as a Group 2B carcinogen.[2] The aniline substructure is a well-established structural alert for carcinogenicity and mutagenicity.[1]

| Environmental Hazard | Potentially very toxic to aquatic life with long-lasting effects.[2] Improper disposal can lead to significant environmental contamination.[11] | Aniline and pyridine derivatives are known to be harmful to aquatic ecosystems.[2] |

Part 2: Pre-Disposal Safety and Handling

Proper disposal begins with safe handling during routine use. Adherence to these protocols minimizes exposure and prevents accidental release.

Personal Protective Equipment (PPE)

Due to the high potential for dermal absorption and toxicity, a robust PPE protocol is non-negotiable.

  • Gloves : Wear stringent chemical-resistant gloves. Butyl, neoprene, or Viton gloves are recommended for handling aniline and its derivatives.[1][12] Nitrile gloves are not recommended as they may offer insufficient protection against aromatic amines.[1][12] Always inspect gloves for integrity before use.

  • Eye Protection : Chemical splash goggles are mandatory to prevent any contact with the eyes.[12]

  • Lab Coat : A fully-buttoned lab coat must be worn to protect against skin contact.[12] Consider a chemically resistant apron for larger quantities.

  • Respiratory Protection : All work involving this compound, especially handling the solid form where dust can be generated, must be conducted within a certified laboratory chemical fume hood.[1][13]

Designated Work Area

Confine all work with 4-(Pyridin-2-ylmethoxy)aniline dihydrochloride to a designated and clearly marked area, such as a specific bench or fume hood.[1] This area should be labeled with a warning sign, for example: "WARNING: ANILINE DERIVATIVE WORK AREA – POTENTIAL CARCINOGEN & TOXIN." [1]

Part 3: Step-by-Step Disposal and Decontamination Protocol

Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash.[1][12][13] It must be treated as hazardous chemical waste in accordance with all local, state, and federal regulations, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[14]

Routine Waste Accumulation

This protocol covers the collection of waste generated during standard experimental procedures.

  • Container Selection : Collect all waste containing 4-(Pyridin-2-ylmethoxy)aniline dihydrochloride (solid residue, solutions, contaminated consumables) in a dedicated, compatible, and sealable hazardous waste container.[12][13][15] A high-density polyethylene (HDPE) or glass container is typically appropriate, but check for compatibility.[14]

  • Waste Segregation : Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[16] Specifically, keep it segregated from incompatible materials such as strong oxidizing agents and strong acids.[6][10]

  • Labeling : Clearly label the waste container with the words "Hazardous Waste" .[14][15] The label must include the full chemical name, "4-(Pyridin-2-ylmethoxy)aniline dihydrochloride," and an accurate estimation of its concentration or quantity.[14][15] Also, include the date of generation and the appropriate hazard pictograms (e.g., skull and crossbones, health hazard, environmental hazard).[14]

  • Storage : Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area.[13][15] This area should be under the control of laboratory personnel and away from sources of ignition.[12][15]

  • Arranging Disposal : Once the container is full or is no longer being used, arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.[12][16]

Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate risk.

For Small Spills (manageable within 10-15 minutes by trained personnel):

  • Alert & Secure : Alert personnel in the immediate vicinity and restrict access to the area.

  • PPE : Ensure you are wearing the full, appropriate PPE as described in Section 2.1.

  • Containment : Absorb the spill with an inert, dry material such as vermiculite, dry sand, or specialized chemical spill pillows.[6][12] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection : Carefully collect the absorbed material and any contaminated debris using non-sparking tools. Place it into a sealable, properly labeled hazardous waste container.[11][17]

  • Decontamination : Wipe down the immediate work area and any contaminated equipment with an appropriate solvent (e.g., ethanol), collecting the cleaning materials as hazardous waste.[1] Follow with a final wash of the area with soap and water.

  • Ventilation : Ensure the area is well-ventilated after cleanup is complete.[6][12]

For Large Spills:

  • EVACUATE : Immediately evacuate the area.[12]

  • ALERT : Notify others in the vicinity and activate any local emergency alarms.

  • SECURE : Secure the area to prevent entry.

  • CALL FOR HELP : Contact your institution's EHS department and emergency services (e.g., 911) immediately.[12] Provide them with the chemical name and any available hazard information. Do not attempt to clean up a large spill unless you are part of a trained emergency response team.

Part 4: The Disposal Decision Workflow

The following diagram illustrates the logical pathway from waste generation to final disposal, providing a clear, at-a-glance decision-making tool for laboratory personnel.

DisposalWorkflow start Waste Generation (Solid, Liquid, or Contaminated Material) is_spill Is it a spill? start->is_spill routine Routine Disposal Protocol is_spill->routine No spill_size Assess Spill Size is_spill->spill_size Yes collect_waste 1. Select & Label Compatible Hazardous Waste Container routine->collect_waste small_spill Small Spill Cleanup (Trained Personnel Only) spill_size->small_spill Small large_spill Large Spill Response EVACUATE & CALL EHS spill_size->large_spill Large collect_spill 1. Contain with Inert Absorbent 2. Collect in Labeled Container small_spill->collect_spill end_point Final Disposal by Licensed Hazardous Waste Contractor large_spill->end_point EHS Manages Disposal store_waste 2. Store in Secure Satellite Accumulation Area collect_waste->store_waste request_pickup 3. Container Full? Request EHS Pickup store_waste->request_pickup collect_spill->store_waste request_pickup->store_waste No request_pickup->end_point Yes

Caption: Disposal decision workflow for 4-(Pyridin-2-ylmethoxy)aniline dihydrochloride.

References

  • Aniline Safety Operating Procedure. Washington State University, Environmental Health & Safety. [Link]

  • How to Dispose of Chemical Waste. Case Western Reserve University, Environmental Health and Safety. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ACTenviro. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University, Environmental Health & Safety. [Link]

  • Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. PMC. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • OSHA Technical Manual (OTM) - Section III: Chapter 1. Occupational Safety and Health Administration. [Link]

  • Aniline - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

  • Hazard Classification Guidance for Manufacturers, Importers, and Employers. Occupational Safety and Health Administration. [Link]

  • Material Safety Data Sheet: Aniline. Oxford Lab Fine Chem. [Link]

  • Safety Data Sheet. AA Blocks. [Link]

  • What are the Health and Safety Guidelines for Using Amines? Seler Chemical. [Link]

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Essential Safety and Logistical Guide for Handling 4-(Pyridin-2-ylmethoxy)aniline dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive, step-by-step safety and logistical information for the handling and disposal of 4-(Pyridin-2-ylmethoxy)aniline dihydrochloride (CAS RN: 361551-42-0). As a Senior Application Scientist, my objective is to distill complex safety data into actionable, field-proven protocols that ensure both the integrity of your research and the safety of all laboratory personnel. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, fostering a culture of safety and excellence in your laboratory.

Hazard Assessment and Risk Profile

Aniline and its derivatives are known to be:

  • Acutely Toxic: Harmful if swallowed, inhaled, or in contact with skin.[1][2][3]

  • Serious Eye Damage/Irritation: Can cause significant eye irritation or damage.[2][3][4]

  • Skin Sensitizer: May cause an allergic skin reaction.[1][3]

  • Suspected Carcinogen and Mutagen: Suspected of causing cancer and genetic defects.[1][3]

  • Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[1][3]

The pyridine moiety also presents hazards. Pyridine hydrochloride is known to be an irritant and can release hazardous decomposition products upon combustion.[5]

Hazard Summary Table

Hazard ClassificationDescriptionPrimary Route of Exposure
Acute ToxicityToxic if swallowed, in contact with skin, or if inhaled.[1][3]Oral, Dermal, Inhalation
Serious Eye DamageCan cause irreversible damage to the eyes.[1][3]Ocular
Skin SensitizationMay cause an allergic skin reaction upon contact.[1][3]Dermal
Germ Cell MutagenicitySuspected of causing genetic defects.[1][3]Inhalation, Dermal, Oral
CarcinogenicitySuspected of causing cancer.[1][3]Inhalation, Dermal, Oral
Specific Target Organ ToxicityCauses damage to organs through prolonged or repeated exposure.[1][3]Inhalation, Dermal, Oral
Personal Protective Equipment (PPE): Your First Line of Defense

A thorough hazard assessment is crucial to determine the appropriate PPE for any operation involving potent compounds.[6] The following PPE is mandatory when handling 4-(Pyridin-2-ylmethoxy)aniline dihydrochloride.

PPE Requirements Table

Protection TypeSpecificationRationale
Hand Protection Disposable nitrile gloves are standard.[7] For extended handling, consider double-gloving.[6]Provides a barrier against dermal absorption, a primary route of exposure for anilines.
Eye and Face Protection Safety glasses with side shields are the minimum. Chemical splash goggles and a face shield are required when there is a splash hazard.[6][7]Protects against accidental splashes that can cause serious eye damage.
Body Protection A laboratory coat is essential.[6] For larger quantities or high-risk procedures, a disposable gown is recommended.Prevents contamination of personal clothing and skin.
Respiratory Protection All handling of the solid compound should be performed in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator is required.[6][7]Minimizes the risk of inhaling the powdered compound, a significant exposure route.
Foot Protection Closed-toe shoes are mandatory.[6]Protects against spills and dropped objects.
Operational Plan: From Receipt to Disposal

This section provides a step-by-step guide for the safe handling of 4-(Pyridin-2-ylmethoxy)aniline dihydrochloride.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS/Safety Info B Conduct Hazard Assessment A->B C Don Appropriate PPE B->C D Prepare Work Area in Fume Hood C->D E Weigh Compound Carefully D->E Proceed to handling F Dissolve in Appropriate Solvent E->F G Label Solution Clearly F->G H Store Solution Properly G->H I Decontaminate Work Surfaces H->I Proceed to cleanup J Segregate Hazardous Waste I->J K Label Waste Containers J->K L Store Waste in Designated Area K->L

Caption: A workflow diagram illustrating the key stages of safely handling potent chemical compounds, from initial preparation to final disposal.

Step 1: Pre-Operational Safety Checks

  • Information Review: Before handling, thoroughly review this guide and any other available safety information.

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.

  • Gather Materials: Assemble all necessary equipment, including the chemical, solvents, glassware, and waste containers, within the fume hood to minimize movement in and out of the containment area.[6]

Step 2: Handling the Compound

  • Weighing: Carefully weigh the desired amount of the solid compound on weigh paper or in a suitable container.[6] Perform this task gently to avoid creating airborne dust.

  • Dissolution: Transfer the weighed solid to a volumetric flask. Add the solvent, ensuring to rinse the weighing container to transfer all of the compound. Cap the flask and mix until fully dissolved.[6]

  • Labeling: Immediately and clearly label the solution with the compound name, concentration, solvent, date of preparation, and your initials.[6][8]

Step 3: Storage of Solutions

  • Primary and Secondary Containment: Store the prepared solution in a tightly sealed, clearly labeled primary container. Place this primary container within a compatible and labeled secondary container to mitigate spills.

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials, such as strong oxidizing agents.[5][9][10] Protect from light.[8]

Disposal Plan: Ensuring Environmental and Personnel Safety

Under no circumstances should 4-(Pyridin-2-ylmethoxy)aniline dihydrochloride or its solutions be disposed of down the drain or in regular trash.[1] It must be treated as hazardous waste.[1]

Step-by-Step Disposal Protocol

  • Waste Segregation:

    • Solid Waste: Collect all contaminated disposable items (e.g., gloves, weigh paper, pipette tips) in a dedicated, clearly labeled hazardous waste container.[1][6]

    • Liquid Waste: Collect all solutions containing the compound in a separate, compatible, and clearly labeled liquid hazardous waste container.[1] Do not mix with other waste streams unless explicitly permitted by your institution's guidelines.[1]

  • Waste Container Management:

    • Container Type: Use only containers approved for hazardous waste.[1]

    • Labeling: Clearly label the container with "Hazardous Waste" and the full chemical name: "4-(Pyridin-2-ylmethoxy)aniline dihydrochloride".[1]

    • Sealing and Storage: Keep the waste container tightly sealed when not in use.[1] Store it in a designated, well-ventilated secondary containment area, away from incompatible materials.[1]

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's licensed waste management service. Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures
  • Inhalation: If inhaled, immediately move the person to fresh air.[7][10] If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]

  • Skin Contact: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7][10] Seek medical attention.

  • Eye Contact: If the compound comes into contact with the eyes, immediately flush with plenty of water for at least 15 minutes, holding the eyelids open.[7][10] Seek immediate medical attention.

  • Ingestion: If swallowed, rinse the mouth with water.[7][10] Do not induce vomiting. Seek immediate medical attention.[10]

  • Spills: In the event of a spill, evacuate the area and prevent further leakage if it is safe to do so.[7][10] Use a non-combustible absorbent material like vermiculite or sand to soak up the spill and place it into a container for disposal.

By adhering to these detailed protocols, you contribute to a safer research environment and ensure the responsible handling of potent chemical compounds.

References

  • Essential Safety and Handling Guide for Potent Chemical Compounds. Benchchem.
  • Safety Data Sheet. Enamine.
  • Material Safety Data Sheet.
  • What are the Health and Safety Guidelines for Using Amines?.
  • Potent Compound Handling Operations: Exposure To APIs. Agno Pharmaceuticals.
  • 6 Safety Practices for Highly Hazardous Lab Chemicals.
  • Potent compound safety in the laboratory. Teknoscienze.
  • Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents.
  • Personal Protective Equipment: Chemical Handling. Good Day's Work.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Safety Guidelines for Handling Chemicals. HPE Support.
  • Chemical Safety Data Sheet MSDS / SDS - 4-chloro-3-(pyridin-2-yl)aniline. ChemicalBook.
  • 4-(Pyridin-2-ylmethoxy)aniline dihydrochloride. PubChem.
  • Safety Data Sheet. Fisher Scientific.
  • Safety Data Sheet.
  • Safety Data Sheet. TCI Chemicals.
  • 4-(Pyridin-2-ylmethoxy)aniline. Sigma-Aldrich.
  • Aniline hydrochloride. PENTA.
  • Proper Disposal of 4-(Furan-2-yl)aniline hydrochloride: A Guide for Laboratory Professionals. Benchchem.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.